molecular formula C6H4Cl2N2O2 B1313867 2,6-Dichloro-3-methyl-5-nitropyridine CAS No. 58596-88-6

2,6-Dichloro-3-methyl-5-nitropyridine

Cat. No.: B1313867
CAS No.: 58596-88-6
M. Wt: 207.01 g/mol
InChI Key: XLKDPPLSOTVMFR-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-methyl-5-nitropyridine is a useful research compound. Its molecular formula is C6H4Cl2N2O2 and its molecular weight is 207.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-3-methyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c1-3-2-4(10(11)12)6(8)9-5(3)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKDPPLSOTVMFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483105
Record name 2,6-DICHLORO-3-METHYL-5-NITROPYRIDINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58596-88-6
Record name 2,6-DICHLORO-3-METHYL-5-NITROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 2,6-Dichloro-3-methyl-5-nitropyridine: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 2,6-dichloro-3-methyl-5-nitropyridine (CAS No. 58596-88-6), a key heterocyclic building block for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into its chemical and physical properties, provides detailed synthetic protocols, explores its reactivity profile with mechanistic insights, and discusses its applications as a versatile intermediate in the creation of complex molecular architectures.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a ubiquitous motif in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in a vast array of bioactive molecules and functional materials.[1][2] The strategic introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is a cornerstone of modern drug design. This compound is a prime example of a highly functionalized pyridine derivative, offering multiple reaction sites for diversification and the construction of complex target molecules. Its dichloro substitution pattern, combined with the electron-withdrawing nitro group and the methyl group, creates a unique reactivity profile that can be exploited for selective chemical transformations.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and process development. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 58596-88-6[3][4][5]
Molecular Formula C₆H₄Cl₂N₂O₂[4][5][6]
Molecular Weight 207.01 g/mol [4][6]
Appearance White to off-white crystalline powder (expected)[7]
Melting Point 60 - 64 °C (for the related 2,6-dichloro-3-nitropyridine)[7]
Purity Typically ≥95%[4][5]

Spectroscopic Characterization:

While specific spectra for this compound were not found in the initial search, standard analytical techniques would be used for its characterization. Reputable suppliers offer analytical data, including NMR, HPLC, and LC-MS, to confirm the identity and purity of the compound.[5][8][9]

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the aromatic proton and a singlet for the methyl protons. The exact chemical shifts would need to be determined experimentally.

  • ¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the carbons of the pyridine ring and the methyl group.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern due to the two chlorine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C-Cl, C=N, C=C, and N-O (from the nitro group) stretching vibrations.

Synthesis of this compound

The synthesis of this compound can be logically approached through the nitration of a suitable dichloromethylpyridine precursor. The following workflow outlines a plausible and detailed synthetic protocol based on established methods for the nitration of related pyridine derivatives.[1][2][10][11][12]

Synthetic Workflow Diagram

G cluster_0 Synthesis of this compound start Start: 2,6-Dichloro-3-methylpyridine reaction Nitration Reaction start->reaction Precursor reagents Nitrating Mixture: Concentrated H₂SO₄ Fuming HNO₃ reagents->reaction Reagents workup Aqueous Workup: Pour onto ice Filter precipitate reaction->workup Reaction Mixture purification Purification: Recrystallization or Column Chromatography workup->purification Crude Product product Product: This compound purification->product Purified Product

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Nitration of 2,6-Dichloro-3-methylpyridine

This protocol is adapted from established procedures for the nitration of dichloropyridines.[1][2][11]

Materials:

  • 2,6-Dichloro-3-methylpyridine

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Crushed Ice

  • Deionized Water

  • Methanol or Ethanol (for recrystallization)

  • Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, condenser, and magnetic stirrer.

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and acid-resistant gloves.

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser.

  • Acid Mixture Preparation: Carefully add concentrated sulfuric acid to the flask and cool the flask in an ice bath to 0-5 °C.

  • Substrate Addition: Slowly add 2,6-dichloro-3-methylpyridine to the cold, stirring sulfuric acid.

  • Nitrating Agent Addition: While maintaining the temperature at 0-5 °C, add fuming nitric acid dropwise via the dropping funnel. The rate of addition should be controlled to prevent a rapid increase in temperature.

  • Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for several hours. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a large excess of crushed ice with vigorous stirring.

  • Isolation of Crude Product: The solid precipitate is collected by vacuum filtration and washed with cold deionized water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like methanol or ethanol, or by column chromatography on silica gel.[1][2]

  • Drying and Characterization: The purified product should be dried under vacuum and characterized by NMR, MS, and IR spectroscopy to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Use of Concentrated Sulfuric Acid: Sulfuric acid acts as both a solvent and a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

  • Controlled Temperature: The nitration of aromatic compounds is an exothermic reaction. Low-temperature addition of the nitrating agent is crucial to control the reaction rate and prevent the formation of byproducts.

  • Aqueous Workup: Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the organic product, which is insoluble in the aqueous acidic medium.

Chemical Reactivity and Synthetic Utility

This compound is a versatile building block due to the presence of multiple reactive sites. The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions, while the nitro group can be reduced to an amino group.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it. In this molecule, the C2 and C6 positions are both activated.

Regioselectivity:

The regioselectivity of the first substitution is a critical consideration. While the C6 position is para to the nitro group, the C2 position is ortho. The inductive effect of the nitro group is strongest at the ortho position, making C2 more electron-deficient and potentially more reactive towards nucleophilic attack under kinetic control.[13] However, steric hindrance from the adjacent nitro group might favor attack at the less hindered C6 position.[13] The choice of nucleophile, solvent, and reaction temperature can influence the regioselectivity.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituents can readily participate in a variety of cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or alkyl groups.[14]

  • Buchwald-Hartwig Amination: This reaction provides a powerful method for the formation of C-N bonds by coupling with primary or secondary amines.[14]

  • Sonogashira Coupling: The formation of C-C triple bonds can be achieved by reacting with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst.[14]

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group, which can then be further functionalized. This transformation is a cornerstone of many synthetic strategies.[15][16][17]

Common Reducing Agents:

  • Catalytic Hydrogenation: Using catalysts such as Pd/C, PtO₂, or Raney Nickel with hydrogen gas.[17]

  • Metal-Acid Systems: Such as Sn/HCl, Fe/HCl, or Zn/CH₃COOH.[17]

  • Transfer Hydrogenation: Using reagents like ammonium formate or hydrazine in the presence of a catalyst.[18]

Reactivity Pathway Diagram

G cluster_1 Reactivity of this compound start This compound snar Nucleophilic Aromatic Substitution (SₙAr) start->snar Nu⁻ cross_coupling Pd-Catalyzed Cross-Coupling start->cross_coupling Pd catalyst reduction Nitro Group Reduction start->reduction [H] product_snar Substituted Pyridines snar->product_snar product_cc Functionalized Pyridines (C-C, C-N bonds) cross_coupling->product_cc product_red 5-Amino-2,6-dichloro-3-methylpyridine reduction->product_red

Caption: Key reaction pathways for the functionalization of this compound.

Applications in Drug Development and Agrochemicals

Substituted nitropyridines are valuable intermediates in the synthesis of a wide range of biologically active compounds.[1][2][7] While specific drugs derived from this compound are not detailed in the provided search results, the functional group array of this molecule makes it an ideal starting point for creating libraries of compounds for high-throughput screening in drug discovery programs.

  • Pharmaceuticals: The pyridine core is present in numerous drugs. The ability to selectively functionalize the 2, 6, and 5 positions of the starting material allows for the exploration of structure-activity relationships (SAR) in the development of new therapeutic agents.[7] The amino derivative, obtained after nitro reduction, is a common precursor for the synthesis of kinase inhibitors, anti-inflammatory agents, and antibacterials.

  • Agrochemicals: Chlorinated and nitrated pyridines are key components in many herbicides, insecticides, and fungicides.[7][19] The reactivity of this compound allows for its incorporation into more complex molecules with desired pesticidal activities.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The safety information for the closely related 2,6-dichloro-3-nitropyridine provides a good basis for its handling.[20][21][22]

Hazard Summary:

  • Irritation: Causes skin, eye, and respiratory tract irritation.[22]

  • Sensitization: May cause an allergic skin reaction.[20][22]

  • Toxicity: The toxicological properties have not been fully investigated.[22]

Recommended Handling Procedures:

  • Work in a well-ventilated chemical fume hood.[20][21]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[20][21]

  • Avoid inhalation of dust and contact with skin and eyes.[20][21]

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.[20][21]

  • In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[20][22]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern provides multiple avenues for selective functionalization, making it an important intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development.

References

An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-3-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic routes for preparing 2,6-Dichloro-3-methyl-5-nitropyridine (CAS No: 58596-88-6), a key intermediate in the development of various pharmaceutical and agrochemical compounds.[1][2][3] The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature and patents, offering researchers and drug development professionals a reliable resource for laboratory-scale synthesis.

Introduction and Strategic Overview

This compound is a substituted pyridine ring system featuring two chloro-substituents, a methyl group, and a nitro group. The electron-withdrawing nature of the chlorine atoms and the nitro group, combined with the electron-donating methyl group, creates a unique electronic environment that makes this compound a versatile building block. Its synthesis, however, requires careful consideration of regioselectivity and reaction conditions due to the deactivated nature of the pyridine ring.

The primary and most direct approach to synthesizing this molecule is through the electrophilic nitration of 2,6-dichloro-3-methylpyridine. This guide will focus principally on this method, dissecting the underlying mechanism, providing a detailed experimental protocol, and discussing critical process parameters. Additionally, an alternative two-step synthetic strategy, involving the construction of a dihydroxynitropyridine intermediate followed by chlorination, will be explored as a viable, albeit less direct, pathway.

Primary Synthesis Route: Direct Nitration of 2,6-Dichloro-3-methylpyridine

The most common industrial and laboratory approach for the synthesis of nitropyridines is the direct nitration of the corresponding pyridine precursor.[4] This method involves an electrophilic aromatic substitution reaction, which, in the case of pyridine derivatives, presents unique challenges due to the inherent electron-deficient character of the pyridine ring.

Mechanistic Principles and Causality

The nitration of a pyridine ring is significantly more challenging than the nitration of benzene. The ring nitrogen acts as a Lewis base, readily complexing with protons in the acidic reaction medium. This protonation further deactivates the ring towards electrophilic attack. Consequently, harsh reaction conditions, typically involving a mixture of concentrated sulfuric acid and fuming nitric acid at elevated temperatures, are required to generate a sufficiently electrophilic nitrating agent—the nitronium ion (NO₂⁺)—and to overcome the high activation energy of the reaction.

The regiochemical outcome of the nitration is dictated by the existing substituents on the pyridine ring. The two chlorine atoms at positions 2 and 6 are deactivating ortho-, para-directors. The methyl group at position 3 is an activating ortho-, para-director. The combination of these effects directs the incoming electrophile (NO₂⁺) to the C-5 position, which is para to the activating methyl group and meta to the deactivating chloro groups and the ring nitrogen, leading to the desired product.

Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack & Aromatization H2SO4_1 H₂SO₄ H2ONO2+ H₂O-NO₂⁺ (protonated nitric acid) H2SO4_1->H2ONO2+ + HNO₃ HNO3 HNO₃ H2SO4_2 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2ONO2+->NO2+ - H₂O H2O H₂O H3O+ H3O+ H2O->H3O+ + H⁺ (from H₂SO₄) Sigma_Complex Sigma Complex (Resonance Stabilized) Reactant 2,6-Dichloro-3-methylpyridine Reactant->Sigma_Complex + NO₂⁺ Product This compound Sigma_Complex->Product - H⁺ (abstracted by HSO₄⁻) HSO4-_2 HSO₄⁻ H2SO4_regen H₂SO₄ (regenerated) HSO4-_2->H2SO4_regen + H⁺

Caption: Mechanism of electrophilic nitration on the pyridine ring.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of similar dichloropyridine derivatives.[5][6][7]

Materials:

  • 2,6-Dichloro-3-methylpyridine

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%) or Potassium Nitrate[5]

  • Crushed Ice / Ice Water

  • Methanol (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to maintain a low temperature.

  • Addition of Reactant: Slowly add 2,6-dichloro-3-methylpyridine to the stirring sulfuric acid, ensuring the temperature does not rise significantly.

  • Formation of Nitrating Mixture: While maintaining the low temperature, add fuming nitric acid dropwise to the mixture. Alternatively, potassium nitrate can be added portion-wise as a solid nitrating agent.[5]

  • Reaction: After the addition is complete, slowly allow the mixture to warm to room temperature and then heat it to the target reaction temperature (typically between 80-120°C) for several hours (e.g., 5-10 hours).[5][8] The progress of the reaction should be monitored by a suitable technique like TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a significant volume of crushed ice. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and must be performed with extreme caution in a well-ventilated fume hood.

  • Isolation: The product will precipitate as a solid. Filter the crude product using a Büchner funnel and wash it thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol, to yield pale yellow crystals.[8] Dry the purified product under vacuum.

Data Presentation: Reaction Parameters

The following table summarizes typical conditions and reported yields for the nitration of related dichloropyridine substrates, which can serve as a starting point for the optimization of this compound synthesis.

PrecursorNitrating AgentSolvent/AcidTemperature (°C)Time (h)Yield (%)Reference
2,6-DichloropyridineKNO₃Conc. H₂SO₄1201080[5]
2,6-DichloropyridineHNO₃ / H₂SO₄Oleum (65%)85-1505.577 (corrected)[6]
2,6-Dichloro-3-chloromethylpyridineFuming HNO₃Conc. H₂SO₄1105Not Specified[8]
2,6-DichloropyridineHNO₃H₂SO₄ (with sulfamic acid)110-1203082[7]

Alternative Synthesis Route: Ring Formation and Subsequent Chlorination

An alternative strategy avoids the harsh conditions of direct nitration by first constructing a 2,6-dihydroxy-3-methyl-5-nitropyridine intermediate, which is then converted to the final product via a chlorination reaction. This approach, described in patent literature for the non-methylated analogue, offers potential advantages in terms of milder conditions and avoiding the direct use of fuming nitric acid.[4]

Conceptual Workflow

This two-step process can be conceptually broken down as follows:

  • Step 1: Cyclization Reaction: A 1,4-addition reaction between a 2-nitroacetate derivative and a substituted acrylate, followed by cyclization with ammonia, yields 2,6-dihydroxy-3-methyl-5-nitropyridine.

  • Step 2: Chlorination Reaction: The dihydroxy intermediate is then treated with a chlorinating agent, such as triphosgene or phosphorus oxychloride, to replace the hydroxyl groups with chlorine atoms, affording the target molecule.[4]

Alternative_Workflow cluster_0 Step 1: Ring Formation cluster_1 Step 2: Chlorination Start_Mols 2-Nitroacetate Derivative + Substituted Acrylate Addition_Product 1,4-Addition Product Start_Mols->Addition_Product Organic Base Catalyst Dihydroxy_Intermediate 2,6-Dihydroxy-3-methyl-5-nitropyridine Addition_Product->Dihydroxy_Intermediate + Ammonia (Cyclization) Dihydroxy_Intermediate_2 2,6-Dihydroxy-3-methyl-5-nitropyridine Chlorinating_Agent Chlorinating Agent (e.g., Triphosgene) Final_Product This compound Dihydroxy_Intermediate_2->Final_Product + Chlorinating Agent in DMF

Caption: Alternative two-step synthesis workflow.

Experimental Protocol for Chlorination (Adapted)

The following is an adapted protocol for the chlorination step based on the synthesis of 2,6-dichloro-3-nitropyridine.[4]

Materials:

  • 2,6-Dihydroxy-3-methyl-5-nitropyridine

  • Triphosgene (bis(trichloromethyl) carbonate)

  • N,N-Dimethylformamide (DMF)

  • Chloroform

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: To a flask equipped with a stirrer, thermometer, and reflux condenser, add N,N-dimethylformamide (DMF).

  • Addition of Reactants: Add the 2,6-dihydroxy-3-methyl-5-nitropyridine intermediate, followed by triphosgene.

  • Reaction: Stir the reaction mixture at 80-85°C for approximately 6 hours.

  • Work-up: Cool the mixture to room temperature and pour it into ice water.

  • Extraction: Extract the aqueous mixture three times with chloroform.

  • Washing and Drying: Combine the organic phases and wash with saturated brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent by rotary evaporation to obtain the crude product. A patent for a similar reaction reports a yield of 92.9%.[4]

Safety and Handling

The synthesis of this compound involves hazardous materials and reactions.

  • Nitrating Mixtures: Mixtures of concentrated sulfuric and nitric acids are extremely corrosive and powerful oxidizing agents. The generation of the nitronium ion is highly exothermic. All operations should be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles/face shield.

  • Exothermic Reactions: Both the nitration reaction and the quenching of the reaction mixture with water are highly exothermic and can lead to a rapid increase in temperature and pressure if not controlled. Slow, careful addition and efficient cooling are critical.

  • Chlorinating Agents: Triphosgene is a toxic solid that can release phosgene gas. It should be handled with extreme caution in a fume hood.

Conclusion

The direct nitration of 2,6-dichloro-3-methylpyridine stands as the most direct and well-documented conceptual pathway for the synthesis of this compound. This method, while requiring stringent control over harsh reaction conditions, is efficient and regioselective. The alternative route, involving ring formation followed by chlorination, presents a valuable option that avoids strong nitrating mixtures and may offer milder conditions, potentially improving the safety profile and simplifying waste treatment. The choice of synthetic route will ultimately depend on the specific capabilities of the laboratory, scale of production, and the availability of starting materials.

References

A Comprehensive Technical Guide to 2,6-Dichloro-3-methyl-5-nitropyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 2,6-Dichloro-3-methyl-5-nitropyridine, a key heterocyclic building block in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document elucidates the compound's core physicochemical properties, details a robust synthetic protocol with mechanistic rationale, explores its chemical reactivity with a focus on nucleophilic aromatic substitution, and discusses its applications as a versatile intermediate. The guide emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity and practical utility.

Compound Identification and Molecular Structure

This compound is a substituted pyridine ring bearing two chloro, one methyl, and one nitro group. These functional groups impart a unique electronic profile, making it a valuable precursor in the synthesis of complex molecular architectures.

  • IUPAC Name: this compound[1]

  • CAS Number: 58596-88-6[1][2][3]

  • Molecular Formula: C₆H₄Cl₂N₂O₂[1][2][3]

  • Synonyms: Pyridine, 2,6-dichloro-3-methyl-5-nitro-[1]

reactant 2,6-Dichloro-3-methylpyridine reagents HNO₃ / H₂SO₄ reactant->reagents Step 1: Add to mixed acid product This compound conditions Heat reagents->conditions Step 2: Control Temperature conditions->product Step 3: Reaction & Workup start This compound C2 & C6 are electrophilic nucleophile Nucleophile (Nu⁻) path1 Attack at C2 (ortho to NO₂) | Kinetically Favored nucleophile->path1 Inductive Effect Dominates path2 Attack at C6 (para to NO₂) | Thermodynamically Stable nucleophile->path2 Sterically Less Hindered product1 2-substituted product path1->product1 product2 6-substituted product path2->product2

References

2,6-Dichloro-3-methyl-5-nitropyridine safety and hazards

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety and Hazards of 2,6-Dichloro-3-methyl-5-nitropyridine

A Note from the Scientist: This document is intended to provide an in-depth technical overview for researchers and drug development professionals working with this compound. It is not a substitute for a formal Safety Data Sheet (SDS) but rather a supplementary guide that explains the causality behind safety protocols. Always consult your institution's specific safety guidelines and the official SDS before commencing any work.

Introduction and Compound Profile

This compound (CAS No: 58596-88-6) is a halogenated and nitrated pyridine derivative.[1][2] Its chemical structure, featuring two chlorine atoms and a nitro group on a methylpyridine core, makes it a reactive and versatile intermediate in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical compounds. However, the very features that grant its synthetic utility also confer significant health hazards that necessitate stringent handling protocols. This guide provides a comprehensive framework for understanding and managing the risks associated with this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₄Cl₂N₂O₂[1]
Molecular Weight 207.01 g/mol [1]
Appearance Light yellow solid[3]
IUPAC Name This compound[1]

Hazard Identification and GHS Classification

The primary hazards associated with this compound are related to its irritant properties and its potential to act as a sensitizer. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these risks.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementSource(s)
Skin Corrosion/Irritation2H315: Causes skin irritation[4][5]
Skin Sensitization1H317: May cause an allergic skin reaction[4][5]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[4][5]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[4][5]

The following diagram visually represents the interconnected nature of the hazards associated with this compound.

GHS_Hazards cluster_compound This compound cluster_hazards Primary Health Hazards Compound C₆H₄Cl₂N₂O₂ Skin_Irrit Skin Irritation (H315) Compound->Skin_Irrit causes Eye_Irrit Serious Eye Irritation (H319) Compound->Eye_Irrit causes Resp_Irrit Respiratory Irritation (H335) Compound->Resp_Irrit causes Skin_Sens Skin Sensitization (H317) Compound->Skin_Sens causes

Caption: Key health hazards of this compound.

Toxicological Profile: Understanding the Risks

While comprehensive toxicological data, such as LD50 values, have not been fully investigated for this compound, the available information on its GHS classification points to several key health effects upon exposure.[3]

  • Dermal and Ocular Hazard: Direct contact with the solid or dust can cause significant skin and eye irritation.[3] The causality lies in the chemical's ability to disrupt cellular membranes and proteins in epithelial tissues. Repeated or prolonged exposure carries the risk of skin sensitization, an immunological response that can lead to severe allergic contact dermatitis upon subsequent exposures.[3][4]

  • Respiratory Hazard: Inhalation of dust is a primary concern. The compound is irritating to the respiratory tract, which can lead to inflammation and discomfort.[3][6] In sensitive individuals, it may also cause allergic respiratory reactions.[3]

  • Ingestion Hazard: While less common in a laboratory setting with proper controls, ingestion may cause gastrointestinal irritation with symptoms like nausea and vomiting.[3]

Given the lack of complete toxicological data, the principle of As Low As Reasonably Practicable (ALARP) must be strictly applied. All handling should be conducted with the assumption that the compound is highly toxic.

Safe Handling and Engineering Controls

A multi-layered approach to safety, integrating engineering controls, administrative protocols, and personal protective equipment (PPE), is essential for handling this compound. The following workflow is designed to minimize exposure at every step.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Conduct Risk Assessment B Verify Fume Hood Functionality A->B C Don Appropriate PPE B->C D Work Within Fume Hood C->D E Handle as Solid to Minimize Dust D->E F Use Spatula for Transfers E->F G Keep Container Tightly Closed F->G H Decontaminate Work Surface G->H I Dispose of Waste in Labeled Container H->I J Remove PPE Correctly I->J K Wash Hands Thoroughly J->K Emergency_Response_Tree cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start Emergency Event Exposure_Type Route of Exposure? Start->Exposure_Type Spill_Size Spill Size? Start->Spill_Size Skin_Contact SKIN: Flush with water for 15 min. Remove contaminated clothing. Exposure_Type->Skin_Contact Skin Eye_Contact EYE: Rinse with water for 15 min. Seek medical attention. Exposure_Type->Eye_Contact Eye Inhalation INHALATION: Move to fresh air. Give oxygen if needed. Seek medical attention. Exposure_Type->Inhalation Inhalation Ingestion INGESTION: Rinse mouth. Do NOT induce vomiting. Seek medical attention. Exposure_Type->Ingestion Ingestion Small_Spill SMALL: Ensure ventilation. Wipe/sweep up carefully. Place in waste container. Spill_Size->Small_Spill Small Large_Spill LARGE: Evacuate area. Alert safety personnel. Contain if possible. Spill_Size->Large_Spill Large

References

A Technical Guide to 2,6-Dichloro-3-methyl-5-nitropyridine: A Versatile Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Polysubstituted Pyridine Core

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic selection of starting materials and intermediates is paramount. 2,6-Dichloro-3-methyl-5-nitropyridine (CAS No. 58596-88-6) has emerged as a highly valuable and versatile chemical building block.[1][2] Its utility is derived from a pyridine core strategically functionalized with multiple reactive sites: two chlorine atoms susceptible to displacement, and a nitro group that can be transformed into other functionalities. This polysubstituted arrangement provides a robust platform for constructing complex molecular architectures with desired biological activities.[3][4]

The electron-deficient nature of the pyridine ring, amplified by the potent electron-withdrawing nitro group, activates the C2 and C6 positions for nucleophilic aromatic substitution (SNAr).[5] Concurrently, the chlorine atoms serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of intricate carbon-carbon and carbon-heteroatom bonds.[6][7] Furthermore, the nitro group itself is a synthetic linchpin, readily reduced to a primary amine, which opens a vast array of subsequent derivatization possibilities.[8] This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical properties is the foundation of its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 58596-88-6[1][2]
Molecular Formula C₆H₄Cl₂N₂O₂[1]
Molecular Weight 207.01 g/mol [1]
Appearance Pale yellow or off-white crystalline solid[9]
Melting Point 55-60 °C[10]

Synthesis: Forging the Core Intermediate

The primary industrial route to substituted nitropyridines involves the electrophilic nitration of a suitable pyridine precursor. For this compound, the logical starting material is 2,6-dichloro-3-methylpyridine. The nitration is typically achieved using a mixed acid system, such as nitric acid in the presence of concentrated sulfuric acid or oleum.[11]

The causality behind this choice is twofold: sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. Secondly, for a deactivated ring system like a dichloropyridine, these harsh conditions are necessary to drive the reaction forward.[11][12] The nitro group is directed to the C5 position, which is electronically favored and sterically accessible.

cluster_synthesis Synthesis Workflow Start 2,6-Dichloro-3-methylpyridine Reaction Electrophilic Aromatic Substitution (Nitration) Conditions: Elevated Temperature Start->Reaction Reagents Nitrating Mixture (HNO₃ / H₂SO₄) Reagents->Reaction Workup Aqueous Work-up (Quench on ice, filter) Reaction->Workup Product This compound Workup->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Nitration of 2,6-Dichloro-3-methylpyridine

This protocol is adapted from established procedures for the nitration of similar dichloropyridine systems.[12][13][14]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

  • Substrate Addition: Slowly add 2,6-dichloro-3-methylpyridine (1.0 eq) to the cooled sulfuric acid while maintaining the internal temperature below 10 °C.

  • Nitrating Agent: Add fuming nitric acid (or a stoichiometric amount of potassium nitrate) portion-wise via the dropping funnel, ensuring the temperature does not exceed 15 °C.[14] The use of oleum in place of some sulfuric acid can also be employed to increase reactivity and reduce the required excess of nitric acid.[11]

  • Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 110-120 °C. Maintain this temperature for 5-10 hours.

  • Monitoring: The reaction progress should be monitored by a suitable technique, such as GC-MS or TLC, until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a large volume of crushed ice with vigorous stirring.

  • Isolation: The precipitated solid product is collected by vacuum filtration. The filter cake is washed extensively with cold water until the filtrate is neutral.

  • Purification: The crude product is dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like methanol or ethanol to yield pure this compound.[9]

Chemical Reactivity: A Trifecta of Synthetic Handles

The synthetic power of this compound lies in the distinct reactivity of its three key functional groups. This allows for a modular and often regioselective approach to building molecular complexity.

cluster_reactivity Key Reactivity Pathways cluster_snar SNA_r_ cluster_coupling Cross-Coupling cluster_reduction Reduction Core 2,6-Dichloro-3-methyl- 5-nitropyridine SNAr_Product C2/C6 Substituted Products Core->SNAr_Product Nucleophiles (R-NH₂, R-O⁻, R-S⁻) Coupling_Product C-C & C-N Bond Formation Core->Coupling_Product Pd Catalysis (Boronic Acids, Amines, etc.) Reduction_Product 2,6-Dichloro-3-methyl- 5-aminopyridine Core->Reduction_Product Reducing Agents (H₂, Pd/C; Fe/HCl)

Caption: The three primary transformation pathways for the intermediate.

Nucleophilic Aromatic Substitution (SNAr)

The chloro groups at the C2 and C6 positions are highly activated towards SNAr by the cumulative electron-withdrawing effects of the ring nitrogen and the C5-nitro group.[15] This allows for the facile introduction of a wide range of nucleophiles.

Regioselectivity: The key question in SNAr is which chlorine atom is preferentially substituted.

  • Electronic Factors: Both the C2 (ortho) and C6 (para) positions are electronically activated by the nitro group, allowing for resonance stabilization of the negative charge in the Meisenheimer intermediate.[15]

  • Steric Factors: The methyl group at the C3 position provides significant steric hindrance to nucleophilic attack at the adjacent C2 position.

Therefore, for most nucleophiles, particularly those of moderate to large size, substitution occurs preferentially at the C6 position . This kinetic control provides a reliable method for regioselective functionalization.[15]

Experimental Protocol: Selective Amination at C6

This protocol is based on general procedures for SNAr reactions on activated chloropyridines.[5]

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the desired primary or secondary amine (1.1 eq), and a suitable solvent such as ethanol, isopropanol, or DMF.

  • Base Addition: Add a non-nucleophilic base like triethylamine (1.2 eq) or potassium carbonate (1.5 eq) to act as a scavenger for the HCl generated during the reaction.

  • Reaction: Heat the mixture to reflux (or 80-100 °C for DMF) and stir for 2-16 hours.

  • Monitoring: Follow the disappearance of the starting material by TLC.

  • Work-up: After cooling, remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to isolate the 6-amino-2-chloro-3-methyl-5-nitropyridine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bonds serve as robust handles for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming C-C and C-N bonds.[7][16] This methodology dramatically expands the synthetic utility of the intermediate, allowing for the introduction of aryl, heteroaryl, alkyl, and amino groups.

Common Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Reacts with organoboron compounds to form C-C bonds.[17]

  • Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds, often under milder conditions than traditional SNAr.[6]

  • Sonogashira Coupling: Reacts with terminal alkynes to form C-C bonds.[17]

The choice of palladium precursor and, critically, the phosphine ligand is essential for achieving high yields and preventing side reactions.[6][18]

cluster_suzuki Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl L₂Pd(II)(Ar)(Ar') Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X (Dichloropyridine) ArX->OxAdd Boronic Ar'-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: The key steps in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure adaptable for chloropyridines.[17]

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Catalyst System: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the appropriate phosphine ligand (e.g., SPhos, RuPhos, 4-10 mol%). The choice of ligand is critical and depends on the specific substrates.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or toluene, via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 5-12 hours.

  • Monitoring & Work-up: Monitor the reaction by TLC or GC-MS. After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sulfate, and concentrate. Purify the product via silica gel chromatography.

Reduction of the Nitro Group

The transformation of the nitro group to an amine is a fundamental step in many synthetic routes, as the resulting aniline-type functionality is a precursor to amides, sulfonamides, and diazonium salts.[8][19]

Chemoselectivity: A primary challenge is the chemoselective reduction of the nitro group without affecting the chloro substituents (reductive dehalogenation).[8]

  • Catalytic Hydrogenation: Using catalysts like Pd/C with H₂ gas is highly effective but can sometimes lead to dehalogenation, especially under harsh conditions. Careful optimization of catalyst loading, pressure, and temperature is required.

  • Metal/Acid Systems: Reagents like iron powder in acetic acid or tin(II) chloride (SnCl₂) in HCl are classic methods that often show excellent chemoselectivity for nitro group reduction in the presence of aryl halides.[20]

Experimental Protocol: Chemoselective Nitro Group Reduction

This protocol employs a common metal/acid system to preserve the chloro groups.[19]

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Reagent Addition: Add iron powder (Fe, 3-5 eq) and a small amount of aqueous ammonium chloride or acetic acid.

  • Reaction: Heat the mixture to reflux (60-80 °C) and stir vigorously. The reaction is often exothermic.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Work-up: Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. If necessary, basify the residue with aqueous sodium bicarbonate and extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the resulting 5-amino-2,6-dichloro-3-methylpyridine by column chromatography or recrystallization.

Conclusion: A Cornerstone for Chemical Innovation

This compound is more than just a chemical; it is a testament to the power of strategic molecular design. Its three distinct reactive centers provide a logical and controllable platform for sequential or orthogonal synthetic operations. By leveraging regioselective nucleophilic substitution, robust palladium-catalyzed cross-coupling, and chemoselective reduction, chemists can efficiently navigate complex synthetic pathways. This intermediate is a crucial tool for accessing novel substituted pyridine scaffolds, which are central to the discovery of new pharmaceuticals and agrochemicals.[3][21] A deep understanding of its reactivity, as outlined in this guide, empowers researchers to unlock its full potential in the pursuit of chemical innovation.

References

spectroscopic data for 2,6-Dichloro-3-methyl-5-nitropyridine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2,6-Dichloro-3-methyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the essential spectroscopic data used to characterize the molecular structure of this compound (CAS: 58596-88-6), a key intermediate in chemical synthesis.[1][2] As a Senior Application Scientist, the following sections are structured to provide not just the data, but the underlying scientific rationale for each analytical technique, ensuring a thorough understanding of the molecule's structural confirmation.

Introduction to this compound

This compound is a substituted pyridine derivative with the molecular formula C₆H₄Cl₂N₂O₂.[3] Its structure incorporates a pyridine ring, two chloro substituents, a methyl group, and a nitro group. This combination of functional groups makes it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Accurate structural elucidation is paramount for ensuring the identity, purity, and quality of such intermediates. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. Each technique provides a unique piece of the structural puzzle, and together, they offer unambiguous confirmation of the molecule's constitution.

Caption: Chemical structure of this compound.

The Analytical Workflow: A Multi-Technique Approach

The comprehensive characterization of a molecule like this compound relies on a synergistic analytical workflow. Each technique interrogates different aspects of the molecular structure, and the convergence of data from all methods provides a high degree of confidence in the final structural assignment.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and chemical environment of atoms.

¹H NMR Spectroscopy

Proton (¹H) NMR provides information on the number of distinct proton environments and their neighboring protons.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 30-degree pulse, a 2-second relaxation delay, and 16-32 scans for good signal-to-noise.

Data Presentation & Interpretation:

The structure of this compound has two distinct types of protons, which should give rise to two signals in the ¹H NMR spectrum.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.5 - 8.8Singlet (s)1HH-4The single aromatic proton is heavily deshielded by the electron-withdrawing nitro group and the ring nitrogen, shifting it significantly downfield. It has no adjacent protons, hence it appears as a singlet.
~ 2.6 - 2.8Singlet (s)3H-CH₃The methyl group protons are in an aliphatic environment and appear much further upfield. With no adjacent protons, this signal is also a singlet.

The observation of two singlets with an integration ratio of 1:3 is a definitive fingerprint for the proton framework of this molecule.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy identifies all unique carbon atoms in a molecule.

Experimental Protocol:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

Data Presentation & Interpretation:

Due to the asymmetric substitution pattern, all six carbon atoms in the molecule are chemically distinct and should produce six unique signals.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 155 - 160C-2 / C-6The two carbons bonded to chlorine atoms are expected to be significantly downfield. Their exact positions relative to each other depend on the other substituents.
~ 145 - 150C-5The carbon atom directly attached to the electron-withdrawing nitro group will be strongly deshielded.
~ 135 - 140C-4The aromatic carbon bonded to the hydrogen atom.
~ 130 - 135C-3The carbon bearing the methyl group.
~ 18 - 22-CH₃The aliphatic methyl carbon appears in the characteristic upfield region.

The presence of six distinct signals, with one in the aliphatic region and five in the aromatic/olefinic region, confirms the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is obtained using an FT-IR spectrometer, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

Data Presentation & Interpretation:

The IR spectrum provides direct evidence for the key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~ 3100 - 3000C-H StretchAromatic C-HConfirms the presence of the pyridine ring.
~ 2980 - 2850C-H StretchAliphatic C-HConfirms the presence of the methyl group.
~ 1550 - 1520 Asymmetric Stretch N-O of Nitro (-NO₂) ** A very strong and characteristic band, providing powerful evidence for the nitro group.
~ 1360 - 1330 Symmetric Stretch N-O of Nitro (-NO₂) **A second strong, characteristic band confirming the nitro group.
~ 1600 - 1450C=C & C=N StretchesPyridine RingIndicates the presence of the aromatic heterocyclic ring system.
~ 800 - 600C-Cl StretchAryl-ChlorideConfirms the carbon-chlorine bonds.

The most diagnostic peaks in the IR spectrum are the two strong absorptions for the asymmetric and symmetric stretching of the nitro group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. The molecular weight of this compound is 207.01 g/mol .[3]

Experimental Protocol (Electron Ionization):

  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct insertion probe or a GC inlet.

  • Ionization: The sample is vaporized and bombarded with high-energy electrons (70 eV), causing ionization and fragmentation.

  • Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).

Data Presentation & Interpretation:

The mass spectrum will show the molecular ion and various fragment ions. A critical feature will be the isotopic pattern caused by the two chlorine atoms (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).

m/z ValueIon IdentitySignificance
206 / 208 / 210 [M]⁺˙ Molecular Ion Cluster. The presence of two chlorine atoms results in a characteristic cluster of peaks. The peak at m/z 206 corresponds to the molecule with two ³⁵Cl atoms. The peak at m/z 208 (two mass units higher) corresponds to one ³⁵Cl and one ³⁷Cl. The peak at m/z 210 (four mass units higher) corresponds to two ³⁷Cl atoms. The expected intensity ratio is approximately 9:6:1, which is a definitive confirmation for the presence of two chlorine atoms.
176 / 178 / 180[M - NO]⁺Loss of nitric oxide.
160 / 162 / 164[M - NO₂]⁺Loss of the nitro group, a common fragmentation pathway.
171 / 173[M - Cl]⁺Loss of a chlorine atom. This fragment will still show an isotopic pattern for the remaining chlorine atom (ratio ~3:1).

The observation of the molecular ion cluster at m/z 206/208/210 with the correct isotopic ratio is the most crucial piece of information from the mass spectrum, as it confirms both the molecular weight and the presence of two chlorine atoms.

Conclusion

The structural elucidation of this compound is achieved through the combined application of NMR, IR, and MS. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the number of unique atoms. IR spectroscopy provides unmistakable evidence for the presence of key functional groups, especially the nitro group. Finally, high-resolution mass spectrometry confirms the exact molecular weight and elemental composition, with the distinct isotopic pattern of the molecular ion providing definitive proof of the two chlorine atoms. This multi-faceted spectroscopic approach ensures a trustworthy and authoritative characterization essential for its use in research and development.

References

A Technical Guide to the Solubility of 2,6-Dichloro-3-methyl-5-nitropyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2,6-Dichloro-3-methyl-5-nitropyridine is a key heterocyclic building block in the synthesis of novel pharmaceutical and agrochemical agents.[1][2][3] Its utility in these fields is intrinsically linked to its physicochemical properties, paramount among which is its solubility in organic solvents. This parameter governs reaction kinetics, purification strategies (such as crystallization), and the formulation of final products. Despite its importance, publicly available quantitative solubility data for this compound is notably scarce.[4] This guide addresses this critical information gap not by presenting exhaustive pre-existing data, but by providing the theoretical framework and detailed experimental protocols necessary for researchers to determine these values empirically in their own laboratories. We will explore the molecular factors influencing solubility, review qualitative information, present data from a structural analog for comparative context, and provide a self-validating, step-by-step protocol for the definitive determination of thermodynamic solubility.

The Molecular Architecture and Its Impact on Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent—a principle often summarized as "like dissolves like."[5][6] The structure of this compound presents several functional groups that influence its polarity and, consequently, its solubility profile:

  • Pyridine Ring: The nitrogen atom in the heterocyclic ring introduces polarity and can act as a hydrogen bond acceptor.[7]

  • Dichloro Substituents: The two chlorine atoms are electronegative, contributing to the molecule's overall polarity and providing sites for dipole-dipole interactions.

  • Nitro Group (-NO2): This is a strong electron-withdrawing group, significantly increasing the molecule's polarity and potential for dipole-dipole interactions.

  • Methyl Group (-CH3): This is a non-polar, electron-donating group that adds some lipophilic character to the molecule.

The combination of these groups results in a moderately polar molecule. Therefore, it is predicted to have limited solubility in non-polar solvents and higher solubility in polar aprotic and polar protic solvents that can effectively solvate the polar regions of the molecule.

Review of Available Solubility Data

Direct quantitative solubility data for this compound is not widely reported in peer-reviewed literature. However, qualitative assessments indicate it has low solubility in water but is soluble in some organic solvents like ether and chloroform.[8]

Insights from a Structural Analog

To provide a practical starting point for solvent selection, it is instructive to examine the solubility of structurally similar compounds. 2-Chloro-5-nitroaniline shares key polar features (chloro and nitro groups) with the target compound. Quantitative solubility data for this analog suggests a trend that can be useful for initial experimental design.[4]

Table 1: Molar Fraction Solubility (x₁) of 2-chloro-5-nitroaniline in Various Organic Solvents at 298.15 K. [4]

SolventMolar Fraction (x₁)Solvent Type
N-methylpyrrolidone (NMP)0.250Polar Aprotic
Acetone0.180Polar Aprotic
2-Butanone0.160Polar Aprotic
1,4-Dioxane0.120Polar Aprotic
Ethyl Acetate0.100Polar Aprotic
Acetonitrile0.080Polar Aprotic
Toluene0.050Non-Polar Aromatic
Ethanol0.040Polar Protic
n-Propanol0.035Polar Protic
Methanol0.030Polar Protic
1-Butanol0.028Polar Protic
Isopropanol0.025Polar Protic

This data is for a structurally analogous compound and should be used as a directional guide only.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To obtain definitive and reliable solubility data, an empirical approach is necessary. The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility, representing the saturation point of a solution in equilibrium with the solid solute.[9][10]

Causality in Protocol Design
  • Why use an excess of solid? To ensure that the solution becomes saturated and reaches a true thermodynamic equilibrium between the dissolved and undissolved states.[9]

  • Why agitate for an extended period (24-48h)? Many organic compounds, especially crystalline solids, dissolve slowly. A prolonged equilibration time is crucial to ensure the system is not under kinetic control and has reached its maximum dissolution.[10]

  • Why control temperature? Solubility is highly temperature-dependent. For most solids, solubility increases with temperature.[6][11] Maintaining a constant temperature is critical for reproducible results.

  • Why filter through a sub-micron filter? To ensure that no undissolved micro-particulates are transferred into the sample for analysis, which would artificially inflate the measured concentration.

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound (ensure solid is visible) to a series of sealed glass vials, each containing a known volume (e.g., 5.0 mL) of the selected organic solvents.

  • Equilibration: Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25.0 °C). Agitate the suspensions for 24 to 48 hours. It is advisable to perform a preliminary time-course experiment to confirm that equilibrium is reached within this timeframe (i.e., the concentration in solution does not increase after 24h).

  • Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled bath for at least 2 hours to allow the excess solid to sediment.[9]

  • Sampling: Carefully withdraw an aliquot from the clear supernatant of each vial using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the organic solvent) into a clean, pre-weighed vial.

  • Dilution (if necessary): Dilute a known volume or weight of the filtrate with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[12][13] A standard calibration curve of this compound in each solvent must be prepared to ensure accurate quantification.

  • Calculation: Convert the measured concentration into desired units (e.g., g/L, mol/L, or molar fraction).

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sampling & Analysis cluster_result 5. Final Result A Add excess solute to known volume of solvent B Agitate in isothermal shaker (24-48h at constant T) A->B C Sediment for >2h at constant T B->C D Withdraw supernatant C->D E Filter (0.22 µm syringe filter) D->E F Dilute if necessary E->F G Quantify concentration (e.g., HPLC-UV) F->G H Calculate Thermodynamic Solubility (g/L, mol/L) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While direct, published solubility data for this compound is limited, a thorough understanding of its molecular structure allows for rational solvent selection. For researchers and drug development professionals requiring precise and actionable data, empirical determination is essential. The validated shake-flask protocol provided in this guide serves as a robust framework for generating reliable thermodynamic solubility values. This data is fundamental for optimizing synthetic routes, developing effective purification strategies, and ensuring the successful formulation of new chemical entities derived from this versatile intermediate.

References

Methodological & Application

Application Notes & Protocols: Nucleophilic Aromatic Substitution Reactions of 2,6-Dichloro-3-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 2,6-dichloro-3-methyl-5-nitropyridine (CAS 58596-88-6)[1][2] as a versatile substrate for nucleophilic aromatic substitution (SNAr) reactions. The pyridine core is rendered highly electrophilic by the cumulative electron-withdrawing effects of two chloro substituents, the ring nitrogen, and a powerful nitro group. This guide elucidates the underlying mechanistic principles governing regioselectivity and provides detailed, field-proven protocols for both mono- and di-substitution reactions with common nucleophiles, tailored for researchers in medicinal chemistry and materials science.

Introduction: The Unique Reactivity of a Highly Activated Pyridine

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds.[3] The pyridine ring, being inherently electron-deficient, is a privileged substrate for these reactions, a reactivity that is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs).[4][5]

The subject of this guide, this compound, represents a uniquely activated system. Its reactivity is governed by several key features:

  • Two Leaving Groups: The chlorine atoms at the C2 and C6 positions are excellent leaving groups for SNAr.[6]

  • Powerful Activation: The nitro group at C5, positioned para to the C2 chloro and ortho to the C6 chloro, strongly activates both sites towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.[4][7][8] The pyridine nitrogen further enhances this activation at the C2 and C6 positions.[5][7]

  • Regiochemical Considerations: The methyl group at C3 introduces both electronic and steric factors that can influence the relative reactivity of the C2 and C6 positions, offering opportunities for selective functionalization.

This combination of features makes the title compound a valuable building block for creating diverse molecular architectures.

Mechanism and Regioselectivity: A Predictive Framework

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[6][8] The subsequent rapid expulsion of the chloride leaving group restores aromaticity.

SNAr_Mechanism sub Substrate mc Meisenheimer Complex (Anionic) sub->mc Addition (Rate-Determining) nu Nucleophile (Nu⁻) nu->mc prod Substituted Product mc->prod Elimination (Fast) lg Leaving Group (Cl⁻) mc->lg

Figure 1: Generalized mechanism of the SNAr reaction.

For this compound, nucleophilic attack can occur at either C2 or C6. The regioselectivity is a subtle interplay of electronic and steric effects:

  • Electronic Effects: The nitro group at C5 activates both the ortho (C6) and para (C2) positions. The inductive effect of the nitro group is strongest at the adjacent C6 position, potentially making it more electrophilic.[9]

  • Steric Effects: The methyl group at C3 presents a steric barrier to nucleophiles approaching the C2 position. Bulky nucleophiles are therefore more likely to attack the less hindered C6 position.

In practice, for many common nucleophiles, substitution is often favored at the C6 position due to the reduced steric hindrance. However, this preference can sometimes be overcome or reversed depending on the reaction conditions and the nature of the nucleophile.[9]

Application Protocol 1: Selective Monosubstitution with Amines

Selective monosubstitution is a key transformation, providing a scaffold for further diversification. This protocol details a general method for the mono-amination of this compound, which typically favors substitution at the C6 position.

Objective: To synthesize 2-chloro-6-(amino)-3-methyl-5-nitropyridines.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine, aniline)

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)[8]

  • N,N-Dimethylformamide (DMF) or Ethanol[6][8]

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 equiv).

  • Solvent Addition: Add a suitable solvent such as DMF or ethanol (to achieve a concentration of approx. 0.1-0.2 M).

  • Reagent Addition: Add the amine nucleophile (1.1 equiv) to the stirred solution. Follow this with the addition of a base such as K₂CO₃ (1.5 equiv) or TEA (1.2 equiv). The base neutralizes the HCl generated during the reaction.

  • Reaction Execution: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. If DMF was used, pour the mixture into ice-water and extract with ethyl acetate (3x). If ethanol was used, the solvent can be removed under reduced pressure before partitioning between water and ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure mono-substituted product.

Illustrative Data:

NucleophileProduct PositionTypical ConditionsYield (%)
MorpholineC6K₂CO₃, DMF, 80 °C, 3h85-95%
AnilineC6TEA, EtOH, Reflux, 5h70-80%
BenzylamineC6K₂CO₃, DMF, 60 °C, 4h80-90%

Note: Yields are illustrative, based on reactions with analogous activated dichloropyridines, and may vary.[10]

Application Protocol 2: Disubstitution with Alkoxides

Driving the reaction to completion to replace both chlorine atoms requires more forcing conditions or more reactive nucleophiles. This protocol describes the synthesis of 2,6-dialkoxy-3-methyl-5-nitropyridine.

Objective: To synthesize 2,6-dialkoxy-3-methyl-5-nitropyridines.

Materials:

  • This compound

  • Alcohol (e.g., Methanol, Ethanol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium metal (Na)

  • Anhydrous Tetrahydrofuran (THF) or the corresponding alcohol as solvent

  • Saturated ammonium chloride (NH₄Cl) solution

Step-by-Step Protocol:

  • Nucleophile Preparation: In a separate, dry flask under an inert atmosphere (N₂ or Ar), carefully add sodium hydride (2.5 equiv) to the anhydrous alcohol (used as solvent) at 0 °C. Caution: NaH reacts violently with water and generates flammable H₂ gas. Allow the mixture to stir until the evolution of gas ceases, indicating the formation of the sodium alkoxide.

  • Reaction Setup: In the main reaction flask, dissolve this compound (1.0 equiv) in a minimal amount of anhydrous THF or the corresponding alcohol.

  • Nucleophile Addition: Slowly add the freshly prepared sodium alkoxide solution to the solution of the pyridine substrate at 0 °C.

  • Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature or gently heat to reflux (e.g., 50-65 °C) to drive the reaction to completion. Monitor by TLC.

  • Work-up: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated NH₄Cl solution. Extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography or recrystallization to obtain the pure di-substituted product.

Experimental_Workflow start Start: This compound reagents Add Nucleophile (e.g., R₂NH or RO⁻) & Base/Solvent start->reagents reaction Reaction (Heating & Monitoring by TLC) reagents->reaction workup Aqueous Work-up (Quench, Extract) reaction->workup purify Purification (Column Chromatography) workup->purify product Final Product (Characterization) purify->product

Figure 2: General experimental workflow for SNAr reactions.

Troubleshooting and Key Considerations

  • Low Yield: Ensure all reagents and solvents are anhydrous, especially when using strong bases like NaH. Increase reaction temperature or time if starting material persists. The choice of solvent is critical; polar aprotic solvents like DMF or DMSO generally accelerate SNAr reactions.[5]

  • Mixture of Products: In monosubstitution, a mixture of C2 and C6 isomers may form. Purification by chromatography is essential. To improve selectivity, consider using a bulkier nucleophile to favor attack at the less hindered C6 position.

  • Second Substitution Difficulty: The first substitution introduces an electron-donating group (e.g., amino or alkoxy), which deactivates the ring towards the second SNAr reaction.[6] More forcing conditions (higher temperature, stronger base, excess nucleophile) are required for di-substitution.

Conclusion

This compound is a highly activated and versatile building block for synthetic chemistry. The predictable nature of its SNAr reactions, governed by the strong activating effect of the nitro group and the pyridine nitrogen, allows for the controlled introduction of a wide range of functionalities. By carefully selecting nucleophiles and reaction conditions, researchers can achieve selective mono- or di-substitution, providing access to a rich diversity of complex pyridine derivatives for applications in drug discovery and materials science.

References

Application Note & Protocols: Leveraging 2,6-Dichloro-3-methyl-5-nitropyridine for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Heterocyclic Scaffold

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. A key challenge in this field is the design of scaffolds that allow for precise, modular, and efficient synthesis to explore the chemical space around the kinase active site.

This guide focuses on 2,6-dichloro-3-methyl-5-nitropyridine , a highly functionalized heterocyclic building block poised for significant utility in kinase inhibitor synthesis. Its architecture, featuring two differentially reactive chlorine atoms activated by an electron-withdrawing nitro group, provides a robust platform for sequential and regioselective chemical modifications.[2][3] The presence of a methyl group at the C3 position introduces an additional element of steric and electronic control, which can be strategically exploited to direct synthetic outcomes.

This document serves as a detailed guide for researchers, medicinal chemists, and drug development professionals. It will elucidate the underlying chemical principles governing the reactivity of this scaffold and provide detailed, field-proven protocols for its application in the synthesis of complex, drug-like molecules.

Core Chemistry: Understanding Reactivity and Regioselectivity

The synthetic utility of this compound is rooted in the principles of Nucleophilic Aromatic Substitution (SNAr). The pyridine ring is inherently electron-deficient, and this effect is powerfully amplified by the strong electron-withdrawing nitro group at the C5 position. This activation renders the carbon atoms attached to the chlorine leaving groups (C2 and C6) highly electrophilic and susceptible to attack by nucleophiles.

The SNAr Mechanism: An Addition-Elimination Pathway

The reaction proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks the electron-deficient carbon at either the C2 or C6 position, breaking the aromaticity of the ring to form a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized through resonance, particularly by delocalization onto the oxygen atoms of the nitro group. Aromaticity is then restored by the expulsion of the chloride ion, a good leaving group, to yield the substituted product.[4][5]

General Mechanism of SNAr on the Pyridine Ring.
The Decisive Factor: Regioselectivity

A critical aspect of using this scaffold is controlling which of the two chlorine atoms reacts first. The nitro group at C5 activates both the ortho C6 and ortho C2 positions. However, the C3-methyl group introduces significant steric hindrance around the C2 position.

  • Attack at C6: This position is sterically unencumbered. Nucleophilic attack is kinetically favored, especially with bulky nucleophiles, as the transition state energy is lower.

  • Attack at C2: This position is sterically shielded by the adjacent methyl group. Attack here is significantly slower and generally requires smaller nucleophiles or more forcing reaction conditions.

This predictable regioselectivity is the cornerstone of its strategic use, allowing for the sequential introduction of different functionalities. The first substitution almost invariably occurs at the C6 position under standard conditions.[6]

Steric Influence on Regioselectivity.

General Synthetic Workflow for Kinase Inhibitor Construction

A common strategy for building kinase inhibitors involves creating a core scaffold that presents specific pharmacophores to the enzyme's active site. Using this compound, a robust and modular synthetic route can be executed.

workflow Figure 3: Modular Synthetic Workflow A 2,6-Dichloro-3-methyl- 5-nitropyridine B Step 1: Selective SNAr at C6 (e.g., with R¹-NH₂) A->B C Monosubstituted Intermediate B->C D Step 2: Substitution at C2 (e.g., Suzuki Coupling with R²-B(OH)₂) C->D E Disubstituted Core D->E F Step 3: Nitro Group Reduction (e.g., Fe/NH₄Cl) E->F G Aniline Intermediate F->G H Step 4: Amine Functionalization (e.g., Acylation with R³-COCl) G->H I Final Kinase Inhibitor H->I

Modular Synthetic Workflow.

This four-step sequence allows for the introduction of three distinct points of diversity (R¹, R², R³), making it ideal for generating libraries of analogs for structure-activity relationship (SAR) studies.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Dichloronitropyridine compounds are irritants and potentially toxic.

Protocol 1: Synthesis of this compound

This protocol describes the nitration of the commercially available 2,6-dichloro-3-methylpyridine.

  • Principle: Electrophilic aromatic substitution (nitration) on the pyridine ring. The reaction is performed in a strong acid medium to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Materials:

    • 2,6-dichloro-3-methylpyridine

    • Fuming Nitric Acid (≥90%)

    • Concentrated Sulfuric Acid (98%)

    • Ice

    • Deionized Water

  • Procedure:

    • To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated H₂SO₄ (5 volumes, e.g., 25 mL for 5 g starting material).

    • Cool the flask to 0 °C in an ice-salt bath.

    • Slowly add fuming nitric acid (2 volumes, e.g., 10 mL) to the sulfuric acid while maintaining the temperature below 10 °C.

    • Once the nitrating mixture is prepared and cooled, add 2,6-dichloro-3-methylpyridine (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, slowly heat the reaction to 65-70 °C and maintain for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture back to room temperature and then carefully pour it over a large volume of crushed ice with vigorous stirring.

    • A pale yellow solid should precipitate. Stir for 30 minutes to ensure complete precipitation.

    • Filter the solid using a Büchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

    • Dry the solid under vacuum to yield the title compound. Further purification can be achieved by recrystallization from ethanol or column chromatography (silica gel, eluting with a hexanes/ethyl acetate gradient).[7]

Protocol 2: Regioselective Monosubstitution at C6 (Amination)

This protocol details the selective reaction of an amine at the C6 position.

  • Principle: A kinetically controlled SNAr reaction where a primary or secondary amine displaces the chloride at the sterically accessible C6 position. A non-nucleophilic base is used to quench the HCl generated.

  • Materials:

    • This compound (1.0 eq)

    • Amine nucleophile (e.g., 4-morpholine) (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Procedure:

    • Dissolve this compound in anhydrous DMF (approx. 0.2 M concentration) in a round-bottom flask under a nitrogen atmosphere.

    • Add the amine nucleophile, followed by the dropwise addition of DIPEA.

    • Stir the reaction mixture at room temperature for 4-12 hours. The reaction can be gently heated (40-50 °C) to accelerate the rate if necessary.

    • Monitor the reaction by TLC or LC-MS. Upon completion, a new, less polar spot should appear, corresponding to the product.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure 6-amino-2-chloro-3-methyl-5-nitropyridine derivative.

Protocol 3: Suzuki Cross-Coupling at C2

This protocol describes the introduction of an aryl or heteroaryl group at the C2 position.

  • Principle: A Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the C2-Cl bond and an organoboron reagent. This reaction is highly effective for forming C-C bonds.[2]

  • Materials:

    • 6-substituted-2-chloro-3-methyl-5-nitropyridine (from Protocol 2) (1.0 eq)

    • Aryl/heteroaryl boronic acid or pinacol ester (1.2 eq)

    • Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 eq)

    • Aqueous Sodium Carbonate (Na₂CO₃) (2 M solution, 3.0 eq) or K₂CO₃

    • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Procedure:

    • To a Schlenk flask, add the 2-chloro-pyridine substrate, the boronic acid, and the palladium catalyst.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add the degassed solvent (e.g., dioxane) and the degassed aqueous base.

    • Heat the reaction mixture to 80-100 °C and stir for 6-18 hours.

    • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

    • Dilute with ethyl acetate and water. Separate the layers.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the residue by flash column chromatography to afford the disubstituted product.

Protocol 4: Nitro Group Reduction and Amine Functionalization

This final sequence converts the nitro group into a functionalized amine, a common feature in many kinase inhibitors that often acts as a hydrogen bond donor.

  • Principle: The nitro group is reduced to a primary amine (aniline), which is then acylated to form a stable amide bond.

  • Materials:

    • Disubstituted nitropyridine (from Protocol 3) (1.0 eq)

    • Iron powder (Fe) (5.0 eq) and Ammonium Chloride (NH₄Cl) (5.0 eq) OR H₂, Pd/C

    • Ethanol (EtOH) and Water

    • Acyl chloride or Carboxylic acid with coupling agents (e.g., HATU)

    • Pyridine or DIPEA

    • Dichloromethane (DCM)

  • Procedure (Reduction):

    • Suspend the nitropyridine in a mixture of EtOH/Water (e.g., 4:1).

    • Add iron powder and ammonium chloride.

    • Heat the mixture to reflux (approx. 80 °C) for 1-3 hours until the starting material is consumed (monitor by LC-MS).

    • Cool the reaction, filter through a pad of Celite®, and wash the pad with ethanol or ethyl acetate.

    • Concentrate the filtrate. The crude aniline is often used directly in the next step.

  • Procedure (Acylation):

    • Dissolve the crude aniline in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • Add a base (e.g., pyridine or DIPEA) (1.5 eq).

    • Slowly add the desired acyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours.

    • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography or recrystallization to yield the final kinase inhibitor.

Data Summary: A Hypothetical Synthesis Example

The following table outlines a hypothetical synthesis based on the protocols above to construct a potential kinase inhibitor.

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Typical Yield
1 C6-AminationThis compound, Piperazine, DIPEADMF25885-95%
2 C2-SuzukiIntermediate from Step 1, 3-fluorophenylboronic acid, Pd(PPh₃)₄, Na₂CO₃Dioxane/H₂O901270-85%
3 ReductionIntermediate from Step 2, Fe, NH₄ClEtOH/H₂O80280-95%
4 AcylationAniline from Step 3, Benzoyl Chloride, PyridineDCM0 to 25375-90%

Conclusion

This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its predictable, sterically-driven regioselectivity allows for the controlled and sequential installation of various functionalities. The robust protocols outlined in this guide provide a clear pathway for medicinal chemists to efficiently generate diverse libraries of complex molecules, accelerating the discovery and development of next-generation targeted therapeutics.

References

Application Notes & Protocols: Strategic Amination of 2,6-Dichloro-3-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Heterocyclic Scaffold

In the landscape of modern drug discovery and agrochemical development, the pyridine scaffold remains a cornerstone of molecular design. Among the vast array of functionalized pyridines, 2,6-dichloro-3-methyl-5-nitropyridine stands out as a particularly valuable and versatile building block. Its utility stems from a precisely engineered electronic profile: the inherent electron-deficient nature of the pyridine ring is dramatically amplified by the synergistic effects of a potent electron-withdrawing nitro group at the 5-position and two labile chlorine atoms at the 2- and 6-positions.

This electronic configuration renders the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr), providing a robust and reliable gateway for the introduction of diverse functionalities, especially amino groups. The SNAr reaction on this substrate is a powerful tool for medicinal chemists, enabling the construction of complex molecular architectures and the exploration of vast chemical space in the pursuit of novel therapeutic agents.[1]

This guide provides an in-depth analysis of the reaction of this compound with amines. It moves beyond simple procedural descriptions to explain the underlying mechanistic principles, critical experimental parameters, and the strategic considerations necessary to control reaction outcomes, particularly regioselectivity.

Reaction Mechanism and the Challenge of Regioselectivity

The reaction of this compound with amines proceeds via the classical two-step SNAr addition-elimination mechanism.[2] Understanding this pathway is fundamental to optimizing reaction conditions.

  • Nucleophilic Attack: The reaction is initiated by the attack of the amine nucleophile on one of the electron-deficient carbons bearing a chlorine atom (C2 or C6). This forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.[2]

  • Elimination & Aromatization: The aromaticity of the pyridine ring is restored through the rapid expulsion of a chloride leaving group, yielding the final aminated pyridine product.[2]

Diagram 1. General mechanism of the SNAr reaction.

A critical challenge in the mono-amination of this substrate is regioselectivity . The amine can theoretically attack either the C2 or C6 position. The final outcome is a delicate balance of competing electronic and steric influences.[3]

  • Electronic Effects: The powerful nitro group at C5 activates both the ortho (C2) and para (C6) positions via resonance stabilization of the negative charge in the Meisenheimer intermediate. Concurrently, the strong inductive electron-withdrawing effect of the nitro group makes the closer C6 and C4 positions more electron-deficient, enhancing their susceptibility to nucleophilic attack.[3][4]

  • Steric Effects: The methyl group at the C3 position provides significant steric hindrance, potentially disfavoring nucleophilic attack at the adjacent C2 position, especially with bulky amine nucleophiles.[3]

Therefore, while attack at C6 is often favored due to reduced steric hindrance, the kinetic product may arise from attack at C2 under certain conditions, particularly with smaller nucleophiles.[3] The choice of solvent can also play a role; non-polar, aprotic solvents have been shown to favor substitution ortho to a 3-substituent in some dichloropyridine systems.[5]

Diagram 2. Competing pathways for mono-substitution.

Core Experimental Considerations

The success and selectivity of the amination reaction hinge on the careful selection of several key parameters.

  • Amine Nucleophilicity: Aliphatic amines (primary and secondary) are generally more nucleophilic and react more readily than aromatic amines. Aromatic amines, with their lone pair delocalized into the aromatic ring, are weaker nucleophiles and typically require more forcing conditions (higher temperatures, stronger bases) to react effectively.[6]

  • Solvent Choice: The solvent plays a crucial role in mediating reactivity.

    • Polar Aprotic Solvents (DMF, DMSO, NMP): These are often the solvents of choice for SNAr reactions.[7] They effectively solvate cations but poorly solvate the amine nucleophile, leaving it "bare" and highly reactive. However, their high boiling points and potential toxicity necessitate careful handling and purification procedures.[8]

    • Alcohols (Ethanol, Isopropanol): These protic solvents can also be effective, especially for reactions with more reactive aliphatic amines.[9] They are less toxic and more environmentally benign. Sometimes, reactions are run in alcohol/water mixtures, which can be advantageous for both solubility and sustainability.[8]

  • Role of a Base: An external base (e.g., triethylamine, potassium carbonate) is often essential. During the reaction, one equivalent of hydrochloric acid (HCl) is formed. This acid will protonate the starting amine, converting it into an ammonium salt which is no longer nucleophilic. The added base scavenges this HCl, preserving the reactive amine population and allowing the reaction to proceed to completion.[9]

  • Temperature Control: Heating is almost always required to provide the necessary activation energy to disrupt the pyridine's aromaticity during the formation of the Meisenheimer complex.[10] Reaction temperatures can range from moderate (e.g., 80 °C) for reactive amines to much higher (e.g., 120-140 °C) for less reactive ones.[9]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the mono-substitution reaction with various classes of amines. These should be considered as starting points for optimization.

Amine TypeSpecific AmineSolventBaseTemperature (°C)Time (h)Typical Outcome
Primary AliphaticBenzylamineEthanolEt₃NReflux (~78)2–4High Yield (>90%)
Secondary AliphaticMorpholineIsopropanol/WaterNone802–4High Yield (>90%)
Secondary Aliphatic1-MethylpiperazineEthanolK₂CO₃Reflux (~78)3–6High Yield (>90%)
Primary AromaticAnilineDMFK₂CO₃100–1206–12Good Yield (75-85%)
Secondary AromaticN-MethylanilineDMSOK₂CO₃120–14012–16Moderate Yield (70-80%)

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for reacting this compound with representative primary and secondary amines.

Protocol 1: Reaction with a Primary Aliphatic Amine (Benzylamine)

This protocol details a robust method suitable for reactive primary amines, utilizing a common alcohol solvent.

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Anhydrous Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound.

  • Dissolution: Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.2 M.

  • Reagent Addition: Add benzylamine (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).

  • Heating: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup (Cooling & Concentration): Once complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.[6]

  • Workup (Extraction): Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and then with brine (1x).[6]

  • Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/hexanes) to obtain the pure monosubstituted product.

Protocol 2: Reaction with a Secondary Aromatic Amine (N-Methylaniline)

This protocol is adapted for less reactive amines and employs a polar aprotic solvent to facilitate the reaction.

Materials:

  • This compound (1.0 equiv)

  • N-Methylaniline (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with septum and nitrogen inlet

  • Magnetic stirrer and heating mantle (oil bath)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and powdered potassium carbonate.

  • Solvent and Reagent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1-0.2 M. Add N-methylaniline (1.2 equiv) to the stirred suspension.

  • Heating: Heat the reaction mixture in an oil bath to 120-140 °C and maintain for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup (Quenching): Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water, which should precipitate the crude product.

  • Workup (Filtration/Extraction): If a solid precipitates, collect it by vacuum filtration, washing with water. If the product remains oily, extract the aqueous mixture with ethyl acetate (3x).

  • Workup (Washing): Combine the organic layers (if extracted) and wash with water (2x) and brine (1x) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-chloro-3-methyl-5-nitro-6-(N-methyl-N-phenylamino)pyridine.

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation setup Combine Pyridine, Base, and Solvent in Flask add_amine Add Amine Nucleophile setup->add_amine heat Heat to Target Temperature (e.g., 80-140 °C) add_amine->heat monitor Monitor by TLC/LC-MS (2-16 h) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench / Concentrate cool->quench extract Extract with Organic Solvent & Wash quench->extract dry Dry, Filter, and Concentrate extract->dry purify 4. Purification (Column Chromatography or Recrystallization) dry->purify product 5. Pure Product purify->product

Diagram 3. General experimental workflow for amination.

Conclusion

The reaction of this compound with amines is a cornerstone transformation for accessing a rich diversity of substituted pyridine derivatives. By understanding the interplay of the SNAr mechanism, regiochemical-directing effects, and key experimental variables such as solvent, base, and temperature, researchers can effectively harness this powerful reaction. The protocols provided herein serve as validated starting points for the synthesis of mono-aminated products, enabling the rapid development of new molecular entities for pharmaceutical and agrochemical applications.

References

Application Notes and Protocols: Synthesis of Bicyclooxacalixhetarene from 2,6-Dichloro-3-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of a novel bicyclooxacalixhetarene, a unique macrocyclic compound with significant potential in supramolecular chemistry and drug development. The protocol details a two-part synthesis, commencing with the preparation of the key precursor, 2,6-dichloro-3-methyl-5-nitropyridine, followed by its reaction with phloroglucinol to yield the target bicyclooxacalixhetarene. This document outlines the underlying chemical principles, provides detailed step-by-step protocols, and offers insights into the characterization of the synthesized compounds.

Introduction

Bicyclooxacalixhetarenes are a class of macrocyclic compounds characterized by a unique three-dimensional cage-like structure. These molecules are synthesized through the nucleophilic aromatic substitution (SNAr) reaction between electron-deficient aromatic species, such as substituted dichloropyridines, and polyhydroxylated aromatic compounds like phloroglucinol. The incorporation of heteroatoms and various functional groups into the calixarene framework allows for the fine-tuning of their electronic properties, cavity size, and host-guest binding capabilities. These features make them attractive candidates for applications in drug delivery, molecular recognition, and catalysis.

The specific target of this protocol, a bicyclooxacalixhetarene derived from this compound, is of particular interest due to the presence of a nitro group, a strong electron-withdrawing functionality that enhances the reactivity of the pyridine ring towards nucleophilic attack and provides a potential site for further chemical modification. The methyl group can also influence the conformational properties of the final macrocycle.

This guide is structured to provide a clear and logical workflow for researchers, starting from the synthesis of the necessary precursor to the final macrocyclic product, complete with characterization guidelines.

Part 1: Synthesis of the Precursor: this compound

The synthesis of the target bicyclooxacalixhetarene begins with the preparation of the key electrophilic component, this compound. This is achieved through a two-step process: the chlorination of 3-methylpyridine-1-oxide to form 2,6-dichloro-3-methylpyridine, followed by the nitration of this intermediate.

Step 1.1: Preparation of 2,6-Dichloro-3-methylpyridine

This procedure is adapted from established methods for the chlorination of pyridine-N-oxides. The reaction introduces chlorine atoms at the 2 and 6 positions of the pyridine ring, activated by the N-oxide functionality.

Protocol:

  • Reaction Setup: To a solution of 3-methylpyridine-1-oxide (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous methylene chloride (10 mL per gram of N-oxide) under a nitrogen atmosphere, add m-phthaloyl chloride (1.5 equivalents) dropwise over 30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with methylene chloride. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel to yield 2,6-dichloro-3-methylpyridine[1].

Step 1.2: Nitration of 2,6-Dichloro-3-methylpyridine

The subsequent nitration introduces a nitro group at the 5-position of the pyridine ring. The electron-withdrawing nature of the two chlorine atoms directs the nitration to the C5 position.

Protocol:

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.

  • Addition of Substrate: Slowly add 2,6-dichloro-3-methylpyridine (1 equivalent) to the cooled nitrating mixture while maintaining the temperature below 10°C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 110°C for 5 hours[2].

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent like methanol[2].

Table 1: Summary of Reagents for the Synthesis of this compound

StepReagentMolar Ratio (equiv.)Purpose
1.1 3-Methylpyridine-1-oxide1Starting material
Triethylamine1.5Base
m-Phthaloyl chloride1.5Chlorinating agent
Methylene chloride-Solvent
1.2 2,6-Dichloro-3-methylpyridine1Starting material
Concentrated Sulfuric Acid-Solvent and catalyst
Fuming Nitric Acid-Nitrating agent

Part 2: Synthesis of Bicyclooxacalixhetarene

The core of this application note is the synthesis of the bicyclooxacalixhetarene via a high-yielding, room temperature SNAr reaction between this compound and phloroglucinol. This reaction proceeds through a cascade of intermolecular substitutions to form the cage-like macrocycle.

Causality Behind Experimental Choices

The choice of a room temperature reaction is based on the high reactivity of the this compound towards nucleophilic attack, driven by the strongly electron-withdrawing nitro group. The use of a suitable base is crucial to deprotonate the hydroxyl groups of phloroglucinol, generating the nucleophilic phenoxide species required for the SNAr reaction. The stoichiometry is critical to favor the formation of the desired [2+3] macrocycle.

Experimental Workflow Diagram

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Bicyclooxacalixhetarene Synthesis Start 3-Methylpyridine-1-oxide Chlorination Chlorination with m-phthaloyl chloride Start->Chlorination Intermediate1 2,6-Dichloro-3-methylpyridine Chlorination->Intermediate1 Nitration Nitration with HNO3/H2SO4 Intermediate1->Nitration Precursor This compound Nitration->Precursor SNAr SNAr Reaction (Room Temperature) Precursor->SNAr Phloroglucinol Phloroglucinol Phloroglucinol->SNAr Product Bicyclooxacalixhetarene SNAr->Product Purification Purification Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: Workflow for the synthesis of bicyclooxacalixhetarene.

Detailed Protocol
  • Reagent Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve phloroglucinol (2 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add a suitable base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (6 equivalents), to the phloroglucinol solution and stir for 30 minutes at room temperature to facilitate the formation of the phenoxide.

  • Addition of the Pyridine Precursor: Dissolve this compound (3 equivalents) in anhydrous DMF and add it dropwise to the stirred solution of the phloroglucinol phenoxide over a period of 1 hour.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into a large volume of cold water.

  • Isolation: Collect the precipitate by vacuum filtration and wash it extensively with water and then with a small amount of cold methanol to remove unreacted starting materials and salts.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent system (e.g., chloroform/methanol).

Table 2: Reagents for Bicyclooxacalixhetarene Synthesis

ReagentMolar Ratio (equiv.)Purpose
This compound3Electrophile
Phloroglucinol2Nucleophile precursor
Potassium Carbonate / Cesium Carbonate6Base
N,N-Dimethylformamide (DMF)-Solvent

Part 3: Characterization of the Bicyclooxacalixhetarene

Thorough characterization of the final product is essential to confirm its structure and purity. The following are the expected analytical data for the target bicyclooxacalixhetarene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of calixarenes. Due to the high symmetry of the expected D3h bicyclooxacalixarene, a relatively simple NMR spectrum is anticipated.

  • 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine and phloroglucinol units, as well as a singlet for the methyl group. The chemical shifts will be influenced by the electronic environment and the rigid conformation of the macrocycle.

  • 13C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, further confirming its high symmetry.

Table 3: Predicted 1H and 13C NMR Data (in CDCl3)

AssignmentPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
Pyridine-H~8.5~155
Phloroglucinol-H~6.2~150
Methyl-H~2.5~140
~130
~125
~100
~20

Note: These are predicted values and may vary based on the actual experimental conditions and the specific conformation of the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight and elemental composition of the synthesized bicyclooxacalixhetarene. The expected mass will correspond to the molecular formula C30H18N6O12.

Applications in Drug Development

The unique cage-like structure of bicyclooxacalixhetarenes, coupled with the ability to introduce functional groups, opens up numerous possibilities in drug development. The central cavity can encapsulate drug molecules, potentially improving their solubility, stability, and bioavailability. The nitro groups on the pyridine rings can be reduced to amino groups, providing handles for further functionalization, such as the attachment of targeting ligands or polyethylene glycol (PEG) chains to enhance pharmacokinetic properties.

Logical Relationship Diagram

G Calixarene Bicyclooxacalixhetarene (Host Molecule) Encapsulation Encapsulation Calixarene->Encapsulation Functionalization Functionalization (e.g., -NO2 to -NH2) Calixarene->Functionalization Drug Drug Molecule (Guest) Drug->Encapsulation ImprovedProperties Improved Properties: - Solubility - Stability - Bioavailability Encapsulation->ImprovedProperties Targeting Targeted Drug Delivery Functionalization->Targeting

Caption: Potential applications in drug development.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of a novel bicyclooxacalixhetarene from readily available starting materials. By following the outlined procedures, researchers can reliably prepare this promising macrocycle and explore its potential in various fields, particularly in supramolecular chemistry and drug development. The provided characterization guidelines will aid in the verification of the synthesized compound.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions with 2,6-Dichloro-3-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,6-Dichloro-3-methyl-5-nitropyridine in Synthesis

This compound is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The convergence of several key structural features—an electron-deficient pyridine core, two displaceable chlorine atoms, and a potent nitro-activating group—renders this molecule an exceptionally versatile substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the precise and regioselective introduction of a wide array of functional groups, paving the way for the synthesis of complex molecular architectures and novel chemical entities.

The strategic placement of the methyl group at the 3-position and the nitro group at the 5-position breaks the symmetry of the 2,6-dichloropyridine scaffold. This dissymmetry presents both a challenge and an opportunity for synthetic chemists: the potential for regioselective substitution at either the C2 or C6 position. Understanding and controlling the factors that govern this selectivity is paramount for the efficient and predictable synthesis of desired target molecules.

These application notes provide a comprehensive guide to the SNAr of this compound. We will delve into the underlying mechanistic principles that dictate its reactivity, offer detailed, field-proven protocols for reactions with common nucleophile classes, and provide insights into troubleshooting and optimization strategies.

Mechanistic Insights: Understanding the Reactivity and Regioselectivity

The SNAr reaction of this compound proceeds through a classical two-step addition-elimination mechanism. The key to this transformation is the electron-deficient nature of the pyridine ring, which is significantly enhanced by the strong π-electron-withdrawing nitro group. This activation lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the pyridine ring, making it susceptible to attack by nucleophiles.

The Addition-Elimination Pathway:

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the carbon atoms bearing a chlorine atom (C2 or C6). This initial attack is typically the rate-determining step and leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this intermediate.

  • Stabilization of the Meisenheimer Complex: The negative charge of the Meisenheimer complex is stabilized by delocalization onto the electronegative nitrogen atom of the pyridine ring and, more importantly, onto the oxygen atoms of the para- and ortho-positioned nitro group.

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, a good leaving group, to yield the final substituted product.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Meisenheimer Complex cluster_product Product Start 2,6-Dichloro-3-methyl- 5-nitropyridine + Nu⁻ Intermediate Resonance-Stabilized Anionic Intermediate Start->Intermediate Addition (Rate-Determining) Product Monosubstituted Pyridine + Cl⁻ Intermediate->Product Elimination (Fast) Regioselectivity cluster_factors Influencing Factors cluster_outcomes Potential Products This compound This compound Electronic Effects Electronic Effects This compound->Electronic Effects -NO₂ activates C2 and C6 Steric Hindrance Steric Hindrance This compound->Steric Hindrance -CH₃ hinders C2 Chelation Control Chelation Control This compound->Chelation Control Metal-alkoxide favors C2 C2 Substitution C2 Substitution Electronic Effects->C2 Substitution C6 Substitution C6 Substitution Electronic Effects->C6 Substitution Inductive Effect Steric Hindrance->C6 Substitution Chelation Control->C2 Substitution

Application Notes and Protocols for the Purification of 2,6-Dichloro-3-methyl-5-nitropyridine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Derivatives of 2,6-dichloro-3-methyl-5-nitropyridine are pivotal intermediates in the synthesis of a wide array of biologically active molecules, finding extensive application in the pharmaceutical and agrochemical industries. The strategic placement of chloro, methyl, and nitro functionalities on the pyridine ring imparts unique reactivity, making these compounds versatile synthons for the construction of more complex molecular architectures. However, the synthetic routes to these derivatives often yield crude products containing unreacted starting materials, isomers, and other byproducts. The presence of these impurities can significantly hinder subsequent reaction steps and compromise the purity and efficacy of the final active pharmaceutical ingredient (API) or agrochemical. Therefore, robust and efficient purification protocols are paramount.

This comprehensive guide provides a detailed methodology for the purification of this compound and its derivatives using silica gel column chromatography. We will delve into the underlying principles of this separation technique, offer a step-by-step protocol from mobile phase selection to product isolation, and provide troubleshooting strategies for common challenges encountered during the purification of this class of compounds.

The Principle of Normal-Phase Column Chromatography

Column chromatography is a powerful preparative technique used to separate individual components from a mixture.[1] In normal-phase chromatography, the stationary phase is polar (e.g., silica gel), and the mobile phase is a non-polar organic solvent or a mixture of solvents.[1] The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.

The key interactions governing the separation on a silica gel stationary phase are primarily polar in nature, including hydrogen bonding and dipole-dipole interactions. Silica gel (SiO₂) is a porous, granular form of silicon dioxide, and its surface is rich in silanol (Si-OH) groups, which are polar and slightly acidic.[2]

In the context of purifying this compound derivatives, the polarity of the molecule is influenced by the electron-withdrawing nitro group and the chloro substituents, as well as the methyl group. More polar compounds in the mixture will have a stronger affinity for the polar silica gel and will therefore move more slowly down the column. Conversely, less polar compounds will interact less with the stationary phase and be carried along more readily by the mobile phase, eluting from the column first. By carefully selecting the mobile phase composition, a gradient of polarity can be established to sequentially elute compounds with increasing polarity, thereby achieving separation.

Pre-Purification: Thin-Layer Chromatography (TLC) for Method Development

Before proceeding to column chromatography, it is crucial to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive analytical technique that provides a preview of the separation achievable on a column.[3] The goal is to find a mobile phase composition that provides good separation between the desired product and its impurities, with the target compound having a retention factor (Rf) of approximately 0.25-0.35.[4] An Rf in this range generally ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from compounds with significantly different polarities.

Protocol for TLC Analysis
  • Prepare the TLC plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark starting points for the crude reaction mixture, a co-spot (crude mixture and a reference standard of the pure product, if available), and the reference standard alone.[5]

  • Spot the plate: Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully spot the solution onto the marked origin on the TLC plate.[6]

  • Develop the plate: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line. Cover the chamber to maintain a saturated atmosphere.[5]

  • Visualize the spots: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the separated spots. Since this compound derivatives are typically aromatic and contain a nitro group, they are often UV-active and can be visualized under a UV lamp (254 nm) as dark spots on a fluorescent background.[7][8] Staining with iodine vapor can also be an effective visualization method for these compounds.[7][8]

  • Calculate Rf values: The Rf is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

  • Optimize the mobile phase: A common starting mobile phase for compounds of this polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. If the Rf of the target compound is too low, increase the proportion of the more polar solvent. If the Rf is too high, increase the proportion of the non-polar solvent.

Detailed Protocol for Column Chromatography Purification

This protocol outlines the purification of a crude this compound derivative using flash column chromatography, a technique that utilizes pressure to accelerate the flow of the mobile phase, leading to faster and more efficient separations.

Materials and Equipment
  • Crude this compound derivative

  • Silica gel (230-400 mesh for flash chromatography)

  • Solvents for mobile phase (e.g., hexanes/petroleum ether and ethyl acetate)

  • Glass chromatography column with a stopcock

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp for visualization

  • Rotary evaporator

Step 1: Column Preparation (Wet Packing Method)

The wet packing method is generally preferred as it minimizes the chances of air bubbles and channels forming in the stationary phase, which can lead to poor separation.[2][9]

  • Prepare the column: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is compact enough to retain the stationary phase but not so tight as to impede solvent flow. Add a thin layer (approx. 1 cm) of sand on top of the plug.[1][2]

  • Create the slurry: In a beaker, create a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis. A good starting point is a ratio of approximately 1:1.5 to 1:2 silica gel to solvent by volume. Swirl the beaker to ensure the silica is fully wetted and to release any trapped air bubbles.[2]

  • Pack the column: With the stopcock closed, pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica settles, gently tap the sides of the column to encourage even packing and dislodge any remaining air bubbles.[2]

  • Equilibrate the column: Once all the silica has been added and has settled, add a layer of sand (approx. 1 cm) to the top of the silica bed to prevent disturbance during solvent addition. Continuously pass the initial mobile phase through the column until the packed bed is stable and no more settling occurs. Never let the solvent level drop below the top of the silica bed.[9]

Step 2: Sample Loading

Proper sample loading is critical for achieving a good separation. The sample should be applied to the column in a concentrated band.

  • Dissolve the sample: Dissolve the crude product in a minimal amount of a suitable solvent. The solvent used for dissolution should be the mobile phase if possible, or a slightly more polar solvent to ensure complete dissolution. If a more polar solvent is used, the volume should be kept to an absolute minimum to avoid broadening the initial sample band.[10]

  • Apply the sample: Carefully pipette the dissolved sample onto the top of the silica bed. Allow the sample to adsorb onto the silica by draining the solvent until the liquid level just reaches the top of the sand.

  • Dry Loading (Alternative): If the crude product has poor solubility in the mobile phase, dry loading is recommended.[10] Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution. Remove the solvent on a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica. Carefully add this powder to the top of the packed column.

Step 3: Elution and Fraction Collection

The choice between isocratic and gradient elution depends on the complexity of the mixture.

  • Isocratic Elution: The same mobile phase composition is used throughout the entire separation. This is suitable for simple separations where the components have significantly different Rf values.[11]

  • Gradient Elution: The polarity of the mobile phase is gradually increased during the separation. This is beneficial for complex mixtures containing compounds with a wide range of polarities, as it allows for the elution of both non-polar and polar compounds in a reasonable time while maintaining good resolution.[11][12]

  • Begin elution: Carefully add the mobile phase to the top of the column. Apply gentle air pressure to the top of the column to initiate a steady flow of the eluent.

  • Collect fractions: Collect the eluent in a series of labeled test tubes or flasks. The size of the fractions will depend on the size of the column and the separation.

  • Monitor the separation: Periodically analyze the collected fractions by TLC to determine which fractions contain the desired product. Spot each fraction on a TLC plate and develop it using the optimized mobile phase. Visualize the spots under a UV lamp.

  • Combine and concentrate: Once the desired product has completely eluted from the column, combine the pure fractions. Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Data Presentation: Typical Purification Parameters
ParameterRecommended Value/ProcedureRationale
Stationary Phase Silica Gel (230-400 mesh)High surface area and polarity suitable for separating moderately polar compounds.[2]
Mobile Phase Hexanes/Ethyl Acetate or Petroleum Ether/Ethyl AcetateProvides a good polarity range for eluting nitropyridine derivatives.[12]
TLC Optimization Target Rf of 0.25-0.35 for the productEnsures efficient elution and good separation on the column.[4]
Column Packing Wet packing methodMinimizes air bubbles and channels for better separation.[2][9]
Sample Loading Concentrated solution or dry loadingCreates a narrow starting band, leading to sharper peaks and better resolution.[10]
Elution Mode Isocratic or GradientIsocratic for simple separations; gradient for complex mixtures to improve resolution and reduce run time.[11][12]
Fraction Analysis TLC with UV visualizationRapidly identifies fractions containing the pure product.[7][8]

Troubleshooting Common Purification Challenges

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation - Inappropriate mobile phase. - Column overloading. - Poorly packed column (channels or cracks).- Re-optimize the mobile phase using TLC. - Reduce the amount of crude product loaded onto the column. - Repack the column carefully, ensuring an even and compact bed.[13]
Product Elutes Too Quickly or Too Slowly - Mobile phase polarity is too high or too low.- Adjust the mobile phase composition based on TLC results.[14]
Streaking of Spots on TLC/Tailing of Peaks from Column - Compound is too polar for the mobile phase. - Sample is too concentrated. - Compound is acidic or basic and interacting strongly with the silica.- Increase the polarity of the mobile phase. - Dilute the sample before loading. - Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).
Compound Decomposition on the Column - The compound is sensitive to the acidic nature of the silica gel.- Deactivate the silica gel by washing it with a solution of triethylamine in the mobile phase before packing. - Consider using a less acidic stationary phase like alumina.[13]
No Compound Eluting from the Column - The compound is very polar and strongly adsorbed to the silica. - The compound has precipitated at the top of the column.- Gradually increase the polarity of the mobile phase significantly (e.g., switch to a dichloromethane/methanol mixture). - Ensure the sample is fully dissolved before loading. If precipitation is suspected, the column may need to be unpacked to recover the material.[13]

Visualizations

Workflow for Column Chromatography Purification

G cluster_prep Pre-Purification cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis (Mobile Phase Optimization) Pack Pack Column (Silica Gel Slurry) TLC->Pack Load Load Crude Product Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure Isolated Pure Product Evaporate->Pure

Caption: Workflow for the purification of this compound derivatives.

Logical Relationship in Mobile Phase Selection

G cluster_tlc TLC Observation cluster_action Action High_Rf High Rf (Spot near solvent front) Increase_Nonpolar Increase Non-polar Solvent (e.g., Hexanes) High_Rf->Increase_Nonpolar Low_Rf Low Rf (Spot near origin) Increase_Polar Increase Polar Solvent (e.g., Ethyl Acetate) Low_Rf->Increase_Polar Good_Rf Good Rf (0.25-0.35) Good Separation Proceed Proceed to Column Chromatography Good_Rf->Proceed

Caption: Decision-making process for mobile phase optimization based on TLC results.

Conclusion

The purification of this compound derivatives by column chromatography is a reliable and scalable method for obtaining high-purity material essential for research and development in the pharmaceutical and agrochemical sectors. By systematically optimizing the mobile phase using TLC and following a well-structured column chromatography protocol, researchers can effectively remove impurities and isolate the desired product. The key to a successful purification lies in a thorough understanding of the principles of chromatography and meticulous attention to detail during the experimental procedure. The troubleshooting guide provided should serve as a valuable resource for overcoming common challenges, ensuring a high-yielding and efficient purification process.

References

Application Notes & Protocols: A Guide to the Scale-Up Synthesis of 2,6-Dichloro-3-methyl-5-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the scale-up synthesis of 2,6-dichloro-3-methyl-5-nitropyridine and its derivatives. These compounds are crucial intermediates in the pharmaceutical and agrochemical industries, serving as building blocks for a range of bioactive molecules.[1][2][3] The synthesis, particularly the nitration step, presents significant scale-up challenges, most notably the management of highly exothermic reactions. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, process safety considerations, and optimization strategies essential for a safe, efficient, and reproducible large-scale synthesis.

Introduction: The Challenge of Scaling Nitropyridine Synthesis

The pyridine ring is a cornerstone of many pharmaceutical and agricultural products.[4] The introduction of a nitro group onto this ring, creating compounds like this compound, unlocks a versatile synthetic handle for further chemical transformations. However, the pyridine nucleus is inherently electron-deficient. This deactivation is exacerbated under the strongly acidic conditions required for nitration, as the ring nitrogen becomes protonated, further repelling the electrophilic nitronium ion (NO₂⁺).[5][6]

Consequently, forcing conditions such as high temperatures and highly acidic media (e.g., fuming nitric acid and oleum) are often necessary.[5] While manageable on a lab bench, these conditions on a larger scale pose a significant risk of thermal runaway—a rapid, uncontrolled increase in temperature that can lead to violent decomposition, over-pressurization, and explosion.[7][8] Over 300 serious chemical incidents involving nitric acid have been documented, underscoring the critical need for a thorough understanding of reaction hazards before attempting scale-up.[9]

This guide provides a detailed protocol grounded in process safety principles, focusing on the direct nitration of a 2,6-dichloro-3-methylpyridine precursor. We will explore the critical parameters that govern the reaction's safety and efficiency, offering a robust framework for process development and implementation.

Synthetic Strategy: Electrophilic Nitration

The most common industrial approach to synthesizing this compound is the direct electrophilic nitration of 2,6-dichloro-3-methylpyridine. The reaction mechanism involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid, a process catalyzed by a stronger acid like concentrated sulfuric acid, which also acts as the solvent.

G cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Aromatic Substitution HNO3 HNO3 NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ + 2 H₂SO₄ H2SO4 H2SO4 H2SO4->NO2+ HSO4- HSO₄⁻ H3O+ H₃O⁺ Substrate 2,6-Dichloro- 3-methylpyridine Intermediate Sigma Complex (Resonance Stabilized) Substrate->Intermediate + NO₂⁺ Product 2,6-Dichloro-3-methyl- 5-nitropyridine Intermediate->Product - H⁺

Caption: Mechanism of electrophilic nitration on the pyridine ring.

Detailed Protocol: Scale-Up Synthesis

This protocol is a representative model and must be preceded by a thorough hazard evaluation, including reaction calorimetry, on a smaller scale before attempting a full-scale run.

Materials and Equipment
Reagents Grade Equipment
2,6-Dichloro-3-methylpyridine>98% PurityJacketed Glass Reactor (e.g., 20 L) with bottom outlet valve
Concentrated Sulfuric Acid (98%)Reagent GradeOverhead Mechanical Stirrer with glass/PTFE impeller
Fuming Nitric Acid (>90%) or Potassium NitrateReagent GradeTemperature Probes (reactor contents and jacket)
Crushed Ice / WaterControlled-Rate Addition Funnel / Dosing Pump
Sodium Bicarbonate (for neutralization)Technical GradeReflux Condenser with Scrubber (for NOx fumes)
Cyclohexane or Ethanol (for recrystallization)Reagent GradeBuchner Funnel and Filtration Flask
Vacuum Oven
Personal Protective Equipment (Acid-resistant)

Experimental Workflow

Workflow A Reactor Setup & Inerting B Charge Substrate & Sulfuric Acid A->B C Cool to 0-5 °C B->C D Controlled Addition of Nitrating Agent C->D E Heat to 110-120 °C & Hold for 10-20h D->E Maintain T < 10 °C F Monitor Reaction (TLC/HPLC) E->F G Cool to Room Temp E->G Complete F->E Incomplete H Controlled Quench onto Crushed Ice G->H I Filter Precipitate H->I J Wash with Water (until neutral) I->J K Dry Crude Product J->K L Recrystallize K->L M Final Product (Dry & Characterize) L->M

Caption: Step-by-step workflow for the scale-up synthesis.

Step-by-Step Procedure
  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen). Set up the overhead stirrer, temperature probes, condenser (vented to a caustic scrubber), and addition funnel.

  • Charging Reagents: In the reactor, add concentrated sulfuric acid (approx. 5-10 volumes relative to the substrate). Begin stirring to ensure good agitation. Carefully add the 2,6-dichloro-3-methylpyridine substrate in portions. A mild exotherm may be observed.

  • Initial Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Controlled Nitration: Slowly add the nitrating agent (e.g., a pre-mixed solution of nitric acid in sulfuric acid, or solid potassium nitrate in portions) via the addition funnel. This is the most critical step. The addition rate must be carefully controlled to maintain the internal temperature below 10 °C. A rapid temperature rise indicates an accumulation of unreacted reagents and a high risk of runaway.[7]

  • Reaction Heating: Once the addition is complete, slowly and carefully heat the reaction mixture to the target temperature, typically between 110-120 °C.[10][11] Hold at this temperature for 10-40 hours, depending on the scale and specific substrate.[12]

  • Monitoring: Periodically take samples (with extreme caution) to monitor the reaction's progress by TLC or HPLC until the starting material is consumed.[13]

  • Cooling and Quenching: Cool the reaction mixture to room temperature. In a separate, larger vessel equipped with a stirrer, prepare a large quantity of crushed ice (at least 10 times the mass of the reaction mixture). Slowly transfer the reaction mixture onto the stirred ice. This process is highly exothermic and will release acidic fumes; perform in a well-ventilated area.

  • Isolation: The product will precipitate as a solid. Collect the solid by filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral (test with pH paper). This removes residual sulfuric and nitric acids.[10]

  • Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Scientific Rationale & Process Safety

Expertise in Action: Understanding the "Why"

  • Thermal Hazard Management: The primary hazard is the exothermic nature of the nitration reaction. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[7] A reaction calorimeter (RC1) study is non-negotiable during process development to quantify the heat of reaction, calculate the adiabatic temperature rise (ΔTad), and determine the Maximum Temperature of the Synthesis Reaction (MTSR).[8][14][15] This data dictates the maximum safe addition rate and the required cooling capacity of the reactor.

  • Role of Sulfuric Acid/Oleum: Concentrated H₂SO₄ serves multiple crucial roles. It acts as a solvent, a dehydrating agent (by consuming the water produced), and, most importantly, as a catalyst to generate the active electrophile, NO₂⁺.[12] Using oleum (H₂SO₄ containing dissolved SO₃) can further increase the reaction rate but also enhances the overall risk and corrosivity.[16]

  • Quenching Protocol: Pouring the reaction mixture into ice is the standard procedure, but it must be done with the acid mixture being added to the ice, not the other way around. Adding water or ice to the concentrated acid can cause localized boiling and dangerous splashing. The large volume of ice ensures the mixture is rapidly diluted and cooled.[11]

  • Impurity Profile: Potential impurities include unreacted starting material, over-nitrated byproducts, and isomers. The formation of isomers is dictated by the directing effects of the existing chloro and methyl groups on the pyridine ring.[13]

Purification and Analytical Characterization

Purification Protocol: Recrystallization

The crude, dried product can be purified by recrystallization to achieve high purity (>99%).

  • Select an appropriate solvent. Cyclohexane is reported to be effective.[17] Ethanol or methanol can also be evaluated.

  • Dissolve the crude solid in a minimum amount of the hot solvent.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data & Characterization

Table 1: Representative Reaction Parameters & Outcomes (Data is illustrative, based on similar reported syntheses, and should be optimized for each specific scale)

ParameterValueRationale / Reference
Substrate Scale1.0 kg (4.83 mol)
H₂SO₄ Volume8.0 LProvides sufficient medium for stirring and heat transfer.
Nitrating Agent1.05 eq. Fuming HNO₃Slight excess ensures complete conversion.
Addition Temp.0 - 10 °CCritical for controlling the initial exotherm.[7]
Reaction Temp.115 °CBalances reaction rate with thermal safety.[10][11]
Reaction Time18 hoursTo be determined by in-process monitoring.[12]
Expected Yield 80-88% Based on yields for similar dichloronitropyridines.[11][12]
Purity (Post-Recryst.) >99% (HPLC) Standard for pharmaceutical intermediates.

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 58596-88-6[18][19][20]
Molecular Formula C₆H₄Cl₂N₂O₂[18][20]
Molecular Weight 207.01 g/mol [18][20]
Appearance White to off-white solid[2]
Melting Point 70-71 °C[17]

Conclusion

The scale-up synthesis of this compound is a challenging but achievable process when approached with a deep understanding of the underlying chemistry and a rigorous commitment to process safety. The key to success lies not in simply following a recipe, but in methodically evaluating thermal hazards, precisely controlling the addition of the nitrating agent, and implementing robust engineering controls. By following the principles and protocols outlined in this guide, researchers and development professionals can safely and efficiently produce this valuable chemical intermediate for its vital applications in medicine and agriculture.

References

Troubleshooting & Optimization

improving the yield of 2,6-Dichloro-3-methyl-5-nitropyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in pharmaceutical and agrochemical development, 2,6-Dichloro-3-methyl-5-nitropyridine is a cornerstone for synthesizing a range of complex molecules. However, its synthesis, particularly the critical nitration step, is frequently plagued by challenges that can significantly impact yield and purity. This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and detailed protocols to navigate these complexities. As Senior Application Scientists, we offer insights grounded in mechanistic principles and field-proven experience to help you optimize your reaction outcomes.

Technical Overview: Synthetic Pathways

The synthesis of this compound is primarily achieved through two distinct routes. The choice of pathway often depends on the availability of starting materials, scalability, and tolerance for harsh reagents.

  • Direct Nitration: The most common method involves the direct electrophilic aromatic substitution of 2,6-Dichloro-3-methylpyridine. This approach is atom-economical but requires harsh conditions and careful control to achieve acceptable yields.

  • Alternative Route via Dihydroxy Intermediate: A multi-step synthesis that avoids the direct nitration of the dichlorinated pyridine. This pathway involves the cyclization of acyclic precursors to form 2,6-dihydroxy-3-nitropyridine, which is subsequently chlorinated. This method can offer higher purity and yield while avoiding some of the hazards of strong nitrating mixtures.[1]

Troubleshooting and FAQ Guide

This section addresses the common problems encountered during the synthesis of this compound in a practical question-and-answer format.

Category 1: Low or No Yield

Question: My nitration reaction of 2,6-Dichloro-3-methylpyridine is resulting in very low yields (<40%). What are the primary factors I should investigate?

Answer: Low yields in this nitration are a frequent challenge and typically stem from three main areas: the potency of the nitrating agent, temperature control, and reaction time.

  • Ineffective Nitrating Species: The active electrophile in this reaction is the nitronium ion (NO₂⁺). Its generation is critical for success. Standard concentrated nitric acid alone is often insufficient. The use of a mixed acid system (concentrated nitric acid and concentrated sulfuric acid) is the most common approach.[2] Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the highly electrophilic NO₂⁺.[3][4]

    • Expert Insight: For a deactivated ring system like 2,6-dichloropyridine, even standard mixed acid can be sluggish. The use of fuming nitric acid or oleum (fuming sulfuric acid) dramatically increases the concentration of the nitronium ion, driving the reaction forward more effectively. A patented process highlights the use of oleum to reduce the required molar ratio of nitric acid and minimize the evolution of hazardous nitrogen oxide fumes.[5]

  • Suboptimal Temperature: This reaction is highly exothermic.[1]

    • If the temperature is too low, the reaction rate will be impractically slow, leading to incomplete conversion.

    • If the temperature is too high, you risk thermal decomposition of the starting material or the product and encourage the formation of unwanted side products. A typical temperature range is between 65°C and 130°C, but this must be approached cautiously.[6][7]

  • Insufficient Reaction Time: Deactivated aromatic rings require longer reaction times for complete conversion. Monitoring the reaction via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to ensure the starting material has been consumed before initiating workup. Reaction times can range from 2 to 10 hours depending on the temperature and nitrating system used.[6][7]

Question: I'm trying the direct nitration method, but my starting material, 2,6-Dichloro-3-methylpyridine, is difficult to source. Can I synthesize it?

Answer: Yes, the synthesis of the starting material is feasible, though it presents its own challenges. 2,6-Dichloro-3-methylpyridine is not as readily available as its parent compound, 2,6-dichloropyridine. While several synthetic routes exist, a common laboratory-scale approach starts from 3-methylpyridine (3-picoline). One patented method involves the reaction of 3-methylpyridine-1-oxide with chlorinating agents like ortho-phthaloyl chloride in the presence of a base, which can produce a mixture of 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine that requires fractional distillation for separation.[8] Another approach involves the vapor-phase chlorination of 3-methylpyridine, which can yield partially chlorinated derivatives.[9] Due to the complexities and potential for isomeric mixtures, sourcing the material commercially is often the most efficient path if possible.

Category 2: Impurity and Side Product Formation

Question: My final product shows significant impurities by NMR/GC-MS analysis. What are the likely side products and how can I prevent them?

Answer: Impurity formation is a key challenge, often stemming from the harsh reaction conditions required for nitration. The most common impurities include:

  • Isomeric Products: While the 5-position is electronically favored for nitration due to the directing effects of the chloro and methyl groups, minor amounts of other isomers can form, especially at elevated temperatures.

  • Over-Nitration/Oxidation: Although the pyridine ring is already deactivated, excessively harsh conditions (very high temperatures, highly concentrated oleum) can lead to the formation of dinitro- compounds or oxidative degradation of the pyridine ring, resulting in a complex mixture of byproducts and a lower yield of the desired product.[10]

  • Side-Chain Reactions: The methyl group can potentially undergo chlorination or oxidation under certain conditions, though this is less common during the nitration step itself.

Prevention and Mitigation Strategies:

  • Strict Temperature Control: This is the most critical factor. Use a reliable heating mantle with a thermocouple and maintain vigorous stirring. Add the nitrating agent slowly and portion-wise to a cooled solution of the substrate in sulfuric acid to manage the initial exotherm.

  • Stoichiometry: Use the minimum effective excess of the nitrating agent. While a molar excess is necessary, a large excess increases the risk of side reactions. Patents suggest a molar ratio of nitric acid to 2,6-dichloropyridine can be as low as 1.5:1 when using oleum.[5]

  • Purification:

    • Quenching: After the reaction is complete, the mixture is typically poured carefully onto crushed ice. This precipitates the crude product, which can be collected by filtration.[6][11]

    • Recrystallization: The crude solid can often be purified by recrystallization from a suitable solvent like methanol.[11]

    • Column Chromatography: For stubborn impurities, silica gel column chromatography using a non-polar/polar solvent system (e.g., petroleum ether: ethyl acetate) is an effective purification method.[6]

Category 3: Alternative Synthetic Route

Question: The direct nitration is proving too hazardous and low-yielding for my needs. What are the details of the alternative synthesis via a dihydroxy intermediate?

Answer: This is an excellent alternative that offers a safer and often higher-yielding pathway. It avoids the direct nitration of the deactivated dichloropyridine ring. The general scheme is detailed in patent literature and involves two main stages.[1]

  • Step 1: Synthesis of 2,6-dihydroxy-3-nitropyridine: This intermediate is formed through a 1,4-addition reaction between a 2-nitroacetate (e.g., methyl 2-nitroacetate) and a 2-halogenated acrylate (e.g., methyl 2-chloroacrylate), followed by cyclization with ammonia.[1] This method builds the nitro-substituted pyridine ring from acyclic precursors.

  • Step 2: Chlorination: The resulting 2,6-dihydroxy-3-nitropyridine is then chlorinated to yield the final product. This is achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), or triphosgene in a suitable solvent like N,N-dimethylformamide (DMF).[1][7] This step effectively replaces the hydroxyl groups with chloro groups.

This route has several advantages:

  • Milder Conditions: It avoids the use of highly corrosive and hazardous fuming nitric/sulfuric acid mixtures.

  • Higher Purity: The regioselectivity is controlled by the initial construction of the ring, leading to a cleaner product with fewer isomeric impurities.

  • Potentially Higher Overall Yield: Yields for the chlorination step are reported to be very high ( >90%).[1][7]

Data Summary and Protocols

Table 1: Comparison of Direct Nitration Conditions and Reported Yields
Starting MaterialNitrating Agent / SolventTemperature (°C)Time (h)Reported YieldReference
2,6-DichloropyridineConc. H₂SO₄ / Fuming HNO₃65246%[6]
2,6-DichloropyridineConc. H₂SO₄ / KNO₃1201080%[7]
2,6-Dichloropyridine30% HNO₃ / Fuming H₂SO₄ (Oleum)85-150-70%[1]
2,6-Dichloropyridine90% HNO₃ / H₂SO₄--64.5%[1]
Experimental Protocols

Protocol 1: Direct Nitration using Mixed Acid (Illustrative)

Warning: This procedure involves highly corrosive and reactive acids. Perform in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.

  • Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer connected to a temperature controller.

  • Reagent Preparation: In the flask, add 2,6-Dichloro-3-methylpyridine (1.0 eq). Cool the flask to 0-5°C using an ice-water bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (e.g., 4-5 volumes) to the stirred starting material, ensuring the temperature does not exceed 10°C.

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding fuming nitric acid (e.g., 1.5-2.0 eq) to concentrated sulfuric acid in a separate flask, pre-chilled in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the solution of the starting material via the dropping funnel. Maintain the reaction temperature below 10°C during the addition.

  • Heating: After the addition is complete, slowly raise the temperature to 70-80°C and maintain for 3-5 hours.

  • Monitoring: Monitor the reaction's progress by TLC or GC analysis until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and then pour it slowly and carefully onto a large beaker of crushed ice with vigorous stirring.

  • Isolation: The solid product will precipitate. Isolate the crude product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from methanol.[11]

Protocol 2: Alternative Synthesis - Chlorination of 2,6-dihydroxy-3-nitropyridine

Warning: This procedure uses phosphorus oxychloride, which is toxic and reacts violently with water. Handle with extreme care in a fume hood.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dihydroxy-3-nitropyridine (1.0 eq).

  • Reagent Addition: Add N,N-dimethylformamide (DMF) as a solvent (e.g., 2-3 volumes). To this suspension, slowly add phosphorus oxychloride (POCl₃) (e.g., 2.5-3.0 eq) at room temperature.

  • Reaction: Heat the reaction mixture to 80-85°C and stir for 6-8 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of crushed ice.

  • Extraction: Extract the product from the aqueous mixture with a suitable organic solvent (e.g., chloroform or dichloromethane) three times.

  • Purification: Combine the organic layers and wash with saturated brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product. The product can be further purified if necessary.[1][7]

Visualization of Key Processes

Reaction Mechanism and Troubleshooting

The following diagrams illustrate the core chemical transformation and a logical workflow for addressing common experimental issues.

Nitration_Mechanism cluster_Nitronium_Formation Step 1: Nitronium Ion Generation cluster_EAS Step 2: Electrophilic Aromatic Substitution HNO3 HNO₃ Protonated_HNO3 H₂O⁺-NO₂ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4 HSO₄⁻ Nitronium NO₂⁺ (Electrophile) Protonated_HNO3->Nitronium - H₂O Substrate 2,6-Dichloro-3-methylpyridine Nitronium->Substrate H2O H₂O Sigma_Complex Sigma Complex (Carbocation Intermediate) Substrate->Sigma_Complex + NO₂⁺ Product This compound Sigma_Complex->Product - H⁺

Caption: Mechanism of Electrophilic Nitration.

Troubleshooting_Workflow Start Low Yield Observed Check_TLC Analyze crude by TLC/GC: Starting material (SM) present? Start->Check_TLC Multiple_Spots Multiple spots/peaks other than SM and product? Check_TLC->Multiple_Spots No Incomplete_Rxn Action: Incomplete Reaction - Increase reaction time - Increase temperature cautiously - Use stronger nitrating agent (Oleum) Check_TLC->Incomplete_Rxn Yes Side_Reactions Action: Side Reactions - Lower reaction temperature - Reduce concentration of nitrating agent - Ensure slow, controlled addition Multiple_Spots->Side_Reactions Yes Good_Conversion Conversion looks clean, but isolated yield is low Multiple_Spots->Good_Conversion No Workup_Loss Action: Workup/Purification Loss - Ensure complete precipitation during quench - Optimize recrystallization solvent - Consider column chromatography Good_Conversion->Workup_Loss

Caption: Troubleshooting workflow for low yield.

Alternative_Synthesis cluster_step1 Step 1: Ring Formation cluster_step2 Step 2: Chlorination A Methyl 2-nitroacetate C 1,4-Addition Intermediate A->C B Methyl 2-chloroacrylate B->C D 2,6-dihydroxy-3-nitropyridine C->D + Ammonia (Cyclization) F This compound D->F + E in DMF E Chlorinating Agent (e.g., POCl₃, Triphosgene)

Caption: Alternative synthesis pathway.

References

Technical Support Center: Navigating Regioselectivity in Reactions of 2,6-Dichloro-3-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,6-dichloro-3-methyl-5-nitropyridine (CAS: 22280-56-4). This versatile pyridine derivative is a crucial building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its utility is centered on the reactivity of its two chlorine atoms in nucleophilic aromatic substitution (SNAr) reactions. However, the non-symmetrical substitution pattern of the pyridine ring introduces a significant challenge: controlling the regioselectivity of these reactions.

This guide provides researchers, scientists, and drug development professionals with in-depth technical insights, troubleshooting strategies, and validated protocols to successfully navigate the regiochemical complexities of this substrate and selectively functionalize either the C2 or C6 position.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity of this compound.

Q1: What are the primary factors that control regioselectivity in SNAr reactions with this substrate?

A1: The regiochemical outcome is a delicate balance of three competing factors:

  • Electronic Effects: The pyridine ring nitrogen and the powerful electron-withdrawing nitro (-NO₂) group at C5 activate both the C2 and C6 positions for nucleophilic attack.[2][3] The nitro group, being para to the C2-chloro and ortho to the C6-chloro, stabilizes the negative charge in the Meisenheimer intermediate formed during the substitution at either position.[4]

  • Steric Hindrance: The methyl group at the C3 position creates significant steric bulk around the adjacent C2-chloro, making it less accessible to incoming nucleophiles compared to the sterically unhindered C6-chloro.[4] This is often the dominant factor in determining the reaction's outcome.

  • Reaction Conditions: The specific nucleophile, solvent, temperature, and, in some cases, the counter-ion of the nucleophile can profoundly influence the ratio of C2 to C6 substitution products.[5][6]

Q2: Which position, C2 or C6, is more electronically activated?

A2: Both positions are highly activated, but in different ways. The nitro group activates both positions via resonance. However, the strong inductive electron-withdrawing effect of the nitro group makes the adjacent C2 carbon exceptionally electron-deficient.[4] This suggests that attack at C2 is often the kinetically favored pathway, assuming the nucleophile can overcome the steric barrier.[4]

Q3: How does the 3-methyl group influence the reaction?

A3: The 3-methyl group is arguably the most significant directing group for this substrate. It provides a substantial steric shield around the C2 position.[4] Consequently, larger or bulkier nucleophiles will react almost exclusively at the more accessible C6 position. The interplay between the electronic preference for C2 and the steric demand for C6 is the central issue to manage.[7][8]

Q4: Is there a general "rule of thumb" for predicting the major product?

A4: Yes. For most common nucleophiles (e.g., secondary amines, moderately sized alkoxides), the reaction is governed by steric effects, leading to a strong preference for substitution at the C6 position . Achieving substitution at the C2 position is the more significant synthetic challenge and requires careful selection of a small, highly reactive nucleophile and optimization of reaction conditions.

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific problems that may arise during your experiments and offers actionable solutions.

Problem 1: My reaction is yielding a mixture of C2 and C6 substituted isomers. How can I improve selectivity for the C6 product?

  • Potential Cause: The nucleophile you are using is small enough to access the sterically hindered C2 position, or the reaction conditions (e.g., high temperature) are providing enough energy to overcome the steric barrier.

  • Actionable Solutions:

    • Increase Nucleophile Bulk: If your synthesis allows, switch to a sterically more demanding nucleophile. For example, use tert-butoxide instead of methoxide, or diisopropylamine instead of dimethylamine. Increased steric hindrance will strongly disfavor the C2 position.[7]

    • Optimize Solvent and Counter-ion (for alkoxides): In some 3-substituted 2,6-dichloropyridine systems, non-polar aprotic solvents (e.g., toluene) in combination with a sodium counter-ion can favor substitution ortho to the substituent via a chelated transition state.[6][9] For this substrate, this would further enhance C6 selectivity.

    • Temperature Control: Avoid excessively high temperatures. While heat can increase the reaction rate, it can also lead to the formation of the thermodynamically stable product or overcome the kinetic barrier to C2 attack, potentially reducing selectivity. Running the reaction at the lowest temperature that allows for a reasonable conversion rate is advisable.

Problem 2: I need to synthesize the C2-substituted isomer, but my reaction exclusively yields the C6 product.

  • Potential Cause: The steric hindrance of the 3-methyl group is completely preventing your nucleophile from attacking the C2 position.

  • Actionable Solutions:

    • Select a Small Nucleophile: This is the most critical factor. Employ small, potent nucleophiles such as sodium azide (N₃⁻), sodium methoxide (MeO⁻), or ammonia.

    • Use a Harder Counter-Ion: For alkoxide nucleophiles, using a harder, more Lewis acidic counter-ion like Li⁺ (from lithium methoxide) instead of Na⁺ or K⁺ may favor attack at the most electron-deficient site (C2) rather than promoting a chelation-controlled mechanism that would favor C6.[6][9]

    • Leverage Solvent Effects: Polar aprotic solvents like DMSO or DMF are known to accelerate SNAr reaction rates. This rate enhancement may help the nucleophile overcome the activation energy barrier for attack at the sterically hindered C2 position.[10]

Problem 3: The reaction is sluggish or fails to proceed, even at elevated temperatures.

  • Potential Cause: The nucleophile is not sufficiently reactive, or it is being protonated by trace acids, reducing its efficacy.

  • Actionable Solutions:

    • Generate a More Potent Nucleophile: If using an alcohol or amine nucleophile, pre-treat it with a strong, non-nucleophilic base (e.g., NaH for alcohols, LiHMDS for amines) to generate the corresponding alkoxide or amide anion. This dramatically increases its nucleophilicity.

    • Ensure Anhydrous Conditions: The chloro group at the C2 position can be susceptible to hydrolysis under wet conditions, leading to the formation of the corresponding 2-hydroxy byproduct.[3] Ensure all solvents and reagents are rigorously dried before use.

    • Consider Microwave Irradiation: Microwave-assisted synthesis can often drive difficult SNAr reactions to completion in minutes rather than hours by efficiently heating the polar solvent and reactants.[11]

Visualization of Regiochemical Control

The choice between C2 and C6 substitution is a competition between two distinct reaction pathways. The following diagram illustrates the key factors influencing the formation of the Meisenheimer intermediates for each pathway.

G cluster_start cluster_pathways cluster_intermediates cluster_products Start This compound + Nucleophile (Nu⁻) C2_Attack Attack at C2 Start->C2_Attack Electronic Activation (Inductive) C6_Attack Attack at C6 Start->C6_Attack Steric Accessibility C2_Intermediate C2 Intermediate (Kinetically Favored, Sterically Hindered) C2_Attack->C2_Intermediate C6_Intermediate C6 Intermediate (Sterically Favored) C6_Attack->C6_Intermediate C2_Product 2-Nu-6-chloro-3-methyl- 5-nitropyridine C2_Intermediate->C2_Product -Cl⁻ C6_Product 6-Nu-2-chloro-3-methyl- 5-nitropyridine C6_Intermediate->C6_Product -Cl⁻ Steric_Block Steric Clash with C3-Methyl Steric_Block->C2_Intermediate Electronic_Pull Strong Electronic Pull (Inductive + Resonance) Electronic_Pull->C2_Intermediate Electronic_Pull->C6_Intermediate

Caption: Competing SNAr pathways for this compound.

Validated Experimental Protocols

The following protocols provide step-by-step methodologies for the selective synthesis of C6 and C2 substituted products. These protocols include self-validating checkpoints for reaction monitoring and product characterization.

Protocol 1: Selective Synthesis of 6-Piperidinyl-2-chloro-3-methyl-5-nitropyridine (C6-Selective)

This protocol demonstrates the sterically-controlled reaction with a common secondary amine, piperidine, to yield the C6-substituted product.

Materials:

  • This compound

  • Piperidine (≥99%)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Add piperidine (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Validation (In-Process Check): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:EtOAc eluent. The product spot should appear at a lower Rf than the starting material.

  • After the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (gradient elution, e.g., 0% to 20% EtOAc in Hexane) to yield the pure C6-substituted product.

  • Validation (Final Product): Characterize the product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and regiochemistry. The ¹H NMR should show a single aromatic proton signal, confirming mono-substitution.

Protocol 2: Synthesis of 2-Methoxy-6-chloro-3-methyl-5-nitropyridine (Favoring C2-Substitution)

This protocol uses a small, potent nucleophile (methoxide) to favor substitution at the electronically activated but sterically hindered C2 position. Note that a mixture of isomers is still possible and requires careful analysis.

Materials:

  • This compound

  • Sodium methoxide (NaOMe), 25 wt% solution in methanol or solid

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous methanol (approx. 0.3 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium methoxide (1.05 eq) in methanol dropwise over 15 minutes. Caution: The reaction can be exothermic.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Validation (In-Process Check): Monitor the reaction by TLC or LC-MS. Be aware that the C2 and C6 isomers may have very similar Rf values.

  • Once the reaction is complete, carefully quench by adding saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue three times with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate to yield the crude product mixture.

  • Purification & Analysis: The C2 and C6 isomers can be very difficult to separate by standard column chromatography. Purification may require advanced techniques like preparative HPLC.

  • Validation (Final Product): The regiochemical ratio (C2:C6) of the crude product must be determined using ¹H NMR spectroscopy. The chemical shifts of the aromatic proton and the methyl group protons will be distinct for each isomer.

Summary of Expected Regioselectivity

The following table summarizes the likely major product based on the steric properties of the nucleophile.

Nucleophile TypeExample(s)Expected Major ProductDominant Controlling Factor
Small MeO⁻, N₃⁻, NH₃Mixture, potential for C2Competition between Electronics & Sterics
Medium Piperidine, Morpholine, EtO⁻C6 IsomerSteric Hindrance
Bulky t-BuO⁻, DiisopropylamineC6 Isomer (High Selectivity)Overwhelming Steric Hindrance

By understanding the fundamental principles of electronics and sterics and by carefully selecting reagents and conditions, researchers can effectively control the regiochemical outcome of nucleophilic substitution reactions on this compound, unlocking its full potential as a synthetic intermediate.

References

controlling side reactions in the nitration of 2,6-dichloro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of nitropyridine derivatives. Specifically, we will address the common challenges and side reactions encountered during the nitration of 2,6-dichloro-3-methylpyridine. Our goal is to provide you with the expert insights and practical troubleshooting strategies necessary to optimize your reaction outcomes, enhance product yield, and ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of 2,6-dichloro-3-methylpyridine a particularly challenging reaction?

The difficulty arises from the inherent electronic properties of the pyridine ring system. The nitrogen atom acts as an electron-withdrawing group, deactivating the entire ring towards electrophilic aromatic substitution (EAS) compared to benzene.[1] This deactivation is further compounded by the two electron-withdrawing chloro-substituents at the C2 and C6 positions. Consequently, forcing conditions, such as high temperatures and the use of strong nitrating agents like fuming nitric acid in concentrated sulfuric acid or oleum, are typically required to achieve a reasonable reaction rate.[1][2] These harsh conditions, however, are a double-edged sword, as they can promote a variety of undesirable side reactions.[3]

Q2: What is the expected major regioisomer from this reaction and why?

The substitution pattern on the starting material dictates the position of the incoming nitro group. The C2 and C6 positions are occupied by chloro groups. The C3 position has a methyl group, which is an ortho-, para-director. The directing influence of the methyl group would activate the C4 (para) and C2/C6 (ortho) positions. Since the C2 and C6 positions are already substituted, the primary site for electrophilic attack is the C4 position. The C5 position is sterically hindered and electronically less favored. Therefore, the expected major product is 2,6-dichloro-3-methyl-4-nitropyridine .

Q3: What are the most common side reactions I should be prepared to encounter?

When nitrating 2,6-dichloro-3-methylpyridine, you should be vigilant for four primary side reactions:

  • Oxidation of the Methyl Group: The strong oxidizing nature of the nitrating mixture can oxidize the C3-methyl group to a carboxylic acid, forming 2,6-dichloro-4-nitro-nicotinic acid.[3][4]

  • Over-Nitration (Dinitration): Although the ring is heavily deactivated, the forcing conditions may lead to the introduction of a second nitro group, likely at the C5 position, yielding a dinitro- M-product.

  • Hydrolysis of Chloro-Substituents: At elevated temperatures in aqueous acidic media, the chloro groups, particularly at the activated C2 and C6 positions, are susceptible to nucleophilic substitution by water, leading to the formation of chlorohydroxypyridine byproducts.[5]

  • Ring Decomposition: The combination of high heat and a strongly acidic, oxidizing environment can lead to charring and decomposition of the starting material and product, resulting in low yields and difficult purification.

Visualizing the Reaction Landscape

The following diagram illustrates the desired synthetic pathway and the competing side reactions that can diminish the yield and purity of the target molecule.

SM 2,6-dichloro-3-methylpyridine P 2,6-dichloro-3-methyl-4-nitropyridine (Desired Product) SM->P Controlled Nitration (HNO₃/H₂SO₄, Optimized Temp.) S1 Methyl Group Oxidation (Carboxylic Acid) SM->S1 Excess Oxidant / High Temp. S2 Over-Nitration (Dinitro Product) SM->S2 Excess Nitrating Agent / High Temp. S3 Chloro Hydrolysis (Hydroxypyridine) SM->S3 High Temp. / Water Content S4 Decomposition (Tar Formation) SM->S4 Extreme Conditions start Unsatisfactory Reaction Outcome check_conversion Analyze Crude Product (TLC/GC-MS). High SM remaining? start->check_conversion check_impurities Identify Major Byproduct(s) check_conversion->check_impurities No increase_force Increase Temp./Time or Use Oleum check_conversion->increase_force Yes oxidized Oxidized Methyl Group? check_impurities->oxidized dinitrated Dinitrated Product? oxidized->dinitrated No sol_oxidized Lower Temp. & Control Stoichiometry oxidized->sol_oxidized Yes hydrolyzed Hydrolyzed Chloro Group? dinitrated->hydrolyzed No sol_dinitrated Reduce Nitrating Agent & Monitor Time dinitrated->sol_dinitrated Yes tar Significant Tar? hydrolyzed->tar No sol_hydrolyzed Ensure Anhydrous Conditions hydrolyzed->sol_hydrolyzed Yes sol_tar Improve Temp. Control & Stirring tar->sol_tar Yes purify Optimize Purification tar->purify No

References

overcoming poor reactivity of 2,6-Dichloro-3-methyl-5-nitropyridine with weak nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 2,6-dichloro-3-methyl-5-nitropyridine. This resource provides in-depth troubleshooting advice, advanced strategies, and detailed protocols to address the common challenge of its poor reactivity with weak nucleophiles.

Section 1: Understanding the Core Reactivity

This section addresses the fundamental chemical principles governing the reactivity of this compound.

Q1: Why is this compound often unreactive towards weak nucleophiles, despite having a strong electron-withdrawing nitro group?

A1: The reactivity of this substrate is a delicate balance of competing electronic and steric effects. While the nitro group at the 5-position is a powerful electron-withdrawing group that activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), other factors can lead to poor reactivity, especially with weak nucleophiles like anilines, phenols, or aliphatic alcohols.[1]

  • Electronic Activation: The pyridine nitrogen and the nitro group work in concert to lower the electron density of the ring, particularly at the C2 and C6 positions, making them susceptible to nucleophilic attack.[2][3] This is essential for the SNAr mechanism, which proceeds through a negatively charged intermediate (a Meisenheimer complex).[4][5]

  • Leaving Group Ability: Chlorine is a good leaving group, which is favorable for the substitution reaction.[1]

  • Competing Effects: The methyl group at the C3 position exerts a slight electron-donating inductive effect, which can marginally counteract the activation provided by the nitro group. More significantly, it introduces steric hindrance, particularly around the adjacent C2 position.

  • Nucleophile Strength: Weak nucleophiles, by their nature, are less capable of initiating the first, often rate-determining, step of the SNAr mechanism: the attack on the electron-deficient ring.[5] This inherent low reactivity is exacerbated by the factors mentioned above, often leading to stalled or low-yielding reactions under standard conditions.

Caption: Key factors influencing SNAr reactivity.

Q2: Which position, C2 or C6, is more susceptible to nucleophilic attack?

A2: Both the C2 and C6 positions are activated towards nucleophilic attack because they are ortho and para, respectively, to the activating nitro group.[6] However, the regioselectivity is often kinetically controlled and depends on a combination of factors:

  • Electronic Factors: The inductive effect of the nitro group is strongest at the adjacent C6 position, making it highly electron-deficient.[6]

  • Steric Factors: The methyl group at C3 provides significant steric bulk around the C2 position. Many nucleophiles, especially those that are not small and linear, will preferentially attack the less hindered C6 position.[6]

  • Solvent and Counter-ion Effects: In some cases, the solvent and the counter-ion of the nucleophile can influence regioselectivity. For instance, non-polar, aprotic solvents can sometimes favor substitution at the C2 position if the 3-substituent can coordinate with the nucleophile's counter-ion, creating a cyclic transition state.[7]

For most general cases with moderately bulky nucleophiles, attack at the C6 position is favored due to lower steric hindrance.[8]

Section 2: Troubleshooting Guide for Standard SNAr Reactions

This section provides a logical workflow for diagnosing and solving common issues encountered during SNAr experiments with weak nucleophiles.

Q3: My SNAr reaction with an aniline/phenol/thiol shows no conversion by TLC/LC-MS. What should I investigate first?

A3: When faced with a completely stalled reaction, a systematic review of the core reaction parameters is essential.

  • Temperature: SNAr reactions with weak nucleophiles on chloro-pyridines are rarely effective at room temperature. Significant thermal energy is often required to overcome the activation barrier. Increase the reaction temperature in increments, for example, from 80 °C to 120 °C, then to 150 °C, while monitoring for product formation and potential decomposition. Microwave heating can be particularly effective for safely reaching higher temperatures and dramatically reducing reaction times.[4][9]

  • Solvent Choice: The solvent must be polar aprotic to solvate the nucleophile's counter-ion without hydrogen bonding to the nucleophile itself, which would blunt its reactivity. Ensure you are using a high-boiling polar aprotic solvent like DMF, DMSO, NMP, or sulfolane . Using solvents like ethanol or isopropanol can work for more reactive amines but may fail for weaker nucleophiles.[1]

  • Base Strength and Stoichiometry: Weak nucleophiles like phenols, thiols, and even some anilines require a base to be deprotonated into their more potent nucleophilic conjugate base.

    • For O- and S-nucleophiles, a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is often necessary.

    • For N-nucleophiles, a carbonate base like potassium carbonate (K₂CO₃) or the stronger cesium carbonate (Cs₂CO₃) is a good starting point. Ensure the base is anhydrous and used in excess (at least 2-3 equivalents).

Q4: I am seeing some product, but the reaction stalls at low conversion even after prolonged heating. How can I push it to completion?

A4: Stalled reactions indicate that the conditions are suboptimal for either the reaction rate or equilibrium.

  • Increase Nucleophile Equivalents: Using a larger excess of the weak nucleophile (e.g., 2 to 5 equivalents) can shift the reaction equilibrium towards the product side.

  • Microwave Irradiation: If you have access to a microwave reactor, this is a highly effective method. It allows for rapid and uniform heating to temperatures that are difficult to achieve with a standard oil bath, often overcoming kinetic barriers.[4]

  • Ensure Anhydrous Conditions: Trace amounts of water can protonate your nucleophile or react with strong bases, reducing their effectiveness. Ensure solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

G Start Reaction Failed: No or Low Conversion Check_Temp Is Temperature >100°C? Start->Check_Temp Increase_Temp Action: Increase Temp (120-180°C) or Use Microwave Check_Temp->Increase_Temp No Check_Solvent Is Solvent Polar Aprotic? (DMF, DMSO, NMP) Check_Temp->Check_Solvent Yes Increase_Temp->Check_Solvent Change_Solvent Action: Switch to a high-boiling polar aprotic solvent Check_Solvent->Change_Solvent No Check_Base Is a suitable base present and in excess? Check_Solvent->Check_Base Yes Change_Solvent->Check_Base Add_Base Action: Add stronger base (e.g., Cs₂CO₃, NaH) in 2-3 eq. Check_Base->Add_Base No Check_Catalyst Consider Advanced Strategy Check_Base->Check_Catalyst Yes Add_Base->Check_Catalyst Success Reaction Successful Check_Catalyst->Success G Start Starting Reaction with Weak Nucleophile Try_SNAr Attempt Thermal SNAr (High Temp, Base, Polar Solvent) Start->Try_SNAr Check_SNAr Is conversion >80%? Try_SNAr->Check_SNAr Success Reaction Optimized Check_SNAr->Success Yes Decomposition Is decomposition observed? Check_SNAr->Decomposition No Use_PTC Is nucleophile an anion (e.g., RO⁻, RS⁻) and immiscible? Try_PTC Strategy: PTC-SNAr (e.g., TBAB, 18-Crown-6) Use_PTC->Try_PTC Yes Try_BH Strategy: Buchwald-Hartwig (Pd Catalyst + Ligand) Use_PTC->Try_BH No Decomposition->Use_PTC No Decomposition->Try_BH Yes

References

Technical Support Center: Managing Exothermic Reactions with 2,6-Dichloro-3-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Dichloro-3-methyl-5-nitropyridine (CAS 58596-88-6) is a highly functionalized pyridine derivative that serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring two chloro leaving groups activated by a strong electron-withdrawing nitro group, makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions.[3][4][5]

However, the very features that make this molecule synthetically useful also introduce significant thermal hazards. SNAr reactions, particularly with potent nucleophiles, on such an activated, energetic molecule can be highly exothermic.[6][7] An uncontrolled increase in temperature can lead to a thermal runaway, characterized by a rapid, self-accelerating reaction rate that can result in over-pressurization, vessel failure, and violent release of energy.[8][9]

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting protocols and frequently asked questions (FAQs) to safely manage reactions involving this compound. The core principle of this document is Safety by Design , emphasizing proactive risk assessment and control.

Frequently Asked Questions (FAQs)

Q1: What makes reactions with this compound (DMNP) potentially hazardous?

A1: The primary hazard stems from the combination of two factors:

  • High Reactivity: The pyridine ring is rendered highly electrophilic (electron-poor) by the powerful electron-withdrawing nitro group (-NO₂) and the two chloro-substituents.[3][10] This significantly activates the ring for attack by nucleophiles (e.g., amines, alkoxides).[4][7]

  • Exothermic Nature: The formation of a new bond by the nucleophile and displacement of a chloride is often a highly exothermic process. The rate of heat generation increases exponentially with temperature, while the rate of heat removal through the reactor walls only increases linearly.[9] If the rate of heat generation exceeds the rate of removal, a thermal runaway can occur.[8][11]

Q2: How can I assess the thermal risk of my reaction before starting the experiment?

A2: A thorough hazard evaluation is critical before any scale-up.[12][13]

  • Literature Review: Search for data on reactions involving similar nitrated pyridines or other highly activated aryl halides.

  • Differential Scanning Calorimetry (DSC): Use DSC to determine the thermal stability of your starting materials, intermediates, and final product. This will identify the onset temperature of any decomposition reactions.[12]

  • Reaction Calorimetry (RC): For any new process or scale-up, reaction calorimetry is the gold standard.[14][15][16] It measures the heat evolved during the reaction in real-time under process-like conditions. This data allows you to quantify the total heat of reaction, the rate of heat release, and the potential for reagent accumulation, which are essential for safe scale-up.[14][15][17][18]

Q3: What are the initial signs of a developing thermal runaway?

A3: Vigilant monitoring is key. Be alert for the following indicators:[19]

  • An internal reaction temperature that rises unexpectedly or stops responding to the cooling system.

  • A rapid increase in pressure within the reaction vessel.

  • Noticeable evolution of gas (bubbling).

  • A sudden change in the color or viscosity of the reaction mixture.

  • Boiling of the solvent, especially at the point of reagent addition.

Q4: How does solvent choice impact reaction safety?

A4: The solvent plays a crucial role in thermal management.

  • Heat Capacity: Solvents with higher heat capacities can absorb more heat for a given temperature rise, providing a larger thermal buffer.

  • Boiling Point: A solvent with a boiling point well below the decomposition temperature of any reactant or intermediate can provide a passive safety control. If the reaction temperature approaches the boiling point, the resulting reflux can dissipate a significant amount of heat (heat of vaporization). However, do not rely on a condenser as the sole means of heat removal, especially during scale-up.[20]

  • Reactivity: Ensure the solvent is inert to all reactants, intermediates, and products under the reaction conditions.

Q5: What is "reagent accumulation" and why is it dangerous?

A5: Accumulation refers to the buildup of unreacted reagent in the reactor, typically during a slow addition (semi-batch) process.[18] It is one of the most insidious causes of thermal runaway. It occurs when the rate of addition is faster than the rate of reaction. This creates a "loaded spring" of potential energy. If the reaction suddenly accelerates (e.g., due to a slight temperature increase or an induction period ending), this accumulated reagent can react very rapidly, releasing a massive amount of energy that overwhelms the cooling system.[16][19] Reaction calorimetry is the best tool to measure and minimize accumulation.[16][18]

Troubleshooting Guides

Issue 1: Unexpected Rapid Temperature Increase

You observe the internal reaction temperature rising much faster than anticipated and it is not responding to the primary cooling system.

Potential Cause Corrective Action & Explanation
Reagent addition is too fast. 1. Immediately STOP all reagent addition. This is the most critical first step to prevent adding more fuel to the reaction. 2. Maximize Cooling: Lower the setpoint on your cooling bath/circulator to its minimum temperature.[19] Have a secondary cooling bath (e.g., dry ice/acetone) ready for emergency use.[6] 3. Increase Stirring: Ensure vigorous stirring to improve heat transfer to the vessel walls and prevent localized hot spots.
Cooling system failure or inefficiency. 1. Verify System Operation: Check that the cooling fluid is circulating and the chiller is operational. 2. Prepare for Emergency Quench: If the temperature continues to rise uncontrollably (>1-2°C per minute) despite stopping addition and maximizing cooling, you are in a thermal runaway. Proceed immediately to the Emergency Quenching Protocol .[19]
Accumulation of unreacted reagent. This is a critical situation. The reaction has likely overcome an induction period and is now proceeding at an uncontrollable rate. Proceed immediately to the Emergency Quenching Protocol. [19]
Issue 2: Sudden Pressure Buildup or Gas Evolution

You notice a rapid increase on the pressure gauge or vigorous bubbling from the reaction mixture.

Potential Cause Corrective Action & Explanation
Secondary Decomposition Reaction. The initial exotherm has raised the temperature to a point where a reactant, intermediate, or product is decomposing, often releasing gaseous byproducts (e.g., N₂, NOx). This is an extremely dangerous sign. 1. Immediately STOP all reagent addition and heating. 2. Initiate Emergency Quenching Protocol: Do not hesitate. Decomposition reactions are often far more energetic than the desired SNAr reaction.
Solvent Boiling. The internal temperature has exceeded the solvent's boiling point. 1. STOP reagent addition. 2. Ensure Condenser is Effective: Check that the condenser has adequate coolant flow. 3. Lower Bath Temperature: Reduce the external heating/cooling bath temperature to regain control. If this fails, prepare to quench.

Experimental Protocols & Workflows

Protocol 1: Recommended Safe Reaction Setup (Lab Scale)

This protocol emphasizes layers of control to prevent loss of containment.

  • Vessel Selection: Use a jacketed glass reactor connected to a recirculating chiller/heater. The vessel volume should be at least twice the total volume of all reagents and solvents to be added, including the quench solution.[20][21]

  • Instrumentation:

    • Internal Thermocouple: Monitor the actual reaction temperature, which can differ significantly from the bath temperature.[20] Log the temperature continuously.

    • Mechanical Stirrer: Ensure efficient mixing. Magnetic stirring may be insufficient for viscous mixtures or larger scales.

    • Addition Funnel/Syringe Pump: For controlled, slow addition of the nucleophile or other reactive reagent.[6]

    • Inert Atmosphere: Use a nitrogen or argon inlet with a bubbler to vent the system. Avoid sealed systems.[20]

  • Cooling Setup:

    • The primary cooling system (chiller) should be capable of reaching at least 20-30°C below the target reaction temperature.

    • Place the entire reactor in a secondary containment vessel (e.g., a large tub). Have an ice-water bath or dry-ice/acetone bath ready for emergency cooling.[6][22]

  • Execution:

    • Charge the reactor with DMNP and the solvent.

    • Cool the mixture to the target temperature before starting the addition.

    • Add the nucleophile solution slowly and sub-surface if possible to promote rapid mixing and heat dissipation.

    • Maintain a constant internal temperature throughout the addition. If the temperature rises more than 2-3°C, stop the addition until it returns to the setpoint.[6]

Protocol 2: Emergency Quenching Procedure

This procedure is for a confirmed thermal runaway where temperature and/or pressure are rising uncontrollably.

  • ALERT & EVACUATE: Alert all personnel in the immediate area. Be prepared to evacuate the lab.

  • STOP ADDITION & MAXIMIZE COOLING: If not already done, stop all reagent feeds. Lower the chiller to its minimum temperature and apply the emergency secondary cooling bath.[19]

  • PREPARE QUENCH SOLUTION: In a separate, oversized vessel, prepare a suitable quenching medium. For many nucleophilic substitutions, a large volume of cold, dilute acid (e.g., 1M HCl in an ice/water slurry) is effective. The quench vessel should be in a fume hood and ready for rapid addition.

  • TRANSFER, DO NOT ADD: NEVER add the quenching solution directly into the runaway reactor. This can cause a violent, instantaneous release of gas and splash-back (a "volcano").[19][22] Instead, if the setup allows, use a cannula to slowly transfer the runaway reaction mixture into the vigorously stirred, cold quench solution.[19]

  • If Transfer is Impossible: Lower the reaction vessel into a large ice bath and direct a fire extinguisher at the vessel if necessary while evacuating. Your safety is the priority.

Workflow Visualization

Pre-Reaction Safety Assessment Workflow

G cluster_0 Phase 1: Information Gathering cluster_1 Phase 2: Risk Assessment cluster_2 Phase 3: Control Strategy Lit Literature Review (Similar Compounds) Risk Identify Hazards (Exotherm, Gas, etc.) Lit->Risk SDS Review SDS (All Reagents) SDS->Risk DSC Perform DSC (Thermal Stability) DSC->Risk Calorimetry Perform Reaction Calorimetry (RC) Risk->Calorimetry MTSR Calculate MTSR (Max Temp of Synthesis Rxn) Calorimetry->MTSR Controls Define Controls (Temp, Dosing Rate) MTSR->Controls Quench Define Quench Procedure Controls->Quench Scale Plan Scale-Up Strategy (Max 3x increments) Quench->Scale Proceed Proceed with Small-Scale Experiment? Scale->Proceed

Caption: Workflow for assessing thermal hazards before experimentation.

Decision Tree for Managing a Temperature Excursion

G Start Internal Temperature Rises > 3°C Above Setpoint Stop IMMEDIATELY Stop Reagent Addition Start->Stop Cool Maximize Cooling (Primary & Secondary) Stop->Cool Check Is Temperature Controlled? Cool->Check Resume Resume Addition at Slower Rate Check->Resume Yes Hold Hold and Monitor Until Stable Check->Hold No, but stable Runaway UNCONTROLLED THERMAL RUNAWAY Check->Runaway No, still rising Hold->Check Quench Execute Emergency Quenching Protocol Runaway->Quench Evacuate Alert & Evacuate Quench->Evacuate

Caption: Decision tree for responding to an unexpected temperature rise.

References

Technical Support Center: Troubleshooting Unexpected Results in 2,6-Dichloro-3-methyl-5-nitropyridine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-dichloro-3-methyl-5-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sometimes challenging chemical intermediate. Here, we address common and uncommon issues encountered during its synthesis and subsequent reactions, providing in-depth explanations and actionable troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve experimental hurdles, ensuring the integrity and success of your research.

Section 1: Synthesis of this compound

The synthesis of this compound typically involves the nitration of 2,6-dichloro-3-methylpyridine. This electrophilic aromatic substitution can be challenging due to the electron-deficient nature of the pyridine ring, often requiring harsh reaction conditions that can lead to unexpected outcomes.

Frequently Asked Questions & Troubleshooting

Question 1: My nitration of 2,6-dichloro-3-methylpyridine is resulting in a low yield of the desired this compound. What are the likely causes and how can I improve it?

Answer:

Low yields in the nitration of dichlorinated pyridines are a common issue, primarily stemming from the deactivated nature of the pyridine ring towards electrophilic attack. The two chlorine atoms are strongly electron-withdrawing, making the ring less susceptible to nitration than benzene or even pyridine itself.[1] Here’s a breakdown of potential causes and solutions:

  • Insufficiently Harsh Reaction Conditions: Standard nitrating conditions (e.g., nitric acid in sulfuric acid at moderate temperatures) may not be sufficient. The synthesis of the analogous 2,6-dichloro-3-chloromethyl-5-nitropyridine requires heating at 110°C in a mixture of concentrated sulfuric acid and fuming nitric acid for several hours.[2]

  • Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Product Loss During Work-up: The product, while being an organic molecule, may have some solubility in the acidic aqueous phase during quenching. Ensure that the precipitation is complete by using ice-cold water and that the pH is carefully neutralized. Back-extraction of the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate can help recover any dissolved product.

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting flowchart for low yield in the nitration of 2,6-dichloro-3-methylpyridine.

Question 2: I am observing multiple spots on my TLC plate after the nitration reaction. What are the possible side products?

Answer:

The formation of multiple products is indicative of side reactions occurring under the harsh nitration conditions. The most likely culprits are:

  • Isomeric Products: While the 5-nitro isomer is the expected major product due to the directing effects of the substituents, there is a possibility of forming other isomers, although likely in minor amounts.

  • Over-nitration: Although less common for a deactivated ring, the formation of dinitro- or even trinitro-pyridines is possible with prolonged reaction times or excessive nitrating agent.

  • Hydrolysis of Chloro-groups: At elevated temperatures in strong acid, the chloro substituents can be susceptible to hydrolysis, leading to the formation of chlorohydroxynitropyridine derivatives. These will be significantly more polar than the desired product.

  • Degradation Products: The harsh conditions can lead to the degradation of the pyridine ring, resulting in a complex mixture of byproducts.

Protocol for Analysis of Side Products:

  • Initial Characterization: Use TLC with different solvent systems to achieve good separation of the spots. Visualize under UV light and with different staining agents.

  • Preparative Chromatography: Isolate each major byproduct using column chromatography or preparative TLC.

  • Spectroscopic Analysis: Characterize the isolated byproducts using ¹H NMR, ¹³C NMR, and Mass Spectrometry to elucidate their structures. The hydrolysis products will show a characteristic -OH peak in the IR spectrum and a significant change in the aromatic proton signals in the ¹H NMR.

Section 2: Reactivity of this compound in Nucleophilic Aromatic Substitution (SNAr)

This compound is an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group and the pyridine nitrogen activate the chlorine atoms at the C2 and C6 positions for displacement by nucleophiles.

Frequently Asked Questions & Troubleshooting

Question 3: I am performing a nucleophilic substitution on this compound and obtaining a mixture of products where the nucleophile has substituted at both the C2 and C6 positions. How can I control the regioselectivity?

Answer:

The regioselectivity of SNAr on this compound is a delicate balance of electronic and steric effects, often leading to a mixture of C2 and C6 substituted products. Understanding the underlying principles is key to controlling the outcome.

  • Electronic Effects: The nitro group at C5 activates both the ortho (C6) and para (C2) positions towards nucleophilic attack through resonance stabilization of the Meisenheimer intermediate. The inductive effect of the nitro group will also strongly activate the adjacent C6 position.

  • Steric Hindrance: The methyl group at C3 provides steric hindrance around the C2 position, which can disfavor the approach of bulky nucleophiles.

  • Kinetic vs. Thermodynamic Control: Substitution at the more sterically accessible C6 position is often the kinetically favored product, forming faster at lower temperatures. The C2 substituted product, with the nucleophile para to the nitro group, may be the thermodynamically more stable product and could be favored at higher temperatures or with longer reaction times, allowing for equilibration if the reaction is reversible.[3]

Strategies for Controlling Regioselectivity:

ParameterTo Favor C6 Substitution (Kinetic Product)To Favor C2 Substitution (Thermodynamic Product)
Temperature Lower reaction temperatures (-20°C to 0°C)Higher reaction temperatures (reflux)
Reaction Time Shorter reaction timesLonger reaction times
Nucleophile Bulky nucleophilesSmaller nucleophiles
Solvent Less polar solventsMore polar, aprotic solvents (e.g., DMF, DMSO)

Regioselectivity Control Workflow:

Caption: Decision workflow for controlling regioselectivity in SNAr reactions.

Question 4: My SNAr reaction is sluggish or not proceeding at all. What are the potential issues?

Answer:

A stalled SNAr reaction can be frustrating, but a systematic approach can help identify the root cause.

  • Nucleophile Reactivity: The nucleophile may not be sufficiently reactive. If you are using a neutral nucleophile (e.g., an alcohol or amine), the addition of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is often necessary to deprotonate it in situ or to act as an acid scavenger.

  • Poor Leaving Group: While chloride is a good leaving group in SNAr, its departure is part of the overall reaction mechanism. Ensure that the reaction conditions are suitable to facilitate its displacement.

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they can solvate the counter-ion of the nucleophile, making the nucleophile more "naked" and reactive. Protic solvents (e.g., ethanol, water) can solvate the nucleophile itself, reducing its reactivity.

  • Low Reaction Temperature: Many SNAr reactions require heating to overcome the activation energy barrier. If the reaction is not proceeding at room temperature, a gradual increase in temperature should be explored while monitoring for potential side product formation.

Section 3: Purification and Characterization

Proper purification and characterization are essential to ensure the quality of your this compound and its derivatives.

Frequently Asked Questions & Troubleshooting

Question 5: I am having difficulty purifying this compound from my crude reaction mixture. What are the recommended methods?

Answer:

The purification strategy will depend on the nature of the impurities.

  • Recrystallization: If the crude product is a solid and the main impurities have different solubilities, recrystallization is often the most effective method for obtaining highly pure material. A common solvent system for recrystallization of similar compounds is a hexane/dichloromethane mixture.[4]

  • Column Chromatography: For complex mixtures or to separate isomers, silica gel column chromatography is the method of choice. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.

  • Aqueous Wash: If acidic or basic impurities are present from the reaction, washing the organic solution of the crude product with a dilute aqueous base (e.g., sodium bicarbonate solution) or acid (e.g., dilute HCl) can effectively remove them.

Question 6: What are the key spectroscopic features I should look for to confirm the structure of this compound?

Answer:

Spectroscopic analysis is crucial for unambiguous structure confirmation.

  • ¹H NMR: The proton NMR spectrum is relatively simple. You should expect to see a singlet for the aromatic proton at C4 and a singlet for the methyl protons at C3. The chemical shifts will be influenced by the solvent used.

  • ¹³C NMR: The carbon NMR will show six distinct signals for the pyridine ring carbons and one for the methyl group. The chemical shifts of the carbons attached to the chlorine and nitro groups will be particularly informative.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of this compound (207.01 g/mol ).[5] The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms. Key fragmentation patterns would involve the loss of Cl, NO₂, and the methyl group.

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR Aromatic proton (s, 1H), Methyl protons (s, 3H)
¹³C NMR 6 aromatic carbons, 1 methyl carbon
MS (EI) M+ at m/z 207 (with characteristic Cl₂ isotope pattern), fragments corresponding to loss of Cl, NO₂, CH₃

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,6-Dichloro-3-methyl-5-nitropyridine and Other Dichloronitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, halogenated nitropyridines stand out as exceptionally versatile building blocks. Their utility in the synthesis of pharmaceuticals, agrochemicals, and functional materials is well-documented. The strategic placement of chloro and nitro substituents on the pyridine ring creates a highly activated system for nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide array of functional groups. This guide provides an in-depth comparative analysis of the reactivity of 2,6-dichloro-3-methyl-5-nitropyridine, benchmarking it against other dichloronitropyridine isomers. We will delve into the electronic and steric factors that govern their reactivity, supported by established principles of physical organic chemistry, and provide a practical experimental protocol for their functionalization.

The Principles of Reactivity in Dichloronitropyridines: An Overview

The reactivity of dichloronitropyridines in SNAr reactions is fundamentally governed by the electron-deficient nature of the pyridine ring, a characteristic that is significantly amplified by the presence of a strongly electron-withdrawing nitro group. This electronic arrangement facilitates nucleophilic attack, leading to the displacement of a chloride leaving group. The rate and regioselectivity of these reactions are dictated by the stability of the intermediate Meisenheimer complex.

Several key factors influence the stability of this intermediate and, consequently, the overall reactivity:

  • Position of the Nitro Group: The activating effect of the nitro group is most pronounced when it is located ortho or para to the leaving group. This positioning allows for direct resonance stabilization of the negative charge in the Meisenheimer intermediate.

  • Position of the Halogens: Halogens at the 2- and 4-positions of the pyridine ring are generally more reactive towards nucleophilic substitution. The ring nitrogen can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance when the attack occurs at these positions.

  • Steric Hindrance: The presence of bulky substituents near the reaction center can impede the approach of the nucleophile, thereby slowing down the reaction rate.

  • Electronic Effects of Other Substituents: Additional substituents on the ring, such as methyl groups, can modulate the reactivity through their inductive and hyperconjugative effects.

Comparative Reactivity Analysis

While direct quantitative kinetic data comparing a broad range of dichloronitropyridine isomers under identical conditions is sparse in the literature, a robust qualitative and semi-quantitative comparison can be constructed based on the established principles outlined above.

This compound: A Unique Profile

In this compound, the substituents create a nuanced reactivity profile. The nitro group at the 5-position is meta to both chlorine atoms at C2 and C6. This arrangement provides less direct resonance stabilization to the Meisenheimer complex compared to isomers where the nitro group is ortho or para to a chlorine. However, the strong inductive electron-withdrawing effect of the nitro group still significantly activates the ring.

The methyl group at the 3-position introduces both electronic and steric effects. Electronically, the methyl group is weakly electron-donating, which can slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted analogue. Sterically, the methyl group at C3 will preferentially hinder nucleophilic attack at the adjacent C2 position.

Comparison with Other Dichloronitropyridine Isomers

To contextualize the reactivity of this compound, let's compare it with other representative dichloronitropyridine isomers.

IsomerPosition of Nitro GroupExpected Relative ReactivityPredicted Regioselectivity of MonosubstitutionRationale
2,6-Dichloro-3-nitropyridine 3 (ortho to C2, meta to C6)HighC2 > C6The nitro group is ortho to the C2 chlorine, providing strong resonance stabilization for attack at this position. The inductive effect of the nitro group also strongly activates C2.
2,4-Dichloro-5-nitropyridine 5 (meta to C4, para to C2)Moderate to HighC4 > C2The C4 position is para to the ring nitrogen, and the nitro group provides some activation. Attack at C4 is generally favored in 2,4-dihalopyridines.[1]
This compound 5 (meta to C2 and C6)ModerateC6 > C2The nitro group provides general activation through its inductive effect. The methyl group at C3 sterically hinders attack at C2, making the C6 position the more likely site for nucleophilic substitution.
3,5-Dichloro-2-nitropyridine 2 (ortho to C3, meta to C5)ModerateC3 > C5The nitro group at C2 strongly activates the ortho C3 position. The C5 position is less activated.

Diagram of SNAr Mechanism and Influencing Factors

SNAr_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products cluster_factors Governing Factors Dichloronitropyridine Dichloronitropyridine Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Dichloronitropyridine->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Substituted_Product Substituted Product Meisenheimer->Substituted_Product Elimination of Leaving Group Chloride Chloride Ion (Cl⁻) Meisenheimer->Chloride Electronic Electronic Effects: - Nitro group position (o, p > m) - Ring nitrogen stabilization - Inductive effects of other substituents Electronic->Meisenheimer Stabilize/Destabilize Steric Steric Hindrance: - Bulky substituents near  the reaction site Steric->Meisenheimer Hinder Formation

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on Dichloronitropyridines and Key Influencing Factors.

Experimental Protocol: Nucleophilic Aromatic Substitution of a Dichloronitropyridine with an Amine

This protocol provides a general procedure for the monosubstitution of a dichloronitropyridine with a primary or secondary amine, a common transformation in drug discovery. This procedure can be adapted for this compound and other isomers with appropriate optimization of reaction time and temperature.

Materials:

  • Dichloronitropyridine derivative (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or other high-boiling polar aprotic solvent

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dichloronitropyridine (1.0 eq), the amine (1.0 - 1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask. The volume should be sufficient to dissolve the reactants (typically a 0.1 to 0.5 M solution of the dichloronitropyridine).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired monosubstituted product.

Justification of Experimental Choices:

  • Base: Potassium carbonate is a mild base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the products.

  • Solvent: DMF is a polar aprotic solvent that is excellent for SNAr reactions as it can solvate the cationic counter-ion of the base and does not interfere with the nucleophile. Its high boiling point allows for elevated reaction temperatures.

  • Inert Atmosphere: While not always strictly necessary, an inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen, especially if the reactants or products are sensitive.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Reaction Setup: - Add dichloronitropyridine, amine, and base to flask start->setup solvent Add anhydrous DMF under inert atmosphere setup->solvent reaction Heat and stir reaction mixture (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup: - Quench with water - Extract with ethyl acetate reaction->workup wash Wash organic layer with water and brine workup->wash dry Dry over Na₂SO₄ and concentrate wash->dry purify Purify by column chromatography dry->purify end End (Characterize pure product) purify->end

Caption: Generalized Experimental Workflow for the Amination of Dichloronitropyridines.

Conclusion

The reactivity of this compound in nucleophilic aromatic substitution reactions is a product of the interplay between the electronic effects of the nitro and methyl groups and steric hindrance. While the meta-positioning of the nitro group provides a lower degree of resonance activation compared to some other isomers, the compound remains a valuable and reactive intermediate. The steric influence of the methyl group is a key determinant of regioselectivity, favoring substitution at the C6 position. A thorough understanding of these principles allows for the rational design of synthetic strategies to access a diverse range of functionalized pyridine derivatives for applications in drug discovery and materials science. The provided experimental protocol serves as a robust starting point for the exploration of the rich chemistry of this important class of compounds.

References

A Senior Application Scientist's Guide to Alternatives for 2,6-Dichloro-3-methyl-5-nitropyridine in SNAr Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Landscape of SNAr Substrates

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern medicinal chemistry, enabling the construction of complex molecular architectures from functionalized aromatic and heteroaromatic precursors.[1][2] The pyridine scaffold, a privileged structure in numerous FDA-approved drugs, is frequently manipulated using this powerful reaction.[2][3]

Among the vast array of available building blocks, 2,6-dichloro-3-methyl-5-nitropyridine stands out as a highly activated and versatile substrate. Its utility stems from a combination of factors: an electron-deficient pyridine core, two strategically positioned leaving groups (chlorine), and potent activation by a para/ortho-directing nitro group.[4] This specific arrangement makes it a valuable intermediate for creating diverse libraries of compounds.[4]

However, synthetic challenges are rarely a "one-size-fits-all" scenario. Researchers may require different substitution patterns, face unexpected regioselectivity issues, or need to modulate electronic properties in ways that the title compound cannot accommodate. This guide provides an in-depth comparison of viable alternatives, moving beyond a simple list to explain the causal relationships between structure, reactivity, and experimental outcomes. We will explore alternative pyridine isomers, related heterocyclic systems like pyrimidines, and provide the field-proven insights necessary to make informed decisions in your synthetic design.

Chapter 1: Understanding the Benchmark: Reactivity Profile of this compound

To select a proper alternative, one must first understand the intrinsic properties of the reference compound. The reactivity of any substrate in an SNAr reaction is governed by its ability to stabilize the transient, negatively charged Meisenheimer intermediate formed upon nucleophilic attack.[5][6]

Mechanism and Electronic Activation:

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nitro group at the C5 position is critical, as it delocalizes the negative charge of the Meisenheimer complex through resonance, significantly lowering the activation energy for the reaction.[4] It activates both the C2 and C6 positions.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R Pyridine Substrate (2,6-dichloro-3-Me-5-NO2) M Meisenheimer Complex (Resonance Stabilized) R->M Addition (Rate-Determining Step) Nu Nucleophile (Nu⁻) Nu->M P Substituted Pyridine M->P Elimination L Leaving Group (Cl⁻) M->L

Figure 1: Generalized mechanism for SNAr reactions on activated pyridines.

Regioselectivity Considerations:

A key consideration is the regioselectivity of the initial substitution.

  • C6 Position: This position is ortho to the activating nitro group.

  • C2 Position: This position is para to the activating nitro group.

While both positions are electronically activated, the C2 position is flanked by the C3-methyl group, which introduces significant steric hindrance. Therefore, for most nucleophiles, the first substitution is highly favored at the less hindered C6 position. The introduction of the first nucleophile, if it is an electron-donating group, will then deactivate the ring towards a second substitution at the C2 position.[5]

Chapter 2: Structurally Similar Pyridine Alternatives

The most direct alternatives involve modifying the substitution pattern on the pyridine ring itself.

Alternative 1: 2,6-Dichloro-3-nitropyridine

By removing the C3-methyl group, we eliminate the primary steric bias that dictates regioselectivity in the parent compound.

  • Comparative Analysis: The chlorine at C2 is ortho to the nitro group, while the chlorine at C6 is para. The inductive electron-withdrawing effect of the nitro group is strongest at the adjacent C2 position, making it highly electron-deficient.[7] Conversely, the C6 position is strongly activated through resonance. This creates a delicate balance where either position can be targeted.

  • Experimental Causality: The choice of nucleophile and reaction conditions becomes critical.

    • Steric Influence: Bulky nucleophiles will preferentially attack the less hindered C6 position.[7]

    • Solvent Effects: Non-polar, aprotic solvents can favor substitution at the C2 position by promoting coordination of the nucleophile's counter-ion with the nitro group, creating a cyclic transition state.[8]

  • Ideal Use Case: This substrate is ideal for syntheses where the regiochemical outcome can be controlled by reaction parameters or when the C3 position must remain unsubstituted for subsequent functionalization.

Alternative 2: 2,4-Dichloro-5-nitropyridine

This isomer repositions a leaving group from C6 to C4, fundamentally altering the regiochemical outcome.

  • Comparative Analysis: In this arrangement, the C4 position is para to the ring nitrogen and ortho to the C5-nitro group. The C2 position is ortho to the ring nitrogen.

  • Experimental Causality: Nucleophilic attack at the C4 position is overwhelmingly favored.[9][10] This is because the negative charge of the Meisenheimer intermediate can be delocalized onto both the ring nitrogen and the nitro group, providing superior stabilization compared to attack at C2, where delocalization to the nitro group is less effective.[5][10]

  • Ideal Use Case: When the unambiguous synthesis of a 4-substituted-2-chloro-5-nitropyridine derivative is required. Its predictable selectivity makes it a highly reliable building block.[10]

Table 1: Comparative Performance in Regioselective SNAr Reactions

SubstrateNucleophilePredominant IsomerTypical Yield (%)Key Driver of Selectivity
2,6-Dichloro-3-Me-5-NO₂-PyridinePrimary AminesC6 Substitution>90Steric hindrance from C3-Methyl
2,6-Dichloro-3-NO₂-PyridineSecondary AminesC6 Substitution80-95Steric hindrance of nucleophile[7]
2,6-Dichloro-3-NO₂-PyridineSodium AlkoxidesC2 Substitution>98 (in non-polar solvent)Counter-ion coordination[8]
2,4-Dichloro-5-NO₂-PyridineAmines, Alkoxides, ThiolsC4 Substitution75-95Superior Meisenheimer stabilization[9][10]

Chapter 3: Expanding the Scope: Pyrimidine and Other Azine Scaffolds

For applications requiring enhanced reactivity or different core structures, moving to aza-heterocycles with more than one nitrogen atom is a common strategy in drug development.

Alternative 3: Dichloropyrimidines

Pyrimidines are significantly more electron-deficient than pyridines, making them excellent substrates for SNAr reactions.[11][12]

  • Comparative Analysis:

    • 2,4-Dichloropyrimidines: These are perhaps the most common pyrimidine building blocks. With two ring nitrogens activating the chloro-substituents, these compounds are highly reactive.[11]

    • 4,6-Dichloropyrimidines: A symmetrical alternative where the first substitution is non-selective, but the electronic nature of the first nucleophile dictates the reactivity of the second substitution.

  • Experimental Causality & Regioselectivity: For 2,4-dichloropyrimidines, regioselectivity is nuanced and offers a powerful handle for synthetic control.

    • General Rule: Nucleophilic attack preferentially occurs at the C4 position due to greater stabilization of the intermediate.[13][14]

    • The Exception: This selectivity can be reversed. The presence of a strong electron-donating group (e.g., -OMe, -NHMe) at the C6 position can make the C2 position the preferred site of attack.[13][14] Furthermore, using tertiary amines as nucleophiles can also lead to excellent C2 selectivity.[15][16]

  • Ideal Use Case: Pyrimidine scaffolds are ubiquitous in kinase inhibitors and other pharmaceuticals.[11] Their tunable regioselectivity and high reactivity make them a versatile alternative when a pyridine core is not required.

Scaffold_Selection start Start: Need S_N_Ar Substrate q1 Is a Pyridine Core Essential? start->q1 q2 Is Unambiguous C4 Substitution Required? q1->q2 Yes sub4 Consider Pyrimidine Scaffolds (e.g., 2,4-Dichloropyrimidine) q1->sub4 No q3 Is C3 Position Required to be Unsubstituted? q2->q3 No sub1 Use 2,4-Dichloro-5-nitropyridine q2->sub1 Yes sub2 Use 2,6-Dichloro-3-nitropyridine q3->sub2 Yes sub3 Use this compound q3->sub3 No

Figure 2: Logic diagram for selecting an appropriate SNAr substrate.

Chapter 4: Experimental Protocols & Considerations

Trustworthiness in synthetic chemistry is built on robust, reproducible protocols. The following procedure details the highly regioselective amination of 2,4-dichloro-5-nitropyridine, a testament to the principles discussed.

Protocol: Regioselective Synthesis of 4-(Cyclopentylamino)-2-chloro-5-nitropyridine[10]

This protocol is a self-validating system demonstrating the predictable C4 selectivity of this substrate.

Materials:

  • 2,4-dichloro-5-nitropyridine (1.0 eq)

  • Cyclopentylamine (1.0 eq)

  • Triethylamine (2.0 eq)

  • Anhydrous Acetonitrile (ACN)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Experimental Workflow:

Protocol_Workflow prep 1. Reactant Preparation - Dissolve pyridine in ACN - Dissolve amine/base in ACN react 2. Reaction - Add amine solution to pyridine solution - Stir at RT, monitor by TLC prep->react workup 3. Aqueous Work-up - Concentrate reaction mixture - Partition between EtOAc and H₂O - Wash organic layer with brine react->workup purify 4. Purification - Dry organic layer (Na₂SO₄) - Filter and concentrate - Purify by silica gel chromatography workup->purify product 5. Final Product (4-substituted isomer) purify->product

Figure 3: Step-by-step workflow for the selective C4 amination reaction.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 2,4-dichloro-5-nitropyridine (e.g., 2.0 mmol, 1.0 eq) in anhydrous acetonitrile (2 mL). In a separate flask, prepare a solution of cyclopentylamine (2.0 mmol, 1.0 eq) and triethylamine (4.0 mmol, 2.0 eq) in anhydrous acetonitrile (2 mL).[10]

  • Reaction: Slowly add the amine/base solution to the stirred pyridine solution at room temperature. The reaction is typically rapid. Monitor its progress by Thin Layer Chromatography (TLC) until the starting pyridine is consumed (usually < 15 minutes).[10]

  • Work-up: Once the reaction is complete, remove the acetonitrile under reduced pressure. Partition the resulting residue between ethyl acetate and water. Separate the layers and wash the organic layer with water and then with brine.[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum. Purify the crude residue by silica gel column chromatography, typically using a hexane-ethyl acetate gradient, to yield the pure 4-(cyclopentylamino)-2-chloro-5-nitropyridine.[10]

Conclusion & Future Outlook

The selection of an appropriate substrate for SNAr reactions is a critical decision in synthetic design. While this compound is a potent and useful building block, its reactivity is defined by a specific interplay of electronic activation and steric hindrance. By understanding the underlying principles, researchers can confidently select from a range of alternatives—such as 2,6-dichloro-3-nitropyridine for tunable regioselectivity, 2,4-dichloro-5-nitropyridine for unambiguous C4 functionalization, or dichloropyrimidines for enhanced reactivity and access to a different heterocyclic core.

Looking ahead, the field continues to evolve. Emerging methods like photoredox catalysis are enabling SNAr-type reactions on even electron-rich or unactivated arenes, further expanding the synthetic chemist's toolkit.[1] A deep, mechanistic understanding of the classical SNAr reaction, as detailed in this guide, provides the essential foundation upon which these new and powerful technologies are built.

References

Navigating Nucleophilic Substitution on 2,6-Dichloro-3-methyl-5-nitropyridine: A Comparative Guide to Reactivity and Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and agrochemical development, substituted pyridines represent a cornerstone of molecular design. Among these, 2,6-dichloro-3-methyl-5-nitropyridine stands out as a versatile scaffold, offering multiple reaction sites for the introduction of diverse functionalities.[1][2] The strategic placement of two chlorine atoms, an activating nitro group, and a methyl group on the pyridine ring sets the stage for complex and often competitive nucleophilic aromatic substitution (SNAr) reactions. Understanding the kinetics and regioselectivity of these reactions is paramount for the rational design of synthetic routes and the efficient construction of novel molecular entities with desired biological activities.[1][3]

This guide provides a comprehensive comparison of the kinetic factors governing nucleophilic substitution on this compound. Drawing upon established principles of SNAr reactions and kinetic data from analogous systems, we will explore the differential reactivity of the C2 and C6 positions, the influence of nucleophile choice, and the mechanistic underpinnings that dictate reaction outcomes.

The Decisive Role of Electronic Activation in SNAr Reactions

The facility of nucleophilic aromatic substitution on the pyridine ring is profoundly influenced by the electronic landscape of the molecule. The pyridine nitrogen, being more electronegative than carbon, inherently makes the ring electron-deficient and thus more susceptible to nucleophilic attack than a corresponding benzene ring. This effect is significantly amplified by the presence of a strongly electron-withdrawing nitro (-NO₂) group.[1][4]

In this compound, the nitro group at the 5-position activates both the C2 and C6 positions towards nucleophilic attack through resonance stabilization of the negatively charged intermediate, the Meisenheimer complex.[5][6] The negative charge developed during the addition of a nucleophile can be effectively delocalized onto the oxygen atoms of the nitro group when the attack occurs at the ortho (C6) or para (C2) positions relative to the nitro group.

However, the situation is nuanced. The inductive effect of the nitro group, a powerful through-bond electron withdrawal, also plays a crucial role. This effect is distance-dependent and will more strongly activate the closer C6 position. Conversely, the methyl group at the C3 position is a weak electron-donating group and may slightly deactivate the ring.

Comparative Reactivity of C2 and C6 Positions: A Kinetic Perspective

While both chlorine atoms are activated, their reactivity towards an incoming nucleophile is not identical. The regioselectivity of the substitution is a kinetically controlled process, meaning the product distribution is determined by the relative rates of attack at the C2 and C6 positions.[5]

Several factors contribute to the differential reactivity:

  • Electronic Effects: The nitro group's activating effect is generally stronger at the para position (C2) than the ortho position (C6) due to more effective resonance stabilization of the Meisenheimer intermediate. However, the inductive effect of the nitro group will more strongly activate the adjacent C6 position.

  • Steric Hindrance: The methyl group at the C3 position provides a degree of steric hindrance to an incoming nucleophile attacking the C2 position. The C6 position, being less sterically encumbered, is more accessible.

For many SNAr reactions on substituted pyridines, the attack of the nucleophile is the rate-determining step.[7][8] Therefore, the stability of the transition state leading to the Meisenheimer complex is a key determinant of the reaction rate.

Table 1: Predicted Relative Reactivity of C2 and C6 Positions in this compound with Different Nucleophiles

Nucleophile TypePredicted Major Substitution SiteRationale
Small, "Hard" Nucleophiles (e.g., NH₃, primary amines)C2Electronic factors likely dominate. The para relationship to the nitro group allows for superior resonance stabilization of the intermediate.
Bulky, "Soft" Nucleophiles (e.g., secondary amines like piperidine, morpholine)C6Steric hindrance from the C3-methyl group will significantly disfavor attack at the C2 position, making the more accessible C6 position the preferred site of reaction.
Very Bulky Nucleophiles (e.g., di-isopropylamine)C6Steric effects will be the overwhelming factor, leading to highly selective substitution at the less hindered C6 position.

It is important to note that while these are predictions based on established principles, the actual regioselectivity can be influenced by reaction conditions such as solvent and temperature.

The SNAr Mechanism: A Stepwise Pathway

The nucleophilic aromatic substitution on this compound is expected to proceed through a two-step addition-elimination mechanism.[6]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom (C2 or C6). This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily lost in this step.

  • Leaving Group Departure: The aromaticity of the pyridine ring is then restored by the expulsion of the chloride ion, which is a good leaving group. This step is typically fast.

The overall rate of the reaction is largely dependent on the stability of the Meisenheimer complex. The more stable the intermediate, the lower the activation energy for its formation, and the faster the reaction.[6]

SNAr_Mechanism Substrate 2,6-Dichloro-3-methyl- 5-nitropyridine Intermediate Meisenheimer Complex (Non-aromatic intermediate) Substrate->Intermediate + Nu⁻ (Rate-determining step) Nucleophile Nucleophile (Nu⁻) Product Substituted Product Intermediate->Product - Cl⁻ (Fast) LeavingGroup Chloride Ion (Cl⁻)

Experimental Protocol for Kinetic Studies of Nucleophilic Substitution

To quantitatively compare the reactivity of different nucleophiles with this compound, a detailed kinetic study is essential. The following protocol outlines a general procedure for determining the second-order rate constants for these reactions under pseudo-first-order conditions.

Materials:

  • This compound

  • Nucleophile of interest (e.g., morpholine, piperidine, aniline)

  • Anhydrous solvent (e.g., acetonitrile, DMSO)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Volumetric flasks, pipettes, and syringes

Experimental Workflow:

Kinetic_Workflow A Prepare Stock Solutions B Set up Pseudo-First-Order Conditions ([Nucleophile] >> [Substrate]) A->B C Initiate Reaction in Spectrophotometer Cell B->C D Monitor Absorbance Change Over Time C->D E Calculate Pseudo-First-Order Rate Constant (k_obs) D->E F Repeat at Different [Nucleophile] E->F G Plot k_obs vs. [Nucleophile] F->G H Determine Second-Order Rate Constant (k₂) from Slope G->H

Step-by-Step Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen anhydrous solvent (e.g., 1 mM in acetonitrile).

    • Prepare a series of stock solutions of the nucleophile in the same solvent at concentrations significantly higher than the substrate (e.g., 100 mM, 200 mM, 300 mM, 400 mM, 500 mM).

  • Kinetic Measurements:

    • Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction shows significant absorbance, and the starting materials have minimal absorbance. This wavelength should be determined beforehand by recording the full spectra of the reactants and the expected product.

    • Equilibrate the spectrophotometer cell holder to the desired reaction temperature (e.g., 25 °C).

    • In a cuvette, place a known volume of the nucleophile solution.

    • Initiate the reaction by injecting a small, known volume of the substrate stock solution into the cuvette, ensuring rapid mixing. The final concentration of the substrate should be low (e.g., 0.05 mM) to maintain pseudo-first-order conditions.

    • Immediately start recording the absorbance at the chosen wavelength as a function of time.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ - (A∞ - A₀)e-kobst, where At is the absorbance at time t, A₀ is the initial absorbance, and A∞ is the absorbance at the completion of the reaction.

    • Repeat the kinetic runs for each of the different nucleophile concentrations.

    • Plot the calculated kobs values against the corresponding nucleophile concentrations. The resulting plot should be linear.

    • The second-order rate constant (k₂) is determined from the slope of this line, as kobs = k₂[Nucleophile].

Comparative Kinetic Data from Analogous Systems

Table 2: Second-Order Rate Constants for the Reaction of 2-Methoxy-3-nitropyridine and 2-Methoxy-5-nitropyridine with Secondary Amines in Aqueous Solution at 20°C[7]

Nucleophile2-Methoxy-3-nitropyridine (k₂, M⁻¹s⁻¹)2-Methoxy-5-nitropyridine (k₂, M⁻¹s⁻¹)
Morpholine3.73 x 10⁻³1.16 x 10⁻³
Piperidine1.78 x 10⁻²6.49 x 10⁻³
Pyrrolidine--

Note: The original data in the cited paper was presented graphically; these are representative values to illustrate the trend.

The data in Table 2 demonstrates that the reactivity is sensitive to both the nucleophile and the position of the nitro group. Piperidine, being a stronger base and nucleophile than morpholine, reacts faster. The higher reactivity of the 3-nitro isomer compared to the 5-nitro isomer highlights the subtle electronic effects at play.

For this compound, we would expect the second-order rate constants to be significantly higher than those for the methoxy-substituted pyridines due to the presence of two activating chlorine atoms.

Conclusion and Future Outlook

The nucleophilic substitution on this compound is a kinetically controlled process governed by a delicate interplay of electronic and steric factors. While the nitro group at the 5-position activates both the C2 and C6 positions, the regioselectivity of the substitution is highly dependent on the nature of the incoming nucleophile. Small nucleophiles are expected to favor substitution at the electronically more activated C2 position, whereas bulkier nucleophiles will preferentially react at the sterically more accessible C6 position.

The provided experimental protocol offers a robust framework for quantifying these reactivity differences and building a predictive model for the behavior of this important synthetic intermediate. Further studies to generate precise kinetic data for a range of nucleophiles will be invaluable for medicinal and agrochemical chemists seeking to leverage the synthetic potential of this compound in the development of novel, high-value molecules.

References

A Comparative Analysis of Leaving Group Ability in Dichloropyridines: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development and synthetic chemistry, the pyridine scaffold is a cornerstone of molecular design. Its functionalization, often achieved through nucleophilic aromatic substitution (SNAr), is a critical process where success hinges on a nuanced understanding of reactivity. A key parameter in this equation is the leaving group's ability to depart from the aromatic ring. This guide provides an in-depth, data-supported comparative analysis of the leaving group ability of chlorine atoms across various dichloropyridine isomers, offering a framework for rational synthetic design.

The Mechanism and Energetics of SNAr on the Pyridine Ring

The SNAr reaction is not a simple, one-step displacement. It proceeds via a two-step addition-elimination mechanism. The first, and typically rate-determining, step involves the attack of a nucleophile on the carbon atom bearing the leaving group.[1] This disrupts the ring's aromaticity to form a high-energy, negatively charged intermediate known as the Meisenheimer complex.[1][2] The subsequent step is the elimination of the leaving group, which restores aromaticity.

SNAr_Mechanism Figure 1: The Addition-Elimination Mechanism of SNAr Reactants Dichloropyridine + Nucleophile Intermediate Meisenheimer Complex (Anionic Intermediate) Reactants->Intermediate Addition (Rate-Determining) Products Monosubstituted Pyridine + Cl- Intermediate->Products Elimination (Fast) Resonance_Effect Figure 2: Rationale for Positional Reactivity cluster_activated Activated Positions (2- and 4-) cluster_deactivated Deactivated Positions (3- and 5-) Attack_Activated Nucleophilic Attack at C2 or C4 Intermediate_Activated Meisenheimer Complex Formation Attack_Activated->Intermediate_Activated Stabilization Key Factor: Resonance delocalization of negative charge onto ring nitrogen Result_Activated Lower Activation Energy (Faster Reaction) Stabilization->Result_Activated Intermediate_activated Intermediate_activated Intermediate_activated->Stabilization Attack_Deactivated Nucleophilic Attack at C3 or C5 Intermediate_Deactivated Meisenheimer Complex Formation Attack_Deactivated->Intermediate_Deactivated No_Stabilization Limiting Factor: No direct resonance delocalization onto ring nitrogen Intermediate_Deactivated->No_Stabilization Result_Deactivated Higher Activation Energy (Slower Reaction) No_Stabilization->Result_Deactivated Experimental_Workflow Figure 3: Workflow for Competitive Reactivity Analysis A 1. Prepare Master Mix (2,4-DCP, 3,5-DCP, Internal Std. in DMF) B 2. Take t=0 Aliquot A->B C 3. Initiate Reaction (Add Nucleophile, Start Timer & Heat) B->C D 4. Sample Over Time (Withdraw & Quench Aliquots) C->D E 5. Analyze Samples (GC-FID) D->E F 6. Plot Data ([Substrate] vs. Time) E->F

References

A Comparative Guide to Catalytic Systems for the Functionalization of 2,6-Dichloro-3-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility of a Key Pyridine Intermediate

2,6-Dichloro-3-methyl-5-nitropyridine is a highly versatile synthetic intermediate pivotal in the development of novel pharmaceuticals and agrochemicals.[1][2] Its chemical architecture, characterized by an electron-deficient pyridine ring further activated by a potent electron-withdrawing nitro group, makes it an exceptional substrate for a variety of transformations.[2] The two chlorine atoms at the 2 and 6 positions serve as excellent leaving groups, offering distinct opportunities for sequential functionalization.

This guide provides a comparative analysis of the primary catalytic systems employed for the transformation of this compound. We will delve into the efficacy of palladium, nickel, and copper-based catalysts for key carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. Our focus will be on providing not just procedural details but also the underlying mechanistic principles and experimental data to empower researchers in making informed decisions for catalyst selection and reaction optimization.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions represent the most powerful and widely used tools for the derivatization of this compound.[1] The choice of catalyst, and particularly the ancillary ligand, is paramount to achieving high efficiency and selectivity.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is the premier method for creating biaryl structures by coupling the pyridine core with various aryl or vinyl boronic acids.[1][3] The reaction is renowned for its high functional group tolerance and generally mild conditions.[4][5]

Mechanistic Rationale: The catalytic cycle, illustrated below, proceeds through three key steps: oxidative addition of the Pd(0) catalyst to the C-Cl bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[2] The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos and XPhos are often required to facilitate the oxidative addition to the relatively unreactive C-Cl bond and promote the reductive elimination step.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-Cl(L2) Oxidative Adduct (Ar-Pd(II)-Cl) Pd(0)L2->Ar-Pd(II)-Cl(L2) Oxidative Addition (Ar-Cl) Ar-Pd(II)-R(L2) Transmetalation Intermediate (Ar-Pd(II)-R) Ar-Pd(II)-Cl(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-R Product (Ar-R) Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination ArCl 2,6-Dichloro-3-methyl- 5-nitropyridine RBOH2 Arylboronic Acid + Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Catalyst Performance:

Catalyst PrecursorLigandBaseSolvent SystemTemp (°C)Typical YieldKey Advantages & Considerations
Pd(OAc)₂SPhos or XPhos K₂CO₃, K₃PO₄1,4-Dioxane/H₂O80-100HighExcellent for sterically hindered substrates and aryl chlorides.[4]
Pd₂(dba)₃RuPhos Cs₂CO₃Toluene100HighBroad substrate scope; effective for challenging couplings.[4]
PdCl₂(PPh₃)₂PPh₃K₂CO₃DMF/H₂O90-110ModerateLess active for aryl chlorides; may require higher temperatures and catalyst loading.
Pd/CNoneNa₂CO₃Ethanol/H₂O80VariableHeterogeneous catalyst, allowing for easier product purification, but may suffer from lower activity and leaching.[6]
PEPPSI-type Pd-NHCNoneK₂CO₃Polar Solvents100GoodN-Heterocyclic Carbene (NHC) ligands offer high stability and activity for aryl chlorides.[7][8]
Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is an indispensable tool for synthesizing arylamines, a common motif in pharmacologically active compounds.[9][10] This reaction couples this compound with a wide range of primary and secondary amines.

Mechanistic Rationale: The mechanism shares similarities with the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex via deprotonation of the amine by a base, and subsequent reductive elimination.[9] The development of sterically hindered, electron-rich phosphine ligands (e.g., Josiphos, RuPhos) has been crucial for achieving high turnover numbers and expanding the substrate scope to include less reactive aryl chlorides and a variety of amine coupling partners.[9][10]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Catalytic Cycle cluster_inputs Inputs Pd(0)L Active Pd(0) Catalyst Ar-Pd(II)-Cl(L) Oxidative Adduct (Ar-Pd(II)-Cl) Pd(0)L->Ar-Pd(II)-Cl(L) Oxidative Addition (Ar-Cl) Ar-Pd(II)-NR2(L) Palladium Amido Complex (Ar-Pd(II)-NR2) Ar-Pd(II)-Cl(L)->Ar-Pd(II)-NR2(L) Amine Coordination & Deprotonation (R2NH, Base) Ar-NR2 Product (Ar-NR2) Ar-Pd(II)-NR2(L)->Ar-NR2 Reductive Elimination ArCl_input 2,6-Dichloro-3-methyl- 5-nitropyridine R2NH_input Amine + Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Comparative Catalyst Performance:

Catalyst PrecursorLigandBaseSolventTemp (°C)Typical YieldKey Advantages & Considerations
Pd₂(dba)₃RuPhos Cs₂CO₃Dioxane/Toluene80-110ExcellentHighly general and effective for a wide range of amines and aryl chlorides.[4]
Pd(OAc)₂CyPF-tBu (Josiphos) NaOt-BuToluene80-100HighBidentate ligand effective for coupling heteroaryl chlorides with primary amines.[9]
Pd(OAc)₂BINAP / DPPF NaOt-BuToluene90-110GoodSecond-generation catalysts, reliable for primary amines but may be less effective for chlorides than newer ligands.[10]
Pd(0)-NHC ComplexesNoneKOH, NaOt-BuDioxane80-120HighRobust, often air- and water-stable pre-catalysts that allow for the use of weaker bases like KOH.[11][12]
Other Palladium-Catalyzed Reactions
  • Heck Coupling: Forms C-C bonds with alkenes using catalysts like Pd(OAc)₂ with P(o-tol)₃ ligands.[1][4]

  • Sonogashira Coupling: Creates C-C bonds with terminal alkynes, typically requiring a PdCl₂(PPh₃)₂ catalyst with a CuI co-catalyst.[1][4]

  • Cyanation: Introduces a nitrile group using a cyanide source (e.g., Zn(CN)₂) and a palladium catalyst like Pd₂(dba)₃ with ligands such as dppf.[1]

Part 2: Alternative Catalytic Systems: Nickel and Copper

While palladium dominates the field, nickel and copper catalysts offer cost-effective and sometimes complementary alternatives for specific transformations.

Nickel Catalysis

Nickel catalysts are attractive due to their lower cost and high reactivity, particularly for activating C-Cl bonds. They are often used in reductive cross-coupling reactions, where two electrophiles are coupled in the presence of a stoichiometric reductant (e.g., Zn, Mn).[13][14]

  • Efficacy: Nickel systems, often employing bipyridine or N-heterocyclic carbene (NHC) ligands, can be highly effective for Suzuki-type and reductive cross-electrophile couplings of chloropyridines.[13]

  • Causality: The smaller atomic radius and different redox potentials of nickel compared to palladium can lead to unique reactivity profiles. Nickel catalysis can sometimes succeed where palladium fails, especially in reactions involving alkyl halides.

  • Challenges: Nickel-catalyzed reactions can be more sensitive to air and moisture, and their mechanisms are often more complex, sometimes involving radical pathways.[14]

Copper Catalysis

Copper catalysis is well-established for Ullmann-type C-N and C-O bond-forming reactions, which historically required harsh conditions.[15] Modern systems, often involving visible-light photoredox catalysis, have enabled these transformations under much milder conditions.[16]

  • Efficacy: For the amination of this compound, a copper-catalyzed approach could be a viable alternative to the Buchwald-Hartwig reaction, particularly for certain nucleophiles.[15] Copper is also the co-catalyst of choice in the Sonogashira coupling.[1]

  • Causality: The different oxidation states of copper (Cu(I), Cu(II), Cu(III)) allow for distinct catalytic cycles compared to palladium.[15] Copper catalysts are generally less expensive and have lower toxicity.

  • Challenges: Copper-catalyzed reactions may have a more limited substrate scope compared to palladium and can require higher catalyst loadings or specific ligands to achieve high efficiency.

Part 3: Experimental Protocols

The following are detailed, generalized protocols adapted from established literature for the functionalization of chloro-pyridines.[1][4] Researchers must optimize these conditions for the specific substrate and coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow start Start prep To an oven-dried Schlenk flask, add: - this compound (1.0 mmol) - Arylboronic acid (1.2 mmol) - Base (e.g., K2CO3, 2.0 mmol) start->prep degas Evacuate and backfill flask with Argon (3x) prep->degas add_cat Add Pd catalyst (2-5 mol%) and Ligand (4-10 mol%) degas->add_cat add_solv Add degassed solvent (e.g., 4:1 Dioxane/H2O) via syringe add_cat->add_solv react Heat reaction to 80-100 °C with vigorous stirring add_solv->react monitor Monitor reaction progress by TLC or GC-MS react->monitor workup Cool to RT, dilute with H2O, and extract with organic solvent monitor->workup purify Dry organic layers, concentrate, and purify by column chromatography workup->purify end End purify->end

References

The Synthetic Chemist's Compass: A Comparative Guide to the Applications of 2,6-Dichloro-3-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

A versatile, yet challenging, building block in modern medicinal and agricultural chemistry, 2,6-dichloro-3-methyl-5-nitropyridine stands as a pivotal intermediate for the synthesis of a range of high-value compounds. This guide offers an in-depth technical exploration of its applications, providing a critical comparison with alternative synthetic strategies and furnishing the experimental details necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

Introduction: The Strategic Importance of a Polysubstituted Pyridine

This compound (CAS No. 58596-88-6) is a highly functionalized aromatic heterocycle.[1][2][3] Its utility stems from the strategic placement of reactive sites: two chlorine atoms susceptible to nucleophilic substitution, a nitro group that activates the ring and can be further transformed, and a methyl group that can influence the molecule's steric and electronic properties. This unique combination makes it a valuable precursor for creating complex molecular architectures, particularly in the realms of pharmaceuticals and agrochemicals.

This guide will navigate the synthetic landscape of this compound, focusing on its primary application in the construction of substituted aminopyridines – a common scaffold in bioactive molecules. We will dissect the traditional nucleophilic aromatic substitution (SNAr) approach and contrast it with the more contemporary and often more versatile Palladium-catalyzed Buchwald-Hartwig amination. Furthermore, we will explore its role in the synthesis of important agrochemicals.

Core Application: Synthesis of 2,6-Disubstituted-3-amino-5-methylpyridines

The primary value of this compound lies in its ability to undergo sequential nucleophilic substitution reactions, allowing for the controlled introduction of different functionalities at the C2 and C6 positions. The subsequent reduction of the nitro group at C5 provides access to a 3-amino-5-methylpyridine core, a key pharmacophore in several active pharmaceutical ingredients (APIs).

The Traditional Pathway: Nucleophilic Aromatic Substitution (SNAr)

The classical approach to functionalizing this compound and its non-methylated analog, 2,6-dichloro-3-nitropyridine, is through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the chlorine atoms.

Mechanism and Regioselectivity:

The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. A critical aspect of this reaction is its regioselectivity. In the case of 2,6-dichloro-3-nitropyridine, nucleophilic attack is favored at the C2 position, which is ortho to the nitro group. This preference is attributed to the strong inductive electron-withdrawing effect of the nitro group, which makes the C2 position more electron-deficient and thus more susceptible to nucleophilic attack.[4] This kinetic control allows for the selective mono-substitution at the C2 position, leaving the C6 chlorine available for a subsequent, different substitution.

Diagram: Regioselectivity in SNAr of 2,6-Dichloro-3-nitropyridine

SNAr_Regioselectivity reactant 2,6-Dichloro-3-nitropyridine intermediate_C2 Meisenheimer Complex (Attack at C2 - Favored) reactant->intermediate_C2 + Nu- (ortho attack) intermediate_C6 Meisenheimer Complex (Attack at C6 - Disfavored) reactant->intermediate_C6 + Nu- (para attack) nucleophile Nu- product_C2 2-Substituted-6-chloro-3-nitropyridine (Major Product) intermediate_C2->product_C2 - Cl- product_C6 6-Substituted-2-chloro-3-nitropyridine (Minor Product) intermediate_C6->product_C6 - Cl-

Caption: Preferential nucleophilic attack at the C2 position in SNAr reactions of 2,6-dichloro-3-nitropyridine.

Experimental Protocol: Synthesis of 2-Amino-6-chloro-3-nitropyridine (A Key Intermediate for Flupirtine)

This protocol, adapted from patent literature for the synthesis of a key intermediate for the non-opioid analgesic flupirtine from 2,6-dichloro-3-nitropyridine, illustrates the principles of a selective SNAr reaction.[5]

Materials:

  • 2,6-Dichloro-3-nitropyridine

  • Aqueous Ammonia (25-30%)

  • Ethanol

  • Round-bottom flask with magnetic stirrer and reflux condenser

Procedure:

  • Dissolve 2,6-dichloro-3-nitropyridine in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add aqueous ammonia to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product precipitates from the solution.

  • Filter the solid, wash with cold ethanol and water, and dry under vacuum to yield 2-amino-6-chloro-3-nitropyridine.

Performance Data (Typical):

  • Yield: 60-70%

  • Purity: >98% (recrystallization may be required)

  • Reaction Time: 4-12 hours

  • Temperature: 0°C to room temperature

A Modern Alternative: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, offering a powerful alternative to traditional SNAr reactions, especially for less activated aryl halides.[6][7] This palladium-catalyzed cross-coupling reaction allows for the amination of aryl chlorides under milder conditions and with a broader substrate scope.

Mechanism and Advantages:

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst.

Key advantages over SNAr include:

  • Milder Reaction Conditions: Often proceeds at lower temperatures and with weaker bases.

  • Broader Substrate Scope: Tolerates a wider range of functional groups on both the amine and the aryl halide.

  • Higher Yields: Can provide higher yields, especially for challenging substrates.

  • Greater Regiocontrol: The choice of ligand can influence the regioselectivity of the amination on di- or polychlorinated pyridines.[8]

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex L_nPd(II)(Ar)(Cl) OxAdd->PdII_complex Amine_coord Amine Coordination PdII_complex->Amine_coord PdII_amine_complex [L_nPd(II)(Ar)(NHR_2)]+Cl- Amine_coord->PdII_amine_complex Deprotonation Deprotonation (Base) PdII_amine_complex->Deprotonation PdII_amido_complex L_nPd(II)(Ar)(NR_2) Deprotonation->PdII_amido_complex RedElim Reductive Elimination PdII_amido_complex->RedElim RedElim->Pd0 Regeneration Product Ar-NR_2 RedElim->Product ArylHalide Ar-Cl ArylHalide->OxAdd Amine HNR_2 Amine->Amine_coord

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Dichloropyridine

This generalized protocol is based on literature procedures for the regioselective amination of dichloropyridines.[9]

Materials:

  • This compound

  • Amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, SPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • To a Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, phosphine ligand, and base.

  • Add this compound and the amine.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Performance Data (Expected):

  • Yield: Often >80-95%

  • Purity: High purity after chromatography

  • Reaction Time: 1-24 hours

  • Temperature: 80-120°C

Performance Comparison: SNAr vs. Buchwald-Hartwig Amination
FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Catalyst None requiredPalladium catalyst and phosphine ligand
Reaction Conditions Often requires strong nucleophiles and can be run at lower temperatures.Milder bases can be used; generally requires heating.
Substrate Scope More limited; works best with highly activated substrates and strong nucleophiles.Broader scope for both the aryl halide and the amine.
Functional Group Tolerance Moderate; sensitive functional groups may not be compatible with the reaction conditions.Generally higher tolerance for various functional groups.[7]
Yields Can be moderate to good, but may be lower for less reactive substrates.Often provides higher and more consistent yields.
Cost Reagents are generally less expensive.Palladium catalysts and specialized ligands can be costly.
Regioselectivity Primarily governed by the electronic effects of the substituents on the pyridine ring.Can be tuned by the choice of ligand, offering greater control.[8]

Application in Agrochemical Synthesis

The substituted pyridine scaffold is a cornerstone in the agrochemical industry, with numerous herbicides, fungicides, and insecticides containing this heterocyclic core.[10] this compound and its derivatives serve as valuable intermediates in the synthesis of these agrochemicals.

Examples of Pyridine-Based Herbicides:

While direct synthesis of major commercial herbicides from this compound is not widely documented, the structural motifs are highly relevant. For instance, the picolinic acid herbicides Picloram and Clopyralid are highly effective against broadleaf weeds.[11][12][13] The synthesis of analogs of these herbicides often involves the functionalization of a pre-existing pyridine ring. The reactivity of compounds like this compound allows for the introduction of various side chains and functional groups that are crucial for their herbicidal activity.[14]

Synthetic Strategy:

A general synthetic approach towards pyridine-based agrochemicals from this compound would involve:

  • Selective nucleophilic substitution at the C2 or C6 position to introduce a key side chain.

  • Further functionalization of the remaining chloro group.

  • Modification of the nitro and methyl groups to achieve the desired final structure and biological activity.

The choice between SNAr and palladium-catalyzed cross-coupling reactions would depend on the specific target molecule and the desired efficiency and selectivity.

Conclusion

This compound is a powerful and versatile building block in synthetic chemistry. Its value lies in the predictable reactivity of its functional groups, which allows for the controlled and sequential introduction of diverse substituents. While the traditional SNAr approach remains a viable and cost-effective method for its functionalization, the advent of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, has significantly expanded the synthetic chemist's toolkit. This modern alternative often provides higher yields, broader substrate scope, and greater control over regioselectivity, albeit at a higher initial cost for catalysts and ligands.

For researchers and professionals in drug discovery and agrochemical development, a thorough understanding of both the classical and contemporary methods for utilizing this important intermediate is crucial. The choice of synthetic route will ultimately depend on a careful consideration of factors such as substrate compatibility, desired yield and purity, cost, and scalability. This guide provides the foundational knowledge and comparative data to navigate these choices effectively and accelerate the development of novel, high-value chemical entities.

References

Navigating Stability: A Comparative Guide to 2,6-Dichloro-3-methyl-5-nitropyridine and Its Alternatives in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate landscape of pharmaceutical development, the intrinsic stability of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of successful drug formulation and commercialization. For researchers and scientists working with highly functionalized heterocyclic compounds, understanding the degradation pathways and stability profiles under various stress conditions is paramount. This guide provides an in-depth technical assessment of the stability of 2,6-Dichloro-3-methyl-5-nitropyridine, a versatile building block, and compares its performance against two structurally related alternatives: 2,4-Dichloro-5-nitropyridine and 2,6-Dichloro-3-nitropyridine.

The stability of these chlorinated nitropyridine derivatives is critically influenced by the electronic effects of the nitro group and the inherent reactivity of the chlorine substituents, making them susceptible to degradation under specific environmental pressures. This guide outlines standardized protocols for forced degradation studies, presents a comparative analysis based on established chemical principles and available data, and offers expert insights into the expected degradation pathways.

The Imperative of Stability in Drug Development

Forced degradation studies are a regulatory requirement and a scientific necessity in the pharmaceutical industry.[1] These studies involve subjecting a compound to conditions more severe than accelerated stability testing to understand its intrinsic stability, identify potential degradation products, and establish degradation pathways.[2] This information is crucial for developing stable formulations, determining appropriate storage conditions and shelf-life, and designing robust analytical methods capable of detecting all potential impurities.[1][3]

The subject of our investigation, this compound, and its analogues are important intermediates in the synthesis of various bioactive molecules.[4] Their stability directly impacts the quality, safety, and efficacy of the final drug product.

Comparative Stability Assessment: A Framework

This guide assesses the stability of this compound and its alternatives under four key stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines:

  • Hydrolytic Stability (Acidic, Basic, and Neutral pH)

  • Oxidative Stability

  • Photostability

  • Thermal Stability

Due to the limited availability of direct, quantitative stability data for this compound in publicly accessible literature, this guide will leverage data from structurally similar compounds and fundamental chemical principles to provide a robust comparative analysis. The primary degradation pathway anticipated for these compounds is nucleophilic aromatic substitution (SNAr), where the chlorine atoms are displaced by nucleophiles such as water or hydroxide ions.[5] The electron-withdrawing nitro group and the pyridine ring nitrogen activate the chlorine atoms, making them susceptible to such attacks.[5]

Alternative Compounds for Comparison
  • 2,4-Dichloro-5-nitropyridine: An isomer of our primary compound, offering insights into the influence of substituent positioning on stability. The nitro group at the 5-position strongly activates the C4 position for nucleophilic attack.

  • 2,6-Dichloro-3-nitropyridine: This analogue lacks the methyl group, allowing for an evaluation of its contribution to the molecule's stability.

Experimental Protocols for Forced Degradation Studies

The following protocols are designed to be self-validating systems, providing a clear and logical approach to assessing chemical stability.

Protocol 1: Hydrolytic Stability Assessment

Objective: To determine the susceptibility of the compound to hydrolysis across a range of pH values.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of each compound (this compound, 2,4-Dichloro-5-nitropyridine, and 2,6-Dichloro-3-nitropyridine) in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 N Hydrochloric Acid.

    • Basic Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 N Sodium Hydroxide.

    • Neutral Hydrolysis: To 1 mL of the stock solution, add 9 mL of purified water.

  • Incubation: Incubate all solutions at 60°C for 24 hours. Protect the solutions from light.

  • Sample Analysis: At predetermined time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analytical Method: Employ a stability-indicating HPLC method with a C18 column and a gradient elution using a mobile phase of acetonitrile and a phosphate buffer.[6] Detection is typically performed using a UV detector at a wavelength that provides a good response for the parent compound and any degradation products.

Expected Outcome: It is anticipated that all three compounds will exhibit some degree of degradation, particularly under basic conditions, through the hydrolysis of one or both chlorine atoms to form the corresponding hydroxy- or dihydroxy-nitropyridine derivatives. The rate of degradation will provide a basis for their comparative stability.

Workflow for Hydrolytic Stability Assessment

A Prepare 1 mg/mL Stock Solution B Acidic Stress (0.1 N HCl, 60°C) A->B C Neutral Stress (Water, 60°C) A->C D Basic Stress (0.1 N NaOH, 60°C) A->D E Sample at 0, 4, 8, 12, 24h B->E C->E D->E F Neutralize & Dilute E->F G HPLC Analysis F->G H Compare Degradation Profiles G->H Start Start Photostability Test Expose Expose Solid & Solution to Light (ICH Q1B Conditions) Start->Expose Control Dark Control (Wrapped in Foil) Start->Control Analyze Analyze Exposed & Control Samples by HPLC Expose->Analyze Control->Analyze Compare Compare Results Analyze->Compare Conclusion Assess Photostability Compare->Conclusion

Caption: Decision workflow for photostability assessment.

Protocol 4: Thermal Stability Assessment

Objective: To assess the impact of high temperature on the compound's stability.

Methodology:

  • Sample Preparation: Place the solid compounds in sealed, clear glass vials.

  • Stress Condition: Heat the vials in a thermostatically controlled oven at 80°C for 48 hours.

  • Sample Analysis: After the exposure period, allow the samples to cool to room temperature. Prepare solutions of a known concentration and analyze by HPLC to quantify any degradation.

Expected Outcome: While many organic compounds are stable at elevated temperatures in a solid state, some may undergo decomposition. This compound is reported to potentially decompose explosively at high temperatures. T[7]his test will help determine the onset of thermal degradation under controlled conditions.

Comparative Stability Analysis and Degradation Pathways

The following table summarizes the expected stability profiles of the three compounds based on their chemical structures and general principles of reactivity.

Stress Condition This compound 2,4-Dichloro-5-nitropyridine 2,6-Dichloro-3-nitropyridine
Acidic Hydrolysis Moderately StableModerately StableModerately Stable
Basic Hydrolysis Susceptible to degradationHighly susceptible at C4 positionSusceptible to degradation
Oxidative Stress Potentially susceptiblePotentially susceptiblePotentially susceptible
Photostability Likely photolabileLikely photolabileLikely photolabile
Thermal Stability Potentially unstable at high temperaturesStable at moderate temperaturesStable at moderate temperatures

Causality behind Experimental Choices and Expected Degradation Pathways:

  • Hydrolysis: The electron-withdrawing nitro group and the electronegative nitrogen in the pyridine ring make the carbon atoms attached to the chlorine atoms electrophilic and thus prone to nucleophilic attack by water or hydroxide ions. In 2,4-Dichloro-5-nitropyridine, the C4 position is particularly activated due to its para-relationship with the nitro group, leading to preferential hydrolysis at this site. F[5]or this compound and 2,6-Dichloro-3-nitropyridine, both C2 and C6 positions are susceptible to hydrolysis. The methyl group in this compound may offer some steric hindrance, potentially slowing the rate of hydrolysis compared to its non-methylated counterpart.

Proposed Degradation Pathway: Hydrolysis

Parent Dichloronitropyridine Derivative Intermediate Monohydroxy-chloro- nitropyridine Parent->Intermediate - Cl- Product Dihydroxy-nitropyridine Intermediate->Product - Cl- Nucleophile H2O or OH- Nucleophile->Parent Nucleophile->Intermediate

Caption: General hydrolytic degradation pathway.

  • Oxidation: The pyridine ring, while generally stable, can be oxidized under strong oxidative conditions, potentially leading to N-oxide formation or ring opening.

  • Photolysis: The nitro group can absorb UV light and undergo photoreduction to a nitroso or amino group. Alternatively, the energy from light absorption could facilitate the homolytic cleavage of the carbon-chlorine bonds, initiating radical chain reactions.

  • Thermal Stress: At elevated temperatures, molecules with nitro groups and halogens can undergo decomposition, which may be exothermic and potentially explosive. T[7]he presence of a methyl group in this compound could slightly alter its thermal decomposition profile compared to the other two compounds.

Conclusion and Recommendations

Based on the analysis of their chemical structures, all three chlorinated nitropyridine derivatives are expected to exhibit some degree of instability, particularly under basic hydrolytic and photolytic conditions. The primary degradation pathway is likely to be the nucleophilic substitution of the chlorine atoms.

For researchers and drug development professionals, it is crucial to:

  • Conduct thorough forced degradation studies as outlined to establish the intrinsic stability of these intermediates.

  • Develop and validate stability-indicating analytical methods to accurately monitor for potential degradation products.

  • Store these compounds in well-sealed containers, protected from light and moisture, and at controlled room temperature or under refrigeration as specified. *[4] Exercise caution when heating these compounds, particularly this compound, due to the potential for thermal decomposition.

[7]By understanding the stability limitations of these valuable building blocks, scientists can mitigate risks, ensure the quality and integrity of their research and development efforts, and ultimately contribute to the creation of safe and effective medicines.

References

A Comparative Guide to the Synthetic Routes of Substituted 3-Methyl-5-Nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted 3-methyl-5-nitropyridines are pivotal structural motifs in medicinal chemistry and materials science, frequently appearing as key intermediates in the synthesis of complex molecular targets. The strategic placement of the methyl and nitro groups on the pyridine ring presents unique challenges and opportunities for synthetic chemists. This guide provides a comprehensive comparison of the primary synthetic strategies for accessing this scaffold, including direct electrophilic nitration, nucleophilic aromatic substitution (SNAr) pathways, and de novo ring formation. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a comparative analysis of their respective advantages in terms of yield, scalability, regioselectivity, and substrate scope, thereby empowering researchers to select the optimal pathway for their specific application.

Introduction: The Significance of the 3-Methyl-5-Nitropyridine Core

The pyridine ring is a ubiquitous heterocycle found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] The specific substitution pattern of 3-methyl-5-nitropyridine makes it a particularly valuable building block. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic substitution and can be readily reduced to an amino group, providing a handle for further functionalization. The methyl group at the 3-position introduces steric and electronic diversity. Consequently, efficient and versatile access to this core structure is of paramount importance for drug discovery and development programs.

This guide will compare the three principal strategic approaches to constructing this valuable scaffold.

Synthetic_Strategies cluster_approaches Synthetic Approaches main Target: 3-Methyl-5-Nitropyridine A Route 1: Direct Functionalization (Electrophilic Nitration) main->A Start with 3-Methylpyridine B Route 2: Functionalization via SNAr main->B Start with Substituted Nitropyridine C Route 3: De Novo Ring Synthesis main->C Start with Acyclic Precursors

Figure 1: High-level overview of the main synthetic strategies discussed in this guide.

Route 1: Electrophilic Aromatic Substitution - Direct Nitration

The most conceptually straightforward approach to 3-methyl-5-nitropyridine is the direct nitration of 3-methylpyridine (3-picoline). However, the electrophilic substitution of pyridine is notoriously challenging. The ring nitrogen is basic and readily protonates under the acidic conditions required for nitration, forming a pyridinium ion. This positively charged species is heavily deactivated towards electrophilic attack, requiring harsh reaction conditions and often resulting in low yields.[2]

Mechanism and Rationale: The deactivating effect of the protonated nitrogen directs the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the 3- and 5-positions (meta-positions relative to the nitrogen). In the case of 3-picoline, the methyl group is a weak activating group, which further influences the regiochemical outcome. The reaction typically yields a mixture of isomers, primarily 3-methyl-5-nitropyridine and 3-methyl-2-nitropyridine, necessitating chromatographic separation.

Representative Experimental Protocol (Direct Nitration):

  • Reaction Setup: To a cooled (0 °C) flask containing fuming sulfuric acid (20% SO₃), add 3-methylpyridine dropwise while maintaining the temperature below 10 °C.

  • Nitration: Add potassium nitrate (KNO₃) portion-wise to the solution, ensuring the temperature does not exceed 30 °C.

  • Heating: After the addition is complete, slowly heat the reaction mixture to 100-110 °C and maintain for 4-6 hours.

  • Workup: Cool the mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralization: Neutralize the acidic solution with a saturated sodium carbonate solution until the pH is approximately 8.

  • Extraction: Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product is then purified by column chromatography to isolate the 3-methyl-5-nitropyridine isomer.

Performance Analysis: This method's primary advantage is its directness, starting from the inexpensive and readily available 3-picoline. However, the drawbacks are significant for many applications.

ParameterPerformanceRationale
Yield Low to ModerateSevere deactivation of the ring by the pyridinium ion.[2]
Regioselectivity PoorFormation of multiple isomers requires extensive purification.
Conditions Harsh (Strong Acid, High Temp.)Limits functional group tolerance on more complex substrates.
Scalability ChallengingHighly exothermic reaction and difficult workup procedures.
Safety High ConcernUse of fuming sulfuric acid and potential for runaway reactions.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful alternative that leverages the inherent electron-deficient nature of the pyridine ring, especially when activated by an electron-withdrawing group like a nitro substituent.[3] This strategy involves displacing a leaving group from a pre-functionalized nitropyridine.

SNAr_Workflow cluster_mech SNA_r_ Mechanism start Substituted Pyridine (e.g., 2-Chloro-5-nitropyridine) intermediate Meisenheimer Complex (Anionic Intermediate) start->intermediate Nucleophilic Attack nucleophile Methyl Nucleophile Source (e.g., Grignard, Organocuprate) nucleophile->intermediate product Substituted Product (e.g., 2-Methyl-5-nitropyridine) intermediate->product Loss of Leaving Group final_product Target Molecule (via further steps if needed) product->final_product Isomerization or Further Reaction

Figure 2: Generalized workflow for an SNAr approach to substituted nitropyridines.

Causality Behind SNAr on Pyridines: The SNAr mechanism proceeds via a two-step addition-elimination sequence. A nucleophile attacks an electron-deficient carbon atom (ipso-carbon) bearing a good leaving group (e.g., a halide). This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3] The aromaticity is restored upon the expulsion of the leaving group. For pyridines, attack at the 2- and 4-positions is favored because the negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[4] The nitro group provides further resonance stabilization, making SNAr on nitropyridines a highly effective transformation.[5]

Vicarious Nucleophilic Substitution (VNS)

A specialized SNAr reaction, the Vicarious Nucleophilic Substitution (VNS), allows for the formal substitution of a hydrogen atom. This method introduces an alkyl group to a position activated by the nitro group.[6][7]

Mechanism and Rationale: In this reaction, a carbanion bearing a leaving group at the α-position (e.g., from chloromethyl phenyl sulfone) attacks the electron-deficient pyridine ring, typically at a position ortho or para to the nitro group. After the initial addition to form a σ-adduct, a base-induced β-elimination of the leaving group (e.g., HCl) occurs to restore aromaticity.[6] This provides a direct method for C-H functionalization.

Representative Experimental Protocol (VNS Alkylation):

  • Carbanion Formation: In a flask under an inert atmosphere (N₂ or Ar), dissolve the alkylating agent (e.g., methyl phenyl sulfone) in anhydrous THF or DMF. Cool the solution to -78 °C. Add a strong base such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) and stir for 30 minutes to generate the carbanion.

  • Addition: Add a solution of the 3-nitropyridine substrate in the same anhydrous solvent dropwise to the carbanion solution at -78 °C.

  • Reaction: Allow the reaction to stir at low temperature for a specified time (e.g., 1-2 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Allow the mixture to warm to room temperature, extract with an organic solvent, and purify the product using standard chromatographic techniques.

Performance Analysis (VNS):

ParameterPerformanceRationale
Yield Good to ExcellentDirect C-H functionalization under relatively mild conditions.
Regioselectivity HighThe reaction is highly directed by the nitro group.[8]
Conditions Mild (Low Temp, Strong Base)Tolerates a wider range of functional groups than nitration.
Scalability ModerateRequires cryogenic temperatures and careful control of stoichiometry.
Substrate Scope GoodApplicable to a range of electron-deficient heterocycles.

Route 3: De Novo Synthesis of the Pyridine Ring

De novo strategies construct the substituted pyridine ring from acyclic precursors, offering maximum flexibility and absolute control over the substitution pattern.[9] These methods are particularly powerful when the desired substitution pattern is difficult to achieve through functionalization of a pre-existing ring. A variety of multi-component reactions, such as the Hantzsch pyridine synthesis or modern transition-metal-catalyzed cycloadditions, fall under this category.[1][10]

A notable modern approach is the three-component ring transformation (TCRT) using a dinitropyridone, a ketone, and ammonia. This method serves as a safe and effective way to generate highly substituted nitropyridines.[11]

Mechanism and Rationale (TCRT Example): In this strategy, 1-methyl-3,5-dinitro-2-pyridone acts as a synthetic equivalent of the unstable nitromalonaldehyde.[11] It reacts with a ketone (which provides two carbons of the new ring) and ammonia (which provides the nitrogen atom) in a cascade sequence. The dinitropyridone undergoes nucleophilic attack, ring-opening, and subsequent re-cyclization with the ketone and ammonia fragments to build the new, highly substituted nitropyridine ring. This "scrap and build" approach ensures that the substituents are placed exactly where desired.

Representative Experimental Protocol (Three-Component Ring Transformation):

  • Reaction Setup: In a sealed pressure vessel, combine 1-methyl-3,5-dinitro-2-pyridone, the desired ketone (e.g., a precursor to the 3-methyl group and another substituent, 2 equivalents), and a source of ammonia (e.g., a 7M solution in methanol, 20 equivalents).

  • Heating: Seal the vessel and heat the mixture to 70 °C for 3 hours.[11] For less reactive ketones, heating to 120 °C in an autoclave may be necessary.[11]

  • Workup: After cooling, vent the vessel and concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue directly by silica gel column chromatography to yield the target substituted nitropyridine.

Performance Analysis (De Novo Synthesis):

ParameterPerformanceRationale
Yield Good to ExcellentConvergent assembly from simple, readily available fragments.
Regioselectivity AbsoluteThe substitution pattern is pre-determined by the choice of starting materials.
Conditions Varies (Mild to Moderate Heating)Generally avoids harsh acidic or strongly basic conditions.
Scalability GoodMulti-component reactions can be efficient for large-scale synthesis.
Substrate Scope ExcellentHighly modular; a wide variety of substituents can be introduced by simply changing the ketone precursor.[12][13]

Comparative Summary and Recommendations

The optimal synthetic route to a substituted 3-methyl-5-nitropyridine is highly dependent on the specific goals of the project, such as scale, cost, required purity, and the presence of other functional groups.

Synthetic StrategyKey AdvantagesKey DisadvantagesBest Suited For
1. Direct Nitration Fewest steps; inexpensive starting material (3-picoline).Harsh conditions, low yield, poor regioselectivity, safety concerns.Quick, small-scale synthesis where purification is not a major hurdle.
2. SNAr / VNS High regioselectivity, good yields, milder conditions than nitration.Requires pre-functionalized substrates, may use strong bases or cryogenic temperatures.Controlled synthesis of specific isomers and functionalization of complex intermediates.
3. De Novo Synthesis Absolute regiocontrol, high modularity and flexibility, good yields.Can involve more steps to prepare precursors, multi-component reactions may require optimization.Library synthesis and applications requiring complex or diverse substitution patterns not accessible by other routes.

Recommendation:

  • For rapid, small-scale access where yield is not the primary concern, Direct Nitration may suffice.

  • For controlled, regioselective synthesis of a specific target, especially with sensitive functional groups, SNAr and VNS methods are superior.

  • For building diverse libraries of analogues or constructing highly substituted and complex pyridines, de novo synthesis offers unparalleled control and flexibility and is often the most robust strategy.

References

Evaluating the Biological Activity of 2,6-Dichloro-3-methyl-5-nitropyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, pyridine and its derivatives stand out as a "privileged scaffold," forming the core of numerous natural products and FDA-approved drugs.[1][2] Their diverse biological activities, ranging from antimicrobial and antiviral to anticancer and enzyme inhibition, make them a focal point for drug discovery and development.[3] This guide provides an in-depth technical evaluation of the biological activity of a specific class of these compounds: 2,6-dichloro-3-methyl-5-nitropyridine derivatives. We will explore their synthesis, comparative biological performance against relevant alternatives, and the experimental protocols necessary for their evaluation, grounded in scientific integrity and supported by experimental data.

The Rationale: Why this compound?

The this compound scaffold is a promising starting point for developing novel therapeutic agents due to the unique interplay of its substituents. The pyridine ring itself is a key pharmacophore.[2] The two chlorine atoms at positions 2 and 6 offer sites for nucleophilic substitution, allowing for the introduction of various functional groups to modulate biological activity. The nitro group at position 5 is a strong electron-withdrawing group, which can significantly influence the molecule's electronic properties and its interactions with biological targets. The methyl group at position 3 provides steric bulk and can also be a site for metabolic modification. This combination of features suggests that derivatives of this scaffold could exhibit a wide range of biological activities, including but not limited to antimicrobial, anticancer, and enzyme inhibitory effects.[1][4]

Synthesis of this compound Derivatives: A General Overview

The synthesis of derivatives from the parent compound, this compound, typically involves nucleophilic aromatic substitution reactions where one or both chlorine atoms are displaced by various nucleophiles.

Synthesis_Workflow A 2,6-Dichloro-3-methyl- 5-nitropyridine D Monosubstituted Derivative A->D Nucleophilic Aromatic Substitution B Nucleophile (e.g., R-NH2, R-OH, R-SH) B->D C Reaction Conditions (Solvent, Base, Temperature) F Disubstituted Derivative D->F Further Substitution E Second Nucleophile (optional) E->F Antimicrobial_Assay_Workflow A Prepare Standardized Microbial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Test Compounds & Control B->C D Incubate C->D E Determine Minimum Inhibitory Concentration (MIC) D->E Anticancer_Assay_Workflow A Seed Cancer Cells B Treat with Test Compounds & Control A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance D->E F Calculate IC50 E->F

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Dichloro-3-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The compound 2,6-Dichloro-3-methyl-5-nitropyridine, a halogenated nitropyridine derivative, requires meticulous handling and disposal due to its inherent chemical hazards. This guide provides a comprehensive, step-by-step framework for its safe management, from the laboratory bench to final disposal, ensuring the protection of personnel and compliance with regulatory standards.

Hazard Profile and Risk Assessment: Understanding the "Why"

This compound is a solid organic compound whose hazard profile is dictated by its functional groups: two chlorine atoms and a nitro group on a pyridine ring. These features contribute to its reactivity and toxicological properties. Before handling this compound, a thorough understanding of its risks is essential.

The primary hazards include irritation to the skin, eyes, and respiratory system, with a potential for causing allergic skin sensitization upon repeated contact[1][2][3]. The causality behind these hazards lies in the compound's ability to react with biological macromolecules, triggering inflammatory responses. Furthermore, during thermal decomposition, such as in a fire, it can release highly toxic and corrosive gases, including nitrogen oxides (NOx), hydrogen chloride (HCl), and carbon monoxide (CO)[1][4][5].

For immediate reference, the Globally Harmonized System (GHS) classifications are summarized below.

Hazard ClassHazard StatementGHS Code
Skin Corrosion/IrritationCauses skin irritationH315
Serious Eye Damage/IrritationCauses serious eye irritationH319
Skin SensitizationMay cause an allergic skin reactionH317
Specific target organ toxicityMay cause respiratory irritationH335

Data sourced from multiple safety data sheets[2][3][5].

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks outlined above, a multi-layered safety approach combining engineering controls and appropriate PPE is mandatory.

  • Primary Engineering Control: All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood[5]. This is non-negotiable, as it prevents the inhalation of airborne dust particles, which can cause respiratory irritation[2][3][5].

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations[4][6]. This is critical to prevent contact with the solid powder, which can cause serious eye irritation[2][5].

    • Hand Protection: Wear compatible, chemical-resistant gloves[6]. Inspect gloves for integrity before each use. Given the risk of skin irritation and sensitization, double-gloving may be considered.

    • Body Protection: A fully-buttoned laboratory coat and appropriate protective clothing are required to prevent skin exposure[4][6].

Protocol for Accidental Spills

Even with careful handling, spills can occur. A swift and correct response is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Secure the Area: Immediately alert colleagues and restrict access to the spill area. If the material is volatile or dust is generated, evacuate the immediate vicinity.

  • Don Appropriate PPE: Before attempting cleanup, ensure you are wearing the full PPE described in Section 2.

  • Contain the Spill: For small spills, gently cover the solid material with an inert absorbent, such as vermiculite or sand, to prevent dust from becoming airborne.

  • Clean Up: Carefully sweep or vacuum the absorbed material into a suitable container designated for hazardous waste[1][5]. Avoid dry sweeping that generates dust. Do NOT use compressed air for cleaning[7].

  • Decontaminate: Wipe the spill area with a suitable solvent (such as acetone or ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Package Waste: Place all contaminated materials, including absorbent, gloves, and wipes, into a clearly labeled, sealable hazardous waste container.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Core Disposal Procedure: A Systematic Approach

The disposal of this compound is governed by its classification as a halogenated organic compound. As such, it is subject to strict federal, state, and local regulations[2][8]. Disposal into drains or regular trash is strictly prohibited[2][6].

Step-by-Step Disposal Protocol:

  • Waste Classification: This compound is a halogenated organic waste. It must be segregated from non-halogenated chemical waste streams to ensure proper final treatment. Under the U.S. Environmental Protection Agency (EPA) regulations, halogenated organic compounds are subject to specific land disposal restrictions[9][10].

  • Containerization:

    • Collect waste this compound (both solid and any solutions) in a dedicated, compatible, and sealable hazardous waste container[11].

    • The container must be in good condition, free of leaks, and have a secure, airtight lid to prevent the release of vapors or dust[2].

  • Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

    • The full chemical name: "Waste this compound"

    • The specific hazards (e.g., "Irritant," "Sensitizer")

    • The accumulation start date

    • The name of the principal investigator or laboratory contact

  • Temporary Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be a cool, dry, and well-ventilated space, away from incompatible materials like strong oxidizing agents[1][2].

  • Final Disposal: The only acceptable disposal route is through a licensed hazardous waste management company[2][4]. Contact your institution's EHS department to arrange for pickup. The standard and most effective treatment technology for halogenated organic waste is high-temperature incineration, which ensures the complete destruction of the molecule into less harmful components[8][12].

Disposal and Safety Workflow Visualization

The following diagram illustrates the decision-making process for the safe handling and disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste & Spill Management cluster_disposal Final Disposal A Obtain Compound B Don Full PPE (Goggles, Gloves, Lab Coat) A->B C Work in Chemical Fume Hood B->C D Waste Generated or Spill Occurs C->D F Is there a spill? D->F E Segregate as Halogenated Waste H Containerize & Label Waste (Section 4) E->H F->E No G Follow Spill Protocol (Section 3) F->G Yes G->E I Store in Satellite Accumulation Area H->I J Request EHS Pickup I->J K Disposal via Licensed Contractor (High-Temperature Incineration) J->K

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.